molecular formula C8H19BrClNO4 B15540719 Aminooxy-PEG3-bromide hydrochloride

Aminooxy-PEG3-bromide hydrochloride

Numéro de catalogue: B15540719
Poids moléculaire: 308.60 g/mol
Clé InChI: QHQLEGNXUJFVJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aminooxy-PEG3-bromide hydrochloride is a useful research compound. Its molecular formula is C8H19BrClNO4 and its molecular weight is 308.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C8H19BrClNO4

Poids moléculaire

308.60 g/mol

Nom IUPAC

O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H18BrNO4.ClH/c9-1-2-11-3-4-12-5-6-13-7-8-14-10;/h1-8,10H2;1H

Clé InChI

QHQLEGNXUJFVJB-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aminooxy-PEG3-bromide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

The functionality of Aminooxy-PEG3-bromide hydrochloride is dictated by its three key components: the aminooxy group, the PEG3 spacer, and the bromide group. These components act in concert to facilitate the linkage of two separate molecules, a process central to the construction of complex therapeutic and diagnostic agents.

  • Aminooxy Group (-ONH₂): This moiety is responsible for the formation of a stable oxime bond through a chemoselective reaction with an aldehyde or a ketone. This bio-orthogonal reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for the conjugation of sensitive biomolecules. The reaction is characterized by the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the oxime linkage.

  • Polyethylene (B3416737) Glycol (PEG3) Spacer (- (CH₂CH₂O)₃-): The three-unit PEG spacer is a hydrophilic chain that confers several advantageous properties to the linker and the resulting conjugate. It enhances aqueous solubility, improves pharmacokinetic properties by reducing renal clearance, and provides a flexible bridge between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • Bromide Group (-Br): The bromide atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of a second molecule containing a nucleophile, such as a thiol (-SH) or an amine (-NH₂). This versatility enables the linker to be incorporated into a wide array of molecular scaffolds.

The hydrochloride salt form of the molecule enhances its stability and solubility in aqueous media, facilitating its use in bioconjugation protocols.

Chemical Properties and Data Presentation

While specific quantitative data for the reaction kinetics of this compound is not extensively documented, the following table summarizes general kinetic information for the key reactions it undergoes. This data is derived from studies of similar aminooxy-containing compounds and nucleophilic substitution reactions.

Reaction TypeReactantsTypical Second-Order Rate Constant (M⁻¹s⁻¹)Reaction ConditionsNotes
Oxime LigationAminooxy group + Aldehyde10⁻² - 10¹pH 4-7The reaction rate is pH-dependent, with optimal rates typically observed at slightly acidic pH.
Oxime LigationAminooxy group + Ketone10⁻³ - 10⁻¹pH 4-7Ketones are generally less reactive than aldehydes, resulting in slower reaction rates.
Nucleophilic SubstitutionThiol + Alkyl Bromide10⁻¹ - 10²pH 7-9Thiolates are potent nucleophiles, leading to relatively fast reaction rates.
Nucleophilic SubstitutionAmine + Alkyl Bromide10⁻³ - 10⁻¹pH 8-10Primary amines are good nucleophiles, and the reaction rate is dependent on the pKa of the amine.

Note: The provided rate constants are approximate and can be influenced by factors such as solvent, temperature, and the steric and electronic properties of the specific reactants.

Visualization of the Mechanism and Workflow

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.

Mechanism of Action: Dual Reactivity

cluster_reactants Reactants cluster_conjugation Conjugation Steps cluster_product Product Aminooxy-PEG3-Br H₂N-O-PEG3-Br Oxime_Formation Oxime Ligation Aminooxy-PEG3-Br->Oxime_Formation Molecule_A Molecule A (with Aldehyde/Ketone) Molecule_A->Oxime_Formation Molecule_B Molecule B (with Nucleophile, e.g., -SH) Nucleophilic_Substitution Nucleophilic Substitution Molecule_B->Nucleophilic_Substitution Intermediate Intermediate Oxime_Formation->Intermediate Molecule A-PEG3-Br Conjugate Molecule A-PEG3-Molecule B Nucleophilic_Substitution->Conjugate Intermediate->Nucleophilic_Substitution

Caption: Dual reactivity of this compound.

Experimental Workflow: PROTAC Synthesis

Start Start: Synthesize PROTAC Step1 Step 1: React Target Protein Ligand (containing an aldehyde) with Aminooxy-PEG3-Br Start->Step1 Step2 Step 2: Purify Intermediate (Ligand-PEG3-Br) Step1->Step2 Step3 Step 3: React Intermediate with E3 Ligase Ligand (containing a nucleophile) Step2->Step3 Step4 Step 4: Purify Final PROTAC Step3->Step4 End End: Characterize PROTAC Step4->End

Caption: General workflow for PROTAC synthesis.

Experimental Protocols: A General Guide

While a specific, validated protocol for this compound is not provided here, the following outlines a general procedure for its use in bioconjugation, which should be optimized for each specific application.

Oxime Ligation
  • Preparation of Reactants:

    • Dissolve the aldehyde- or ketone-containing molecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0).

    • Prepare a stock solution of this compound in the same buffer or a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 1.1 to 5-fold molar excess of this compound to the solution of the carbonyl-containing molecule.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted linker and byproducts.

Nucleophilic Substitution
  • Preparation of Reactants:

    • The purified intermediate from the oxime ligation step (Molecule A-PEG3-Br) should be in a suitable buffer (e.g., phosphate or borate (B1201080) buffer, pH 7.5-8.5).

    • Dissolve the nucleophile-containing molecule (Molecule B) in a compatible buffer.

  • Conjugation Reaction:

    • Add a 1.1 to 5-fold molar excess of the nucleophile-containing molecule to the solution of the intermediate.

    • Incubate the reaction mixture at room temperature to 37°C for 2-16 hours. Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).

  • Purification:

    • Purify the final conjugate using appropriate chromatography techniques to remove unreacted starting materials and byproducts.

Applications in Drug Development: PROTACs

A significant application of this compound is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

In this context, this compound can be used to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The dual reactivity of the linker allows for a modular and efficient assembly of the final PROTAC molecule.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation and drug development. Its well-defined mechanism of action, based on the principles of oxime ligation and nucleophilic substitution, allows for the controlled and efficient synthesis of complex biomolecular conjugates. The hydrophilic PEG spacer further enhances its utility by improving the physicochemical properties of the resulting molecules. While further studies are needed to fully characterize its reaction kinetics, the fundamental principles outlined in this guide provide a solid foundation for its successful application in research and therapeutic development, particularly in the exciting area of targeted protein degradation.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Aminooxy-PEG3-bromide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Aminooxy-PEG3-bromide hydrochloride, a heterobifunctional linker critical in bioconjugation and drug development. This guide details a plausible synthetic pathway, outlines its key chemical properties, and provides experimental protocols for its synthesis and application.

Introduction

This compound is a versatile chemical tool featuring a terminal aminooxy group and a bromide functional group, separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group facilitates the formation of stable oxime bonds with aldehydes and ketones, a reaction widely employed in bioconjugation for its high chemoselectivity and stability.[1][2][3] The terminal bromide serves as an effective leaving group for nucleophilic substitution reactions, enabling the attachment of various moieties.[1][4] The PEG spacer enhances aqueous solubility and reduces non-specific interactions of the conjugated molecules.[2][4] This unique combination of features makes it a valuable linker for applications such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic strategies.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.

PropertyValueReferences
Molecular Formula C₈H₁₈BrNO₄·HCl[1]
Molecular Weight 272.1 g/mol (free base)[1]
CAS Number 1895922-73-2[1]
Appearance White to off-white solid
Purity Typically ≥95%[1]
Solubility Soluble in water, DMSO, DMF[1]
Storage Conditions -20°C for long-term storage[1]

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and efficient multi-step synthetic route can be designed based on established organic chemistry principles and available information on the synthesis of related compounds. The proposed pathway involves the protection of the aminooxy group, bromination of a PEGylated alcohol, and subsequent deprotection.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from commercially available precursors.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A Boc-Aminooxy-PEG3-alcohol C Boc-Aminooxy-PEG3-bromide A->C PBr3 or CBr4/PPh3 B Starting Material B->A Protection D Aminooxy-PEG3-bromide hydrochloride C->D HCl in Dioxane

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of Boc-Aminooxy-PEG3-alcohol

This step involves the protection of the aminooxy group of a commercially available aminooxy-PEG3-alcohol with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent bromination step.

  • Materials:

  • Procedure:

    • Dissolve Aminooxy-PEG3-alcohol (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Boc-Aminooxy-PEG3-alcohol.

Step 2: Synthesis of Boc-Aminooxy-PEG3-bromide

The hydroxyl group of the Boc-protected intermediate is converted to a bromide, a good leaving group for subsequent nucleophilic substitution reactions.

  • Materials:

  • Procedure:

    • Dissolve Boc-Aminooxy-PEG3-alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add carbon tetrabromide (1.5 eq) in portions to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield Boc-Aminooxy-PEG3-bromide.

Step 3: Synthesis of this compound (Deprotection)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product as a hydrochloride salt.

  • Materials:

  • Procedure:

    • Dissolve Boc-Aminooxy-PEG3-bromide (1.0 eq) in a minimal amount of 1,4-dioxane.

    • Add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq) to the mixture.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.

Chemical Properties and Reactivity

The utility of this compound stems from the distinct reactivity of its two terminal functional groups.

Reactivity of the Aminooxy Group: Oxime Bond Formation

The aminooxy group (-O-NH₂) reacts specifically with aldehydes and ketones to form a stable oxime linkage (-O-N=C-).[1][2] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[5]

Oxime_Formation Reactants Aminooxy-PEG3-Br + Aldehyde/Ketone Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime-linked Conjugate Intermediate->Product Dehydration

Caption: Reaction mechanism of oxime bond formation.

Experimental Protocol: Oxime Ligation

  • Materials:

    • This compound

    • Aldehyde- or ketone-containing molecule

    • Anhydrous aniline (B41778) (optional catalyst)

    • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.5)

  • Procedure:

    • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

    • Add a 1.1 to 2-fold molar excess of this compound.

    • For slower reactions, anhydrous aniline can be added as a catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

    • Purify the resulting oxime conjugate using an appropriate chromatographic technique (e.g., size-exclusion or ion-exchange chromatography).[6][]

Reactivity of the Bromide Group: Nucleophilic Substitution

The bromide atom is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack.[1][4] This allows for the conjugation of a wide range of nucleophiles, such as thiols, amines, and azides.

Nucleophilic_Substitution Reactants Aminooxy-PEG3-Br + Nucleophile Product Substituted Product + Br- Reactants->Product SN2 Reaction

Caption: General scheme for nucleophilic substitution at the bromide terminus.

Experimental Protocol: Thiol-Ene Reaction (Example)

  • Materials:

    • This compound

    • Thiol-containing molecule

    • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

    • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

  • Procedure:

    • Dissolve the thiol-containing molecule (1.0 eq) in the anhydrous solvent.

    • Add DIPEA (1.2 eq) to deprotonate the thiol.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction under an inert atmosphere at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can be purified by preparative HPLC.

Characterization

The successful synthesis and purity of this compound and its conjugates can be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic peaks corresponding to the PEG backbone protons, as well as signals for the methylene (B1212753) groups adjacent to the aminooxy and bromide functionalities.
¹³C NMR Resonances for the carbon atoms in the PEG chain and the terminal functionalized carbons.
Mass Spectrometry (e.g., ESI-MS) The molecular ion peak corresponding to the calculated mass of the compound.[8]
Purity (HPLC) A single major peak indicating high purity (typically >95%).

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

  • PROTACs: As a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in Proteolysis Targeting Chimeras (PROTACs).[4]

  • Antibody-Drug Conjugates (ADCs): For the site-specific conjugation of cytotoxic payloads to antibodies containing an engineered aldehyde or ketone handle.

  • Peptide and Protein Modification: To enhance the solubility, stability, and pharmacokinetic properties of therapeutic peptides and proteins.

  • Surface Functionalization: For the immobilization of biomolecules onto surfaces for diagnostic and research applications.

Conclusion

This compound is a highly versatile heterobifunctional linker with broad applications in chemical biology and drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and two distinct reactive termini, allows for the precise and efficient construction of complex bioconjugates. The synthetic and experimental protocols provided in this guide offer a framework for researchers to effectively utilize this important chemical tool in their research and development endeavors.

References

The Strategic Role of the PEG3 Linker in Aminooxy-PEG3-bromide Hydrochloride: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the precise engineering of linker molecules is paramount to the success of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Aminooxy-PEG3-bromide hydrochloride has emerged as a valuable heterobifunctional linker, offering a strategic combination of reactivity and physicochemical properties. This technical guide provides an in-depth exploration of the core functionalities of this linker, with a particular focus on the integral role of its polyethylene (B3416737) glycol (PEG) component.

Core Functionality of this compound

This compound is a linker molecule featuring three key components: an aminooxy group (-ONH₂), a three-unit polyethylene glycol (PEG3) spacer, and a terminal bromide (-Br).[1][2][3] The hydrochloride salt form enhances its stability and solubility for storage and handling. This strategic design allows for the sequential and chemoselective conjugation of two different molecular entities.[4]

The aminooxy group provides a bioorthogonal reactive handle that specifically and efficiently reacts with aldehydes and ketones to form a stable oxime linkage.[5][6][7] This reaction is highly valued for its reliability under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[5] The bromide group , on the other hand, serves as a good leaving group for nucleophilic substitution reactions, enabling the attachment of a second molecule of interest.[1][3]

The Pivotal Role of the PEG3 Linker

The incorporation of a discrete, three-unit PEG spacer is a critical design element that imparts several advantageous properties to the linker and the resulting bioconjugate.

Enhanced Hydrophilicity and Solubility

The primary and most crucial role of the PEG3 linker is to enhance the aqueous solubility of the molecule and its conjugates.[1][8] The repeating ethylene (B1197577) glycol units are hydrophilic and can form hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule.[8] This is particularly beneficial when working with hydrophobic drugs or biomolecules, preventing aggregation and improving their handling and in vivo bioavailability.[8]

Flexible Spacer and Steric Hindrance Reduction

The PEG3 chain acts as a flexible spacer, providing spatial separation between the two conjugated molecules. This separation can be critical for maintaining the biological activity of each component. For instance, in an ADC, the PEG linker can ensure that the antibody's binding affinity to its target is not sterically hindered by the cytotoxic payload. Similarly, in a PROTAC, the linker's flexibility allows for the optimal orientation of the target protein and the E3 ligase for effective ubiquitination.[9]

Improved Pharmacokinetics and Pharmacodynamics

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[10][11] Even a short PEG3 linker can contribute to:

  • Increased hydrodynamic volume: This can reduce renal clearance, leading to a longer circulation half-life.[10]

  • Shielding from proteolysis and immune recognition: The PEG chain can mask the conjugated molecule from proteolytic enzymes and the immune system, reducing immunogenicity and degradation.[10][12]

The covalent attachment of PEG chains to a protein surface creates a hydrated cloud that significantly increases the bioconjugate's overall size, leading to a slower rate of kidney filtration.[10]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the application of aminooxy-PEG linkers in bioconjugation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₈BrNO₄·HCl[1]
Molecular Weight272.1 g/mol (free base)[13][14]
PurityTypically ≥95%[2]
Storage Conditions-20°C for long-term storage[15]
SolubilitySoluble in aqueous media and DMSO[4][15]

Table 2: Typical Reaction Parameters for Oxime Ligation

ParameterRecommended Range/ConditionNotesReference
pH 6.5 - 7.5Optimal for efficient reaction with carbonyls.[16] A more acidic pH (4.5-5.5) can sometimes increase the rate if the biomolecule is stable.[5][5][16]
Temperature Room TemperatureFor many applications, the reaction proceeds efficiently at ambient temperature.[5]
Reaction Time 2 - 16 hoursCan be significantly shorter at higher concentrations or with the use of a catalyst.[5]
Catalyst (optional) Aniline (B41778) or its derivatives (e.g., p-phenylenediamine)Can significantly accelerate the reaction rate, especially at neutral pH.[5][5]
Molar Excess of Aminooxy-PEG Linker 1.5 to 5 equivalentsA slight molar excess is often used to drive the reaction to completion.[5]

Experimental Protocols

General Protocol for Oxime Ligation with this compound

This protocol outlines the general steps for conjugating an aldehyde- or ketone-containing molecule with this compound.

Materials:

  • Aldehyde- or ketone-containing molecule

  • This compound

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5-7.5)[4]

  • Anhydrous DMSO or DMF

  • Aniline (optional, as catalyst)

  • Desalting column or HPLC for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde- or ketone-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4]

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.[5]

    • If using a catalyst, prepare a stock solution of aniline (e.g., 1 M) in DMF.[5]

  • Ligation Reaction:

    • In a reaction vial, add the solution of your carbonyl-containing molecule.

    • Add the this compound stock solution to the reaction mixture to achieve a 1.5 to 5-fold molar excess.[5]

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[4]

    • The final concentration of the organic solvent (e.g., DMSO or DMF) should be kept low (ideally below 10% v/v) to maintain the stability of biomolecules, if applicable.[5]

  • Incubation:

    • Gently mix the reaction components.

    • Allow the reaction to proceed at room temperature for 2-16 hours.[5]

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique such as HPLC or mass spectrometry.

    • Once the reaction is complete, purify the conjugate using a desalting column or preparative HPLC to remove excess reagents.[4]

Characterization of the PEGylated Conjugate

The comprehensive characterization of the final conjugate is essential to ensure its quality and purity.

Key Characterization Parameters: [17]

  • Degree of PEGylation: The average number of PEG linkers conjugated to the molecule.

  • Molecular Weight: The absolute molecular weight of the conjugate.

  • Conjugation Site(s): Identification of the specific residues where the linker has been attached.

  • Purity and Heterogeneity: Assessment of the purity of the conjugate and the distribution of different PEGylated species.

Analytical Techniques: [17]

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion (SEC), reversed-phase (RP-HPLC), and ion-exchange (IEX) chromatography are used to assess purity, aggregation, and heterogeneity.[17]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination and can be used to identify the degree of PEGylation.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation.[19]

Visualization of Pathways and Workflows

Signaling Pathway: Oxime Ligation Reaction

The following diagram illustrates the chemical reaction between the aminooxy group of the linker and a carbonyl group on a target molecule.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Aminooxy Aminooxy-PEG3-Bromide (R-O-NH₂) Oxime Stable Oxime Conjugate (R-O-N=C-R') Aminooxy->Oxime + Carbonyl Aldehyde/Ketone Molecule (R'-C=O) Carbonyl->Oxime pH pH 6.5-7.5 pH->Oxime Catalyst Aniline (optional) Catalyst->Oxime G A 1. Reagent Preparation (Molecule & Linker) B 2. Oxime Ligation Reaction (Conjugation) A->B C 3. Purification of Conjugate (e.g., HPLC, SEC) B->C D 4. Characterization (MS, HPLC, NMR) C->D E 5. Functional Assays (Biological Activity) D->E G cluster_benefits Improved Properties PEG3 PEG3 Linker Solubility Increased Solubility PEG3->Solubility PK Enhanced Pharmacokinetics PEG3->PK Stability Improved Stability PEG3->Stability Flexibility Optimal Spacing PEG3->Flexibility

References

An In-Depth Technical Guide to Aminooxy-PEG3-bromide Hydrochloride for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Aminooxy-PEG3-bromide hydrochloride, a heterobifunctional linker increasingly utilized in the field of bioconjugation. Aimed at both beginners and experienced researchers, this document details the core principles, experimental considerations, and practical applications of this versatile reagent.

Introduction to this compound

This compound is a chemical tool that facilitates the covalent linking of two different molecules, a process central to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its structure comprises three key components:

  • An aminooxy group (-ONH2) : This moiety reacts specifically with aldehyde or ketone groups to form a stable oxime linkage. This reaction is a cornerstone of bioorthogonal chemistry, meaning it can proceed in a complex biological environment without interfering with native biochemical processes.

  • A short polyethylene (B3416737) glycol (PEG) spacer (PEG3) : This hydrophilic chain of three ethylene (B1197577) glycol units enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications. The PEG spacer can also influence the pharmacokinetic properties of the final bioconjugate.

  • A bromide group (-Br) : As a reactive leaving group, the alkyl bromide can undergo nucleophilic substitution with moieties such as thiols (from cysteine residues) or amines (from lysine (B10760008) residues), enabling the attachment of a second molecule of interest.

The hydrochloride salt form improves the stability and handling of the otherwise reactive aminooxy compound.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is presented below.

PropertyValue
Chemical Formula C8H19BrClNO4
Molecular Weight 308.6 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, and DMF
Storage Conditions Store at -20°C, sealed and protected from moisture.
Purity Typically ≥95%

Note: Aminooxy compounds are known to be sensitive and should ideally be used shortly after preparation of stock solutions.

The Core Chemistry: Oxime Ligation

The primary application of the aminooxy group is its reaction with a carbonyl group (aldehyde or ketone) to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions compatible with sensitive biomolecules like proteins and peptides.

Reaction Mechanism

The formation of an oxime is a two-step process involving a nucleophilic addition followed by dehydration. The reaction is catalyzed by acid, with an optimal pH typically around 4.5. However, for many biological applications, the reaction needs to be carried out at or near physiological pH (6.5-7.5).[1] To accelerate the reaction at neutral pH, a nucleophilic catalyst, most commonly aniline (B41778) or its derivatives, is often employed.[1][2]

G cluster_0 Oxime Ligation Mechanism R1_CHO Aldehyde/Ketone (Biomolecule 1) Intermediate Tetrahedral Intermediate R1_CHO->Intermediate + H⁺ AO_Linker Aminooxy-PEG3-Br (Linker) AO_Linker->Intermediate Oxime Oxime Conjugate Intermediate->Oxime - H₂O H2O H₂O Aniline Aniline Catalyst Aniline->Intermediate Accelerates at neutral pH

Caption: Mechanism of aniline-catalyzed oxime ligation.

Factors Influencing Oxime Ligation
FactorRecommended Conditions & Remarks
pH Optimal uncatalyzed reaction occurs at pH ~4.5. For bioconjugation at physiological pH (6.5-7.5), a catalyst is highly recommended.[1]
Catalyst Aniline or its derivatives (e.g., p-phenylenediamine) at a concentration of 10-100 mM significantly accelerates the reaction at neutral pH.[1][2] p-Phenylenediamine has been shown to be a more efficient catalyst than aniline at neutral pH.[3]
Temperature The reaction is typically performed at room temperature (20-25°C) or 37°C.
Reaction Time Varies from a few hours to overnight (2-24 hours), depending on the reactivity of the carbonyl group, reactant concentrations, and the presence of a catalyst.
Reactant Molar Ratio An excess of the aminooxy linker (typically 1.5 to 5 equivalents) is often used to drive the reaction to completion.
Solvent Aqueous buffers such as phosphate-buffered saline (PBS) or sodium acetate (B1210297) are commonly used. A small amount of a water-miscible organic co-solvent like DMSO or DMF may be used to dissolve the linker, but its final concentration should be kept low (e.g., <10%) to maintain protein stability.[4]
Stability of the Oxime Bond

The resulting oxime linkage is significantly more stable towards hydrolysis compared to other imine-based linkages like hydrazones, especially at physiological pH.[5][6][7] This stability is a key advantage for in vivo applications where the bioconjugate is exposed to biological fluids for extended periods. The stability can be further enhanced by reducing the C=N double bond to a single bond using a mild reducing agent like sodium cyanoborohydride, although this is often not necessary for many applications.[5]

The Second Handle: Reactivity of the Bromide Group

After the formation of the oxime bond, the terminal bromide group is available for a second conjugation step. Alkyl bromides are good electrophiles for nucleophilic substitution reactions.

Reaction with Nucleophiles

The bromide group can react with various nucleophiles, with thiols being particularly effective. The reactivity of alkyl halides generally follows the order I > Br > Cl > F.[8]

  • Thiols (from Cysteine) : Thiol groups are excellent nucleophiles and will readily displace the bromide to form a stable thioether bond. This reaction is often performed under slightly basic conditions (pH 7.5-8.5) to ensure the deprotonation of the thiol to the more nucleophilic thiolate anion.

  • Amines (from Lysine) : While less nucleophilic than thiols, primary amines on the surface of proteins (e.g., from lysine residues) can also react with the bromide, although this may require more forcing conditions (e.g., higher temperature, longer reaction times) and may be less specific.

  • Other Nucleophiles : Other nucleophilic groups such as imidazoles (from histidine) and carboxylates (from aspartate or glutamate) can also potentially react, though typically with lower efficiency than thiols.[9]

G cluster_1 Sequential Bioconjugation Workflow Biomolecule1 Biomolecule 1 (with Aldehyde/Ketone) Step1 Step 1: Oxime Ligation Biomolecule1->Step1 Linker Aminooxy-PEG3-Br Linker->Step1 Intermediate Intermediate Conjugate Step1->Intermediate Purification1 Purification Intermediate->Purification1 Step2 Step 2: Nucleophilic Substitution Purification1->Step2 Biomolecule2 Biomolecule 2 (with Nucleophile, e.g., Thiol) Biomolecule2->Step2 FinalConjugate Final Heterobifunctional Conjugate Step2->FinalConjugate Purification2 Purification FinalConjugate->Purification2

Caption: A logical workflow for sequential bioconjugation.

Experimental Protocols

The following protocols provide a general framework. Optimization may be required for specific biomolecules and applications.

Protocol 1: Oxime Ligation to an Aldehyde-Containing Protein

This protocol describes the conjugation of this compound to a protein that has been engineered to contain an aldehyde group.

Materials:

  • Aldehyde-containing protein

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Quenching solution (e.g., 1 M acetone (B3395972) in water)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Prepare Reactants:

    • Dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer.

    • Prepare a stock solution of aniline catalyst (e.g., 1 M) in DMSO.

  • Ligation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 5-20 fold molar excess over the protein.

    • Add the aniline stock solution to the reaction mixture to a final concentration of 50-100 mM. The final concentration of DMSO should be kept below 10% (v/v).

    • Gently mix and incubate the reaction at room temperature for 4-16 hours with gentle agitation.

  • Reaction Monitoring (Optional):

    • The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by SDS-PAGE or LC-MS. A successful conjugation will result in a mass shift corresponding to the addition of the linker.

  • Quenching (Optional):

    • To quench any unreacted aminooxy groups, an excess of acetone can be added.

  • Purification:

    • Remove the excess linker and catalyst, and exchange the buffer using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, Mass Spectrometry, and HPLC.

Protocol 2: Sequential Conjugation - Thiol Reaction

This protocol assumes the successful completion of Protocol 1 and purification of the intermediate conjugate.

Materials:

  • Purified intermediate conjugate (Protein-Oxime-PEG3-Br)

  • Thiol-containing molecule (e.g., a peptide or small molecule drug)

  • Reaction Buffer: 0.1 M Phosphate Buffer with 2 mM EDTA, pH 7.5-8.0

  • Reducing agent (if the thiol is in a disulfide bond, e.g., TCEP)

  • Purification system (e.g., RP-HPLC or SEC)

Procedure:

  • Prepare Reactants:

    • Dissolve the purified intermediate conjugate in the reaction buffer.

    • Dissolve the thiol-containing molecule in the reaction buffer. If it contains a disulfide bond, pre-treat with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature to reduce it to a free thiol.

  • Conjugation Reaction:

    • Add the thiol-containing molecule to the solution of the intermediate conjugate at a 5-20 fold molar excess.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Reaction Monitoring:

    • Monitor the reaction by LC-MS to observe the formation of the final conjugate.

  • Purification:

    • Purify the final bioconjugate from excess reagents using an appropriate chromatography method such as RP-HPLC for smaller conjugates or SEC for larger protein conjugates.

  • Characterization:

    • Confirm the identity, purity, and integrity of the final product using Mass Spectrometry, HPLC, and other relevant analytical techniques.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Oxime Ligation Yield 1. Inactive aldehyde/ketone on the biomolecule.2. Suboptimal pH.3. Insufficient reaction time or low reactant concentrations.4. Degradation of the aminooxy linker.1. Confirm the presence and reactivity of the carbonyl group.2. Optimize the pH. If reacting at neutral pH, ensure the catalyst is present at an effective concentration.3. Increase the reaction time or the molar excess of the linker.4. Use a fresh stock solution of the linker.
Low Yield in Bromide Reaction 1. Incomplete reduction of disulfide bonds (if applicable).2. Thiol re-oxidation.3. Suboptimal pH for thiol reactivity.1. Ensure complete reduction using a sufficient excess of TCEP.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and include a chelating agent like EDTA in the buffer.3. Ensure the reaction pH is between 7.5 and 8.5.
Precipitation of Biomolecule 1. High concentration of organic co-solvent.2. The conjugate is less soluble than the starting biomolecule.1. Minimize the amount of organic co-solvent (e.g., <10% for proteins).2. Perform the reaction at a lower concentration.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for researchers in bioconjugation. Its aminooxy group provides a bioorthogonal handle for the stable and specific ligation to aldehydes and ketones, while the bromide group offers a means for subsequent conjugation to nucleophilic residues. The incorporated PEG spacer enhances solubility, making it well-suited for a wide range of applications in drug development, diagnostics, and fundamental biological research. By understanding the underlying chemistry and carefully optimizing reaction conditions, scientists can effectively utilize this reagent to construct novel and complex bioconjugates.

References

Understanding the reactivity of the aminooxy group in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminooxy group has emerged as a powerful and versatile functional group in the field of bioconjugation, enabling the stable and chemoselective linkage of molecules to biomolecules such as proteins, peptides, and carbohydrates. This technical guide provides a comprehensive overview of the reactivity of the aminooxy group, its application in forming stable oxime bonds, and detailed methodologies for its use in bioconjugation.

Core Principles of Aminooxy Reactivity: Oxime Ligation

The primary reaction of the aminooxy group in bioconjugation is its condensation with a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage. This reaction, often referred to as oxime ligation, is highly chemoselective, meaning it proceeds with high specificity for the target functional groups under mild aqueous conditions, minimizing side reactions with other functional groups present in biomolecules.[1][2]

The reaction is pH-dependent, with optimal rates typically observed in the mildly acidic range of pH 4-5.[2][3] However, for many biological applications, the reaction needs to be performed at a neutral pH. While the reaction is slower at pH 7, the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate the reaction rate.[4][5]

The resulting oxime bond is notably stable, particularly when compared to other imine-based linkages like hydrazones.[6] This stability is crucial for applications where the bioconjugate needs to remain intact under physiological conditions.[2]

Quantitative Analysis of Oxime Ligation Kinetics

The efficiency of oxime ligation can be quantified by its reaction rate, which is influenced by factors such as pH, the nature of the carbonyl reactant (aldehydes are generally more reactive than ketones), and the presence and concentration of a catalyst.[7] The following tables summarize key kinetic data for oxime ligation under various conditions.

ParameterOxime Ligation (with aniline catalysis)Click Chemistry (CuAAC)Click Chemistry (SPAAC)
Second-Order Rate Constant10¹ - 10³ M⁻¹s⁻¹[4][5]~10² - 10³ M⁻¹s⁻¹[4]~10⁻¹ - 1 M⁻¹s⁻¹[4]
Reaction PartnersAldehyde/Ketone + AminooxyTerminal Alkyne + Azide (B81097)Strained Cyclooctyne + Azide
Catalyst RequiredAniline-based (optional, but significantly enhances rate)[4]Copper(I)None
pH RangeMildly acidic to neutral (optimal with catalyst at neutral pH)[4]Wide pH range (4-11)[4]Physiological pH
Table 1: Comparison of Key Performance Metrics for Oxime Ligation and Click Chemistry.[4]
CatalystObserved Rate Constant (k_obs) (M⁻¹s⁻¹)Relative Rate (k_obs / k_obs(aniline))
Aniline (100 mM)10.31.0
m-Phenylenediamine (mPDA) (100 mM)27.0~2.6
m-Phenylenediamine (mPDA) (500 mM)>103>10
m-Phenylenediamine (mPDA) (750 mM)>154.5>15
Table 2: Kinetic Analysis of Aniline and m-Phenylenediamine (mPDA) as Catalysts for Oxime Ligation.[8] The reaction involved an aldehyde-functionalized GFP and a dansylated aminooxy reagent at pH 7.[8]
Carbonyl SubstrateCatalyst (Aniline) ConcentrationObserved Rate Constant (k_obs) (s⁻¹M⁻¹)
Citral (conjugated aldehyde)50 mM48.6
2-Pentanone (ketone)100 mM0.082
Table 3: Comparison of Reactivity between an Aldehyde and a Ketone in Aniline-Catalyzed Oxime Ligation.[7]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps involved in aminooxy bioconjugation.

G Mechanism of Aniline-Catalyzed Oxime Ligation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aminooxy R1-ONH2 Aminooxy Carbonyl R2-C(=O)-R3 Aldehyde/Ketone SchiffBase Protonated Schiff Base Carbonyl->SchiffBase + Aniline, + H+ Catalyst Aniline Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + R1-ONH2 Oxime R1-O-N=C(R2)-R3 Oxime Tetrahedral->Oxime - Aniline, - H+ Water H2O Tetrahedral->Water

Caption: Mechanism of aniline-catalyzed oxime ligation.

G Experimental Workflow for Protein Labeling via Oxime Ligation Start Start: Aldehyde/Ketone- functionalized Protein Prep Prepare Protein Solution (e.g., 10-100 µM in buffer) Start->Prep AddProbe Add Aminooxy- functionalized Probe (1-5 equivalents) Prep->AddProbe AddCatalyst Add Aniline Catalyst (e.g., 100 mM) AddProbe->AddCatalyst Incubate Incubate (1-12 hours at RT or 37°C) AddCatalyst->Incubate Monitor Monitor Reaction (SDS-PAGE, MS) Incubate->Monitor Purify Purify Conjugate (e.g., SEC, Dialysis) Monitor->Purify End End: Labeled Protein Purify->End

Caption: Experimental workflow for protein labeling.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving aminooxy bioconjugation.

Protocol 1: General Protein Labeling with an Aminooxy-Functionalized Probe

This protocol describes the labeling of a protein containing an aldehyde or ketone group with an aminooxy-functionalized probe using aniline as a catalyst.[4]

Materials:

  • Protein solution containing an aldehyde or ketone functionality (e.g., 10-100 µM in phosphate (B84403) buffer).[4]

  • Aminooxy-functionalized probe (e.g., fluorescent dye, biotin) stock solution in DMSO or aqueous buffer.[4]

  • Aniline stock solution (e.g., 1 M in DMSO).[4]

  • Phosphate buffer (e.g., 100-300 mM sodium phosphate, pH 7.0).[4]

  • Quenching reagent (e.g., acetone).[1]

  • Purification system (e.g., size-exclusion chromatography, dialysis).[1]

Procedure:

  • To the protein solution in phosphate buffer, add the aminooxy-functionalized probe to a final concentration of 1-5 equivalents relative to the protein.[4]

  • Add the aniline stock solution to a final concentration of 10-100 mM.[9]

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants and their concentrations.[4]

  • Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (observing a mobility shift), mass spectrometry, or fluorescence imaging.[4]

  • Once the reaction is complete, it can be quenched by adding an excess of a small carbonyl compound like acetone (B3395972) to consume any unreacted aminooxy groups.[1]

  • Purify the bioconjugate from excess reagents and byproducts using an appropriate purification method such as size-exclusion chromatography or dialysis.[1]

Protocol 2: Labeling of Glycoproteins via Periodate (B1199274) Oxidation

This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by reaction with an aminooxy-functionalized dye.[10]

Materials:

  • IgG to be labeled

  • 10X reaction buffer: 1 M sodium acetate (B1210297), 1.5 M NaCl, pH 5.5[10]

  • Sodium periodate (NaIO₄)[10]

  • Ethylene (B1197577) glycol[10]

  • Aniline, 10X in acetate buffer (optional, but recommended)[10]

  • PBS buffer

  • CF Dye Aminooxy[10]

  • Anhydrous DMSO (optional)

  • Sephadex® G-25 or ultrafiltration vials[10]

  • Sodium azide (NaN₃)

  • BSA

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 1X PBS buffer, preferably at 20-100 µM (3-15 mg/mL for IgG).[10]

  • Oxidize Antibody Carbohydrate Groups:

    • Prepare a 100 mM sodium periodate (NaIO₄) stock solution in dH₂O.[10]

    • To the antibody solution, add 1/10th volume of 10X reaction buffer and 1/10th volume of NaIO₄ stock solution.[10]

    • Incubate for 10 minutes at room temperature or 30 minutes on ice.[10]

    • Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.[10]

  • Prepare Dye Stock Solution: Prepare a 5 mM stock solution of CF® Dye Aminooxy in water, DMSO, or DMF.[10]

  • Carry out the Labeling Reaction:

    • Add 50 molar equivalents of the CF® Dye Aminooxy reagent to the oxidized antibody solution.[10]

    • (Optional but recommended) Add 1/10th volume of 10X Aniline in acetate buffer to catalyze the reaction.[10]

    • Mix and incubate at room temperature with rocking or shaking for 2 hours, protected from light.[10]

  • Purify the Conjugated Antibody: Separate the labeled protein from the free dye using a Sephadex® G-25 column or an ultrafiltration vial.[10]

  • Determine the Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the protein and the dye.[10]

Conclusion

The aminooxy group provides a robust and reliable method for bioconjugation through the formation of stable oxime linkages. Its high chemoselectivity, coupled with the ability to perform the reaction under mild, biocompatible conditions, makes it an invaluable tool for a wide range of applications in research, diagnostics, and therapeutics. The reaction kinetics can be effectively tuned through pH and the use of catalysts, offering flexibility in experimental design. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the successful implementation of aminooxy-based bioconjugation strategies.

References

Key features and advantages of using Aminooxy-PEG3-bromide linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-bromide is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the key features, advantages, and applications of Aminooxy-PEG3-bromide, along with detailed experimental protocols and data to facilitate its use in research and development.

This linker possesses two distinct reactive moieties: an aminooxy group and a bromide group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[3] The aminooxy group facilitates the highly chemoselective formation of a stable oxime bond with aldehydes and ketones, a reaction known as oxime ligation.[4] The bromide serves as a versatile leaving group for nucleophilic substitution reactions, enabling conjugation to a variety of functional groups.[3] The integrated PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates.[3]

Key Features and Advantages

The unique combination of an aminooxy group, a PEG spacer, and a bromide leaving group provides several distinct advantages for bioconjugation strategies.

Chemoselective and Bioorthogonal Ligation

The primary advantage of the aminooxy group is its ability to undergo oxime ligation, a bioorthogonal reaction that proceeds with high chemoselectivity under mild, aqueous conditions.[4] This means the aminooxy group reacts specifically with aldehydes or ketones, avoiding side reactions with other functional groups commonly found in biomolecules, such as amines and thiols.[5] This specificity is crucial for the precise and controlled construction of complex bioconjugates.[4]

Stable Oxime Bond Formation

The resulting oxime bond is significantly more stable than other linkages like imines and hydrazones, particularly at physiological pH.[5] This stability ensures the integrity of the bioconjugate in biological environments, which is critical for therapeutic applications where premature cleavage of the linker could lead to off-target toxicity.

Enhanced Pharmacokinetics

The hydrophilic three-unit polyethylene glycol (PEG) spacer plays a crucial role in improving the pharmacokinetic profile of the resulting bioconjugate.[3] The PEG moiety increases the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its circulation half-life.[6] Furthermore, PEGylation is known to enhance solubility and reduce the immunogenicity of proteins and peptides.[6]

Versatile Second Functional Group

The bromide group at the other end of the linker is an excellent leaving group for nucleophilic substitution reactions.[3] This allows for the conjugation of a wide range of molecules containing nucleophiles such as thiols, amines, and hydroxyl groups, providing significant flexibility in the design of bioconjugates.

Data Presentation

While specific kinetic and stability data for Aminooxy-PEG3-bromide is not extensively published in a consolidated format, the following tables summarize typical reaction conditions and properties based on the well-established principles of oxime ligation and the characteristics of similar PEG linkers.

Table 1: General Properties of Aminooxy-PEG3-Bromide HCl Salt [7]

PropertyValue
Molecular Formula C8H18BrNO4
Molecular Weight 272.1 g/mol
Purity ≥95%
Solubility Water, DMSO, DMF, DCM
Storage Condition -20°C

Table 2: Representative Conditions for Oxime Ligation [4][8]

ParameterRecommended RangeNotes
pH 4.5 - 7.4Optimal pH is often slightly acidic (around 4.5-5.5) for uncatalyzed reactions. At neutral pH, a catalyst is recommended.
Temperature 4°C to 37°CReactions can be performed at room temperature or 37°C. Lower temperatures (4°C) can be used for longer incubation times to maintain protein stability.
Catalyst Aniline (B41778) or its derivatives (e.g., m-phenylenediamine)Catalysts can significantly accelerate the reaction rate at neutral pH. Typical concentrations range from 10-20 mM for aniline.
Reactant Molar Ratio 5 to 50-fold molar excess of linker-drug to biomoleculeAn excess of the smaller molecule is used to drive the reaction to completion.
Reaction Time 2 to 24 hoursReaction time depends on the specific reactants, concentrations, temperature, and presence of a catalyst.

Experimental Protocols

The following protocols provide detailed methodologies for the use of Aminooxy-PEG3-bromide in key applications. These are intended as a starting point and may require optimization for specific molecules and experimental setups.

General Protocol for Protein Conjugation via Oxime Ligation[3][4]

This protocol describes the conjugation of Aminooxy-PEG3-bromide to a protein containing an aldehyde or ketone group.

Materials:

  • Protein with an aldehyde or ketone group (e.g., oxidized glycoprotein)

  • Aminooxy-PEG3-bromide HCl salt

  • Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 7.4)

  • Aniline (optional, for reactions at neutral pH)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Protein Preparation:

    • If necessary, introduce aldehyde groups onto the protein. For glycoproteins, this can be achieved by oxidation of the carbohydrate moieties using sodium periodate.[2]

    • Buffer exchange the protein into the desired reaction buffer.

  • Linker Preparation:

    • Prepare a stock solution of Aminooxy-PEG3-bromide HCl salt in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • To the protein solution, add the Aminooxy-PEG3-bromide stock solution to achieve the desired molar excess.

    • If performing the reaction at neutral pH, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.

  • Purification:

    • Purify the conjugate from unreacted linker and other small molecules using SEC or HIC.[9]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-MS).[10][11][12]

Synthesis of an Antibody-Drug Conjugate (ADC)[4]

This protocol outlines the synthesis of an ADC using an Aminooxy-PEG3-bromide linker.

Part 1: Preparation of Drug-Linker Intermediate

  • React the bromide end of Aminooxy-PEG3-bromide with a nucleophilic group on the cytotoxic drug (e.g., a thiol or amine). This typically involves a nucleophilic substitution reaction in an organic solvent with a suitable base.

  • Purify the resulting aminooxy-functionalized drug-linker intermediate using chromatography (e.g., HPLC).[]

Part 2: Antibody Modification and Conjugation

  • Antibody Oxidation:

    • Generate aldehyde groups on the antibody, typically by oxidizing the glycans in the Fc region with sodium periodate.[2]

  • Conjugation:

    • React the aldehyde-containing antibody with the purified aminooxy-functionalized drug-linker intermediate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).[2]

  • Purification and Characterization:

    • Purify the ADC using chromatography (e.g., HIC or SEC).[9]

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.[9]

Synthesis of a Proteolysis Targeting Chimera (PROTAC)[1][14]

This protocol describes a modular approach to PROTAC synthesis using Aminooxy-PEG3-bromide.

  • Synthesis of Ligand-Linker Intermediate:

    • React the bromide end of Aminooxy-PEG3-bromide with a nucleophilic handle on either the E3 ligase ligand or the target protein ligand.

    • Purify the resulting aminooxy-functionalized ligand-linker intermediate.

  • Final PROTAC Assembly:

    • Introduce an aldehyde or ketone functionality onto the second ligand (either the target protein ligand or the E3 ligase ligand).

    • Perform an oxime ligation reaction between the aminooxy-functionalized ligand-linker intermediate and the carbonyl-containing second ligand.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.[14]

    • Confirm the identity and purity of the PROTAC using LC-MS and NMR.[14]

Mandatory Visualizations

The following diagrams illustrate key workflows involving Aminooxy-PEG3-bromide linkers.

G General Bioconjugation Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Biomolecule Reaction_1 Oxime Ligation (Aminooxy + Aldehyde/Ketone) Biomolecule->Reaction_1 Linker Aminooxy-PEG3-bromide Linker->Reaction_1 Molecule_B Molecule B (e.g., Drug, Fluorophore) Reaction_2 Nucleophilic Substitution (Bromide + Nucleophile) Molecule_B->Reaction_2 Intermediate Intermediate Reaction_1->Intermediate Biomolecule-Linker Final_Conjugate Final_Conjugate Reaction_2->Final_Conjugate Biomolecule-Linker-Molecule B Purification Purification (e.g., HPLC, SEC) Analysis Characterization (e.g., MS, SDS-PAGE) Purification->Analysis Intermediate->Reaction_2 Final_Conjugate->Purification

Caption: General workflow for bioconjugation.

ADC_Synthesis Antibody-Drug Conjugate (ADC) Synthesis Workflow Antibody Antibody Oxidation Glycan Oxidation (e.g., NaIO4) Antibody->Oxidation Aldehyde_Ab Aldehyde-functionalized Antibody Oxidation->Aldehyde_Ab Oxime_Ligation Oxime Ligation Aldehyde_Ab->Oxime_Ligation Drug Drug Drug_Linker_Reaction Nucleophilic Substitution Drug->Drug_Linker_Reaction Linker Aminooxy-PEG3-bromide Linker->Drug_Linker_Reaction Drug_Linker_Intermediate Drug-Linker (Aminooxy-functionalized) Drug_Linker_Reaction->Drug_Linker_Intermediate Drug_Linker_Intermediate->Oxime_Ligation ADC_Crude Crude ADC Oxime_Ligation->ADC_Crude Purification Purification (e.g., HIC) ADC_Crude->Purification ADC_Pure Purified ADC Purification->ADC_Pure Characterization Characterization (DAR, Purity) ADC_Pure->Characterization

Caption: ADC synthesis workflow.

PROTAC_Synthesis PROTAC Synthesis Workflow E3_Ligase_Ligand E3 Ligase Ligand Reaction_1 Nucleophilic Substitution E3_Ligase_Ligand->Reaction_1 POI_Ligand Protein of Interest (POI) Ligand Carbonyl_Introduction Introduce Aldehyde/ Ketone POI_Ligand->Carbonyl_Introduction Linker Aminooxy-PEG3-bromide Linker->Reaction_1 Intermediate Ligand-Linker Intermediate Reaction_1->Intermediate Reaction_2 Oxime Ligation Intermediate->Reaction_2 POI_Ligand_Carbonyl POI Ligand with Carbonyl Carbonyl_Introduction->POI_Ligand_Carbonyl POI_Ligand_Carbonyl->Reaction_2 PROTAC_Crude Crude PROTAC Reaction_2->PROTAC_Crude Purification Purification (Preparative HPLC) PROTAC_Crude->Purification PROTAC_Pure Purified PROTAC Purification->PROTAC_Pure Analysis Characterization (LC-MS, NMR) PROTAC_Pure->Analysis

Caption: PROTAC synthesis workflow.

References

An In-depth Technical Guide to the Safety and Handling of Aminooxy-PEG3-bromide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Aminooxy-PEG3-bromide hydrochloride. Due to the limited availability of specific quantitative toxicological data for this compound, this document emphasizes best practices derived from safety data sheets (SDS) for structurally related compounds and general laboratory safety principles. Researchers should handle this chemical with the utmost care, assuming it is potentially hazardous.

Chemical Identification and Properties

This compound is a PEG linker containing an aminooxy group and a bromide group. The hydrophilic PEG spacer enhances its solubility in aqueous media.[1] The aminooxy group readily reacts with aldehydes or ketones to form stable oxime bonds, a common bioconjugation strategy.[1][2][3][4] The bromide serves as a good leaving group for nucleophilic substitution reactions.[1][5]

Key Features:

  • CAS Number: 1895922-73-2[1][3][6]

  • Molecular Formula: C8H18BrNO4[1][3][6]

  • Molecular Weight: 272.1[1][6]

  • Solubility: Soluble in water, DMSO, DMF, and DCM[1]

  • Reactivity: The aminooxy group is highly reactive and sensitive; immediate use (within one week) is recommended.[1][4]

Hazard Identification and Toxicological Profile

A critical point to note is the absence of specific toxicological data for this compound in the available literature. Safety data sheets for similar compounds consistently state "No data available" for acute toxicity, skin corrosion/irritation, and other key toxicological endpoints.[7] Therefore, it is imperative to treat this compound as potentially hazardous and to minimize exposure.

Table 1: Summary of Toxicological Data

Toxicological EndpointData
Acute Toxicity (Oral, Dermal, Inhalation)No data available[7]
Skin Corrosion/IrritationNo data available[7]
Serious Eye Damage/IrritationNo data available[7]
Respiratory or Skin SensitizationNo data available[7]
Germ Cell MutagenicityNo data available[7]
CarcinogenicityNo data available[7]
Reproductive ToxicityNo information available[8]
Specific Target Organ ToxicityNot classified[8]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following tables summarize the recommended handling and storage procedures based on available safety information for similar compounds.

Table 2: Personal Protective Equipment (PPE) and Engineering Controls

ControlSpecification
Engineering Controls Use in a well-ventilated area. A chemical fume hood is recommended.[9]
Eye/Face Protection Wear chemical safety goggles or glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[7]
Skin Protection Handle with compatible chemical-resistant gloves (tested according to EN 374).[7] Wear a complete suit protecting against chemicals.[7]
Respiratory Protection If inhalation of dust or aerosols is possible, a dust mask or an approved respirator should be worn.[7]
General Hygiene Wash hands thoroughly after handling and before breaks.[8][9] Do not eat, drink, or smoke in the laboratory.[9][10]

Table 3: Storage and Disposal Guidelines

GuidelineProcedure
Storage Conditions Store in a cool, dry, and well-ventilated place.[7][10] Keep the container tightly sealed.[7][8] Recommended storage temperature is -20°C.[1]
Incompatible Materials Avoid strong oxidizing agents.[7]
Disposal Dispose of as special waste in accordance with local, regional, and national regulations.[9] Do not allow the product to enter drains.[7]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]
Skin Contact Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[8] If irritation persists, seek medical attention.[10]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[7] Consult a physician.[7]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Experimental Workflow and Reaction Pathways

The following diagrams illustrate the recommended workflow for safely handling this compound and its potential chemical reactions, which are important considerations for experimental design and safety.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Risk Assessment b Don PPE a->b c Work in Fume Hood b->c d Weighing and Dispensing c->d e Reaction Setup d->e f Decontaminate Glassware e->f g Dispose of Waste f->g h Remove PPE g->h i Wash Hands h->i G Potential Reaction Pathways cluster_aminooxy Aminooxy Group Reactions cluster_bromide Bromide Group Reactions A Aminooxy-PEG3-bromide hydrochloride B Aldehyde/Ketone A->B D Nucleophile A->D C Oxime Bond Formation B->C Bioconjugation E Nucleophilic Substitution D->E

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Aminooxy-PEG3-bromide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-bromide hydrochloride is a heterobifunctional linker that plays a crucial role in the development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. Its design incorporates a short polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, an aminooxy group for the formation of stable oxime bonds with aldehydes or ketones, and a bromide for subsequent conjugation via nucleophilic substitution. Understanding the behavior of this linker in aqueous buffers is paramount for optimizing conjugation strategies, ensuring the stability of the resulting bioconjugates, and ultimately, for the successful development of novel therapeutic agents.

This technical guide provides an in-depth analysis of the anticipated solubility and stability of this compound in aqueous buffers. While direct experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information based on the well-established chemical principles of its constituent functional groups—the aminooxy moiety, the PEG spacer, and the alkyl bromide. Detailed experimental protocols are provided to enable researchers to generate precise data for their specific applications.

I. Solubility Profile

The solubility of this compound in aqueous buffers is expected to be high. This is primarily attributed to the presence of the hydrophilic PEG3 spacer and the hydrochloride salt form of the aminooxy group.

Key Influencing Factors:

  • Polyethylene Glycol (PEG) Spacer: Short-chain PEGs are known for their excellent water solubility due to the ability of the ether oxygens to form hydrogen bonds with water molecules.[1]

  • Hydrochloride Salt: The presence of the hydrochloride salt significantly enhances aqueous solubility by introducing an ionic character to the molecule.

  • Buffer Composition and pH: While generally soluble, the choice of buffer and its pH can have a minor influence. It is always recommended to experimentally determine the solubility limit in the specific buffer system being used for a conjugation reaction.

Table 1: Estimated Solubility of this compound

PropertyEstimated ValueRationale
Aqueous Solubility HighThe hydrophilic nature of the PEG3 spacer and the presence of the hydrochloride salt contribute to excellent water solubility.[1][2]
Solubility in Buffers HighExpected to be readily soluble in common aqueous buffers such as PBS, Tris, and acetate (B1210297) buffers.

II. Stability Profile

The stability of this compound in aqueous buffers is governed by the reactivity of its two key functional groups: the aminooxy group and the alkyl bromide. The PEG linker itself is generally stable under typical bioconjugation conditions.

A. Stability of the Aminooxy Group

The aminooxy group is a potent nucleophile, and its primary role is to react with aldehydes and ketones to form a stable oxime linkage.[3] The stability of the aminooxy group itself is generally good in aqueous solutions, particularly at neutral to slightly acidic pH.

Key Considerations:

  • pH: The aminooxy group is most stable and reactive for oxime ligation in a pH range of 4.5 to 7.5.[4]

  • Oxidation: Like many nucleophiles, the aminooxy group can be susceptible to oxidation. It is advisable to use degassed buffers and minimize exposure to air for long-term storage of solutions.[4]

B. Stability of the Alkyl Bromide

The carbon-bromine bond is the more labile part of the molecule in an aqueous environment. Alkyl bromides are susceptible to hydrolysis, where the bromide is replaced by a hydroxyl group. This hydrolysis is a critical factor to consider as it renders the linker incapable of its intended subsequent conjugation.

Factors Influencing Alkyl Bromide Hydrolysis:

  • pH: The rate of hydrolysis is significantly influenced by pH.

    • Basic Conditions (pH > 8): Hydrolysis is generally faster under basic conditions, proceeding through an S_N2 mechanism where hydroxide (B78521) ions act as nucleophiles.[5]

    • Acidic Conditions (low pH): Hydrolysis can also occur under acidic conditions, potentially via an S_N1 mechanism.[5]

  • Nucleophiles in Buffer: Buffers containing nucleophilic species (e.g., Tris, buffers with primary amines) can potentially react with the alkyl bromide, leading to its degradation. The use of non-nucleophilic buffers such as phosphate (B84403) or acetate is recommended when the stability of the bromide is critical.

Table 2: Predicted Stability of this compound Functional Groups in Aqueous Buffers

Functional GroupConditionPredicted StabilityPrimary Degradation Pathway
Aminooxy pH 4.5 - 7.5 Good Minimal degradation. Optimal for oxime ligation.[4][6]
pH < 4.5 Moderate Potential for protonation, reducing nucleophilicity.
pH > 7.5 Good Generally stable, but reactivity for oxime ligation may decrease.
Alkyl Bromide Neutral pH (e.g., PBS) Moderate Slow hydrolysis to the corresponding alcohol.
Acidic pH Low to Moderate Hydrolysis can be accelerated.[5]
Basic pH (> 8) Low Rapid hydrolysis via S_N2 reaction with hydroxide ions.[5]
Presence of Nucleophiles Low Reaction with nucleophilic buffer components (e.g., Tris).

III. Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

A. Protocol for Determining Aqueous Solubility

Objective: To determine the maximum solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., 100 mM Sodium Phosphate, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV or ELSD/CAD)

Procedure:

  • Prepare a series of vials containing a fixed volume of the aqueous buffer (e.g., 1 mL).

  • Add increasing amounts of this compound to each vial to create a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 25 mg/mL, 50 mg/mL, 100 mg/mL).

  • Vortex each vial vigorously for 2 minutes to facilitate dissolution.

  • Allow the vials to equilibrate at a controlled temperature (e.g., 25 °C) for 1 hour, with intermittent vortexing.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Carefully collect a known volume of the supernatant from each vial.

  • Analyze the concentration of the dissolved compound in the supernatant by HPLC.

  • The solubility is the concentration at which no further increase in the dissolved compound is observed.

G A Prepare Buffer Solutions B Add Increasing Amounts of Compound A->B C Vortex to Dissolve B->C D Equilibrate at Controlled Temperature C->D E Centrifuge to Pellet Undissolved Solid D->E F Collect Supernatant E->F G Analyze Concentration by HPLC F->G H Determine Solubility Limit G->H

Caption: Workflow for determining the aqueous solubility.

B. Protocol for Assessing Stability in Aqueous Buffers (Forced Degradation Study)

Objective: To evaluate the stability of this compound under various pH and temperature conditions.

Materials:

  • This compound

  • Aqueous buffers at different pH values (e.g., pH 4.0, pH 7.4, pH 9.0)

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable detector (e.g., UV or ELSD/CAD) and a stability-indicating method

  • LC-MS system for degradation product identification (optional)

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Dilute the stock solution into the different aqueous buffers to a final working concentration (e.g., 1 mg/mL).

  • Divide each buffered solution into aliquots for different time points and temperatures.

  • Incubate the aliquots at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • If desired, analyze samples by LC-MS to identify the mass of the degradation products to elucidate the degradation pathway.

  • Plot the percentage of the remaining parent compound versus time for each condition to determine the degradation rate and half-life.

G cluster_stress Stress Conditions cluster_temp Temperatures pH4 pH 4.0 Incubate Incubate at Different Temperatures pH4->Incubate pH7_4 pH 7.4 pH7_4->Incubate pH9 pH 9.0 pH9->Incubate T4 4 °C Sample Sample at Time Points T4->Sample T25 25 °C T25->Sample T40 40 °C T40->Sample Prep Prepare Compound in Buffers Prep->pH4 Prep->pH7_4 Prep->pH9 Incubate->T4 Incubate->T25 Incubate->T40 Analyze Analyze by HPLC / LC-MS Sample->Analyze Data Determine Degradation Rate & Half-life Analyze->Data

Caption: Workflow for a forced degradation study.

IV. Potential Degradation Pathways

Based on the chemical nature of this compound, the primary anticipated degradation pathway in aqueous buffers is the hydrolysis of the alkyl bromide.

G Parent Aminooxy-PEG3-bromide Hydrolysis H2O (pH dependent) Parent->Hydrolysis Product Aminooxy-PEG3-alcohol Hydrolysis->Product Byproduct HBr Hydrolysis->Byproduct

Caption: Primary degradation pathway in aqueous solution.

V. Conclusion and Recommendations

This compound is a valuable tool for bioconjugation, and a thorough understanding of its aqueous behavior is essential for its effective use. While it is expected to exhibit high aqueous solubility, its stability is a critical parameter that requires careful consideration, particularly concerning the hydrolysis of the alkyl bromide moiety.

Key Recommendations for Researchers:

  • Always Prepare Fresh Solutions: To minimize degradation, it is strongly recommended to prepare solutions of this compound immediately before use.

  • Control pH: For applications where the integrity of the alkyl bromide is crucial, maintain the pH of the solution in the neutral to slightly acidic range (pH 6.0-7.4) and avoid highly basic conditions.

  • Buffer Selection: Utilize non-nucleophilic buffers such as phosphate or acetate buffers to prevent unwanted side reactions with the alkyl bromide.

  • Temperature Control: Perform conjugation reactions at controlled, and if possible, lower temperatures to slow down the rate of hydrolysis.

  • Experimental Verification: The information provided in this guide is based on established chemical principles. It is imperative to perform the described experimental protocols to determine the precise solubility and stability of this compound under the specific conditions of your experimental setup. This will ensure the reliability and reproducibility of your bioconjugation results.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional crosslinkers, indispensable reagents for the precise covalent linkage of biomolecules. We delve into the core principles of their chemistry, offer quantitative data for experimental design, provide detailed protocols for key applications, and visualize complex workflows and pathways to facilitate a deeper understanding of their utility in research and drug development.

Core Concepts of Heterobifunctional Crosslinking

Heterobifunctional crosslinkers are chemical reagents possessing two distinct reactive moieties, enabling the sequential and controlled conjugation of two different biomolecules.[1][2] This characteristic distinguishes them from homobifunctional crosslinkers, which have two identical reactive groups and can lead to undesired polymerization and self-conjugation.[2][3] The ability to orchestrate a two-step conjugation process is the primary advantage of heterobifunctional reagents, ensuring the formation of well-defined bioconjugates with high precision.[2][4] This is particularly critical in applications such as the construction of antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio (DAR) is essential for therapeutic efficacy and safety.[5][6]

The most commonly targeted functional groups on proteins are primary amines (-NH₂) found at the N-terminus and on lysine (B10760008) residues, and sulfhydryl groups (-SH) on cysteine residues.[7] The general workflow involves the activation of the first protein with one end of the crosslinker, followed by purification to remove excess reagent, and then the reaction of the second biomolecule with the other end of the crosslinker.[4]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are categorized based on the reactivity of their functional groups. The choice of crosslinker depends on the available functional groups on the target biomolecules and the desired properties of the final conjugate.

  • Amine-to-Sulfhydryl Reactive Crosslinkers : These are the most widely used class of heterobifunctional crosslinkers.[1] They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide (B117702) group that reacts with sulfhydryl groups.[3][8] Common examples include SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its water-soluble analog, Sulfo-SMCC.[2][8] The cyclohexane (B81311) ring in SMCC and Sulfo-SMCC provides stability to the maleimide group, reducing its hydrolysis.[4][9]

  • Carbonyl-to-Sulfhydryl Reactive Crosslinkers : These reagents are useful for conjugating glycoproteins or molecules with oxidized carbohydrates. They possess a hydrazide or aminooxy group that reacts with aldehydes and ketones, and a sulfhydryl-reactive group like maleimide.

  • Amine-to-Photoreactive Crosslinkers : These crosslinkers have an amine-reactive group and a photoreactive group (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, at which point it forms a covalent bond with nearby molecules non-specifically. This allows for the capture of transient or weak protein-protein interactions.[10]

  • Sulfhydryl-to-Photoreactive Crosslinkers : Similar to the amine-reactive versions, these reagents have a sulfhydryl-reactive group and a photoreactive group, enabling targeted photo-crosslinking to a sulfhydryl-containing molecule.

Quantitative Data for Experimental Design

The efficiency of a crosslinking reaction is influenced by several factors, including the physicochemical properties of the crosslinker, reaction conditions, and the molar ratio of reactants. The following tables summarize key quantitative data for some common heterobifunctional crosslinkers to aid in experimental design.

Table 1: Physicochemical Properties of Common Heterobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water SolubleCleavable
SMCC NHS ester, Maleimide8.3NoNo
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3YesNo
SMPH NHS ester, Maleimide14.6NoNo
SPDP NHS ester, Pyridyldithiol6.8NoYes (Disulfide bond)
LC-SPDP NHS ester, Pyridyldithiol15.7NoYes (Disulfide bond)
Sulfo-LC-SPDP Sulfo-NHS ester, Pyridyldithiol15.7YesYes (Disulfide bond)

Table 2: Recommended Reaction Parameters for Amine-to-Sulfhydryl Crosslinkers

ParameterNHS/Sulfo-NHS Ester Reaction (Amine-reactive)Maleimide/Pyridyldithiol Reaction (Sulfhydryl-reactive)
Optimal pH Range 7.0 - 9.0[3]6.5 - 7.5[8]
Recommended pH 7.2 - 7.5[3][9]7.2 - 7.5[9]
Reaction Time (Room Temp) 30 - 60 minutes[3][8]30 - 60 minutes[8]
Reaction Time (4°C) 2 - 4 hours[3][11]2 - 4 hours[11]
Molar Excess of Crosslinker over Protein 5- to 80-fold[9][11]N/A

Note: The optimal molar excess of crosslinker depends on the protein concentration. For protein concentrations of 5-10 mg/mL, a 5- to 10-fold molar excess is recommended. For concentrations of 1-4 mg/mL, a 20-fold molar excess is suggested, and for concentrations <1 mg/mL, a 40- to 80-fold molar excess may be required.[9][11]

Table 3: Comparative Performance of SMCC vs. Sulfo-SMCC

FeatureSMCCSulfo-SMCC
Solubility Insoluble in aqueous buffers; requires organic co-solvent (e.g., DMSO, DMF)[2]Soluble in water and aqueous buffers up to ~10 mM[2]
Cell Membrane Permeability PermeableImpermeable
Primary Application Intracellular and extracellular crosslinkingCell surface and extracellular crosslinking
Risk of Protein Denaturation Higher, due to the requirement of organic solventsLower, as reactions are performed in aqueous buffers

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers. Below are protocols for three key applications.

Protocol 1: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an antibody to a sulfhydryl-containing enzyme.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2)

  • Sulfhydryl-containing enzyme

  • Sulfo-SMCC

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Desalting columns

Procedure:

Part 1: Activation of Antibody with Sulfo-SMCC

  • Equilibrate the vial of Sulfo-SMCC to room temperature before opening.

  • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.

  • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[1]

  • Incubate the reaction for 30-40 minutes at room temperature or for >2 hours at 4°C.[1]

  • Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

Part 2: Conjugation of Maleimide-Activated Antibody to Sulfhydryl-Containing Enzyme

  • Immediately combine the purified maleimide-activated antibody with the sulfhydryl-containing enzyme in a desired molar ratio.

  • Incubate the mixture for 30-40 minutes at room temperature or for >2 hours at 4°C.[1]

  • The conjugation reaction can be stopped by adding a sulfhydryl-containing compound like cysteine.

  • Purify the final conjugate using size-exclusion chromatography or another suitable method.

Protocol 2: Preparation of a Peptide-Carrier Protein Conjugate using SMCC

This protocol outlines the conjugation of a cysteine-containing peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH).

Materials:

  • Cysteine-containing peptide

  • Carrier protein (e.g., KLH) in an amine-free buffer

  • SMCC

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Desalting columns

Procedure:

Part 1: Activation of Carrier Protein with SMCC

  • Prepare a stock solution of SMCC in anhydrous DMSO or DMF.

  • Add a 10- to 50-fold molar excess of the SMCC solution to the carrier protein solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.

Part 2: Conjugation to Cysteine-Containing Peptide

  • Dissolve the cysteine-containing peptide in Conjugation Buffer.

  • Combine the maleimide-activated carrier protein with the peptide solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the peptide-carrier conjugate by dialysis or size-exclusion chromatography.

Protocol 3: Crosslinking of Cell Surface Proteins using Sulfo-SMCC

This protocol is for identifying protein-protein interactions on the surface of living cells.

Materials:

  • Adherent or suspension cells

  • Sulfo-SMCC

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis Buffer

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Wash cells twice with ice-cold PBS to remove any amine-containing media components.

  • Prepare a fresh solution of Sulfo-SMCC in PBS at a final concentration of 0.25-2 mM.

  • Incubate the cells with the Sulfo-SMCC solution for 30 minutes at 4°C.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at 4°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer.

  • Analyze the crosslinked protein complexes by SDS-PAGE, Western blotting, and/or mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language to illustrate key concepts in heterobifunctional crosslinking.

Logical Relationship of Reactants in SMCC Crosslinking

SMCC_Reaction_Logic cluster_reactants Reactants cluster_functional_groups Reactive Functional Groups cluster_products Products Protein 1 Protein 1 Primary Amine (-NH2) Primary Amine (-NH2) Protein 1->Primary Amine (-NH2) has SMCC SMCC NHS Ester NHS Ester SMCC->NHS Ester has Maleimide Maleimide SMCC->Maleimide has Protein 2 Protein 2 Sulfhydryl (-SH) Sulfhydryl (-SH) Protein 2->Sulfhydryl (-SH) has Activated Protein 1 Activated Protein 1 Primary Amine (-NH2)->Activated Protein 1 reacts with NHS Ester Final Conjugate Final Conjugate Activated Protein 1->Final Conjugate reacts with Sulfhydryl (-SH)

Logical relationship of reactants and functional groups in SMCC crosslinking.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification & Characterization A Antibody (with Lysine residues) B Add Heterobifunctional Crosslinker (e.g., SMCC) A->B C Maleimide-Activated Antibody B->C D Purification (remove excess crosslinker) C->D F Antibody-Drug Conjugate (ADC) D->F E Thiol-containing Cytotoxic Drug E->F G Purification of ADC F->G H Characterization (e.g., DAR analysis) G->H

General workflow for ADC synthesis using a heterobifunctional linker.
Signaling Pathway Interaction Studied by Crosslinking

The following diagram illustrates the principle of using a heterobifunctional crosslinker to identify a protein-protein interaction within a simplified signaling cascade.

Signaling_Pathway cluster_pathway Signaling Cascade cluster_crosslinking Crosslinking Experiment Receptor Receptor ProteinX Protein X Receptor->ProteinX activates ProteinY Protein Y ProteinX->ProteinY interacts with CrosslinkedComplex Crosslinked Protein X - Protein Y Complex ProteinX->CrosslinkedComplex Response Cellular Response ProteinY->Response leads to ProteinY->CrosslinkedComplex Crosslinker Heterobifunctional Crosslinker Crosslinker->CrosslinkedComplex captures interaction Analysis Analysis (e.g., Mass Spectrometry) CrosslinkedComplex->Analysis identifies interaction

Using a crosslinker to study a protein-protein interaction in a signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Antibody Conjugation using Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to antibodies, a process known as PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of monoclonal antibodies (mAbs). PEGylation can improve the pharmacokinetic and pharmacodynamic profile of an antibody by increasing its hydrodynamic size, which in turn can extend its plasma half-life, reduce immunogenicity, and improve stability.[][2]

This document provides a detailed protocol for the site-specific conjugation of Aminooxy-PEG3-bromide to an antibody. This method leverages bioorthogonal oxime ligation chemistry, which involves the reaction between an aminooxy group on the PEG linker and a carbonyl group (aldehyde) introduced onto the antibody.[3][4] A common and effective method for generating aldehyde groups on an antibody in a site-specific manner is the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody.[4][5] This approach ensures that the antigen-binding sites of the antibody remain unaffected, thereby preserving its biological activity.[4]

The use of a heterobifunctional linker like Aminooxy-PEG3-bromide allows for a two-step conjugation process. The aminooxy group reacts with the antibody's aldehyde, and the bromide can be used for subsequent conjugation of another molecule, if desired. This protocol will focus on the initial conjugation of the Aminooxy-PEG3-bromide to the antibody.

Principle of the Method

The conjugation process is a two-step procedure:

  • Generation of Aldehyde Groups on the Antibody: The carbohydrate chains (glycans) located in the Fc region of the antibody are oxidized using a mild oxidizing agent, sodium meta-periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to form reactive aldehyde groups.[6]

  • Oxime Ligation: The aldehyde-functionalized antibody is then reacted with Aminooxy-PEG3-bromide. The aminooxy group of the PEG linker chemoselectively reacts with the aldehyde group on the antibody to form a stable oxime bond.[3][7]

The overall workflow for this process is depicted in the diagram below.

G cluster_0 Step 1: Antibody Preparation and Oxidation cluster_1 Step 2: PEG Conjugation (Oxime Ligation) cluster_2 Step 3: Purification and Analysis A Start with Antibody Solution B Buffer Exchange into Oxidation Buffer A->B C Addition of Sodium Periodate (B1199274) (NaIO4) B->C D Incubation (Oxidation Reaction) C->D E Quenching of Reaction D->E F Purification of Oxidized Antibody E->F H Mix Oxidized Antibody and PEG Linker F->H G Prepare Aminooxy-PEG3-bromide Solution G->H I Incubation (Conjugation Reaction) J Purification of Antibody-PEG Conjugate I->J K Characterization of Conjugate (e.g., DAR) J->K L Final Product K->L

Figure 1: Experimental workflow for the conjugation of Aminooxy-PEG3-bromide to an antibody.

The chemical reaction for the oxime ligation is shown below.

G Antibody Antibody-CHO Aldehyde Antibody-CHO(Aldehyde) Antibody->Aldehyde Oxidation Conjugate Antibody-CH=N-O-PEG3-Br Aldehyde->Conjugate Oxime Ligation PEG H2N-O-PEG3-Br PEG->Conjugate H2O H2O NaIO4 NaIO4

Figure 2: Chemical reaction of oxime ligation for antibody-PEG conjugation.

Experimental Protocols

Materials
  • Antibody (in a suitable buffer, free of amines like Tris)

  • Aminooxy-PEG3-bromide

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Ethylene (B1197577) glycol

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[8]

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)[9]

  • Quenching Solution: Ethylene glycol

  • Desalting columns (e.g., Sephadex G-25)[9]

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))[]

  • Amicon ultrafiltration units (appropriate molecular weight cut-off)

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the oxidation of the antibody's glycan moieties.

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 2-10 mg/mL.

    • If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Oxidation Buffer using a desalting column or dialysis.[8]

  • Oxidation Reaction:

    • Protect the antibody solution from light from this point forward.[6]

    • Prepare a fresh stock solution of sodium meta-periodate (e.g., 20 mM) in the Oxidation Buffer .

    • Add the sodium meta-periodate solution to the antibody solution to a final concentration of 1-10 mM. For selective oxidation of sialic acid residues, a lower concentration of 1 mM can be used.[6][8]

    • Incubate the reaction mixture in the dark for 30 minutes at room temperature or on ice.[6][10]

  • Quenching the Reaction:

    • To stop the oxidation, add ethylene glycol to a final concentration of 10-20 mM.[4]

    • Incubate for 10-15 minutes at room temperature.[4]

  • Purification of the Oxidized Antibody:

    • Immediately purify the oxidized antibody from excess periodate and quenching reagents using a desalting column or dialysis.

    • The buffer should be exchanged into the Conjugation Buffer (e.g., PBS, pH 7.4).[9]

Protocol 2: Conjugation of Aminooxy-PEG3-bromide to the Oxidized Antibody

This protocol details the oxime ligation step.

  • Preparation of Aminooxy-PEG3-bromide Stock Solution:

    • Allow the vial of Aminooxy-PEG3-bromide to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10-20 mM) in anhydrous DMSO.

  • Conjugation Reaction:

    • To the purified, oxidized antibody solution, add the Aminooxy-PEG3-bromide stock solution to achieve a 10- to 50-fold molar excess of the linker over the antibody.[11] The optimal ratio should be determined empirically for each antibody.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[5] The reaction progress can be monitored by analytical techniques such as HIC-HPLC.

Protocol 3: Purification and Characterization of the Antibody-PEG Conjugate

This protocol describes the purification and analysis of the final product.

  • Purification:

    • Purify the antibody-PEG conjugate from excess Aminooxy-PEG3-bromide and reaction byproducts using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[] SEC is effective at removing smaller, unreacted PEG molecules.[]

    • Collect the fractions containing the purified conjugate.

    • Buffer exchange the purified conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) and concentrate using an ultrafiltration unit.

  • Characterization:

    • Determination of Drug-to-Antibody Ratio (DAR) / Degree of PEGylation:

      • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibody species with different numbers of conjugated PEG molecules, allowing for the determination of the average DAR and the distribution of species.

      • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the conjugate, from which the number of attached PEG linkers can be calculated.[12]

    • Purity and Aggregation Analysis:

      • Size Exclusion Chromatography (SEC): SEC can be used to assess the purity of the conjugate and to detect the presence of aggregates.

      • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the antibody after conjugation.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the conjugation of Aminooxy-PEG3-bromide to an antibody. These values should be considered as a starting point and may require optimization for specific antibodies and applications.

Table 1: Recommended Reaction Conditions

ParameterValue/RangeReference(s)
Antibody Oxidation
Antibody Concentration2-10 mg/mL[12]
Sodium Periodate (NaIO₄) Concentration1-10 mM[6][8]
Oxidation Reaction TemperatureRoom Temperature or 4°C[4][10]
Oxidation Reaction Time30 minutes[6]
Oxime Ligation
Molar Excess of Aminooxy-PEG3-bromide10-50 fold[11]
Conjugation Reaction TemperatureRoom Temperature or 4°C[5]
Conjugation Reaction Time2-24 hours[13]
pH of Conjugation Buffer7.4[9]

Table 2: Characterization Parameters and Expected Results

Analytical MethodParameter MeasuredExpected OutcomeReference(s)
HIC-HPLCDrug-to-Antibody Ratio (DAR)Provides distribution of species (DAR 0, 1, 2, etc.) and average DAR.[5]
Mass Spectrometry (ESI-MS)Molecular WeightConfirms the mass of the conjugate and allows for DAR calculation.[12]
SEC-HPLCPurity and AggregationHigh purity (>95%) with low levels of aggregation.[14]
SDS-PAGEApparent Molecular WeightA shift in the band to a higher molecular weight compared to the unconjugated antibody.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete oxidation of the antibody.Ensure the antibody buffer is free of primary amines. Optimize NaIO₄ concentration and reaction time.
Inactive Aminooxy-PEG3-bromide.Use fresh reagent and store it properly (desiccated, protected from light).
Suboptimal pH for oxime ligation.Ensure the conjugation buffer is at the recommended pH.
Antibody Aggregation High concentration of organic solvent (DMSO).Keep the final DMSO concentration below 10% (v/v).
Inappropriate buffer conditions.Optimize buffer composition and pH.
Low Recovery After Purification Non-specific binding to chromatography column.Optimize chromatography conditions (e.g., mobile phase, gradient).
Loss during buffer exchange/concentration.Use ultrafiltration devices with the appropriate molecular weight cut-off.

Conclusion

The protocol described provides a robust and reliable method for the site-specific conjugation of Aminooxy-PEG3-bromide to an antibody. By targeting the glycan moieties in the Fc region, this strategy minimizes the impact on the antibody's antigen-binding affinity. The resulting antibody-PEG conjugate can be thoroughly characterized to ensure its quality and suitability for downstream applications in research, diagnostics, and therapeutic development. Optimization of the reaction conditions for each specific antibody is recommended to achieve the desired degree of PEGylation and to maximize the yield and purity of the final product.

References

Step-by-Step Guide for PROTAC Synthesis using Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Aminooxy-PEG3-bromide. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The strategic design of the linker is critical for the efficacy of the PROTAC, influencing its stability, solubility, and the formation of a productive ternary complex between the POI and the E3 ligase.[4]

The Aminooxy-PEG3-bromide linker offers a versatile platform for PROTAC synthesis. The aminooxy group facilitates the formation of a stable oxime bond with an aldehyde or ketone functionality on one of the ligands, a reaction known for its high efficiency and specificity under mild conditions.[5][] The bromide group serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of the second ligand, typically through an amine or thiol group.[7][8] The polyethylene (B3416737) glycol (PEG) component enhances the linker's hydrophilicity, which can improve the overall solubility and pharmacokinetic properties of the final PROTAC molecule.[4]

This guide will detail the step-by-step synthesis of a PROTAC, focusing on the sequential conjugation of a POI ligand and an E3 ligase ligand to the Aminooxy-PEG3-bromide linker. We will also provide representative quantitative data and visualizations of the experimental workflow and a relevant signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of PROTACs. Note that these values are illustrative and will vary depending on the specific ligands, linker, and experimental conditions.

Table 1: Representative Synthesis Reaction Parameters and Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Oxime LigationPOI-Aldehyde, Aminooxy-PEG3-bromide, Aniline (B41778) (catalyst)PBS/DMSO252-470-90
2 Nucleophilic SubstitutionPOI-Linker Intermediate, E3 Ligase-NH2, DIPEADMF60-8012-2450-70

Table 2: Representative Biological Activity of a Synthesized PROTAC

PROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
Example PROTAC Androgen Receptor (AR)Cereblon (CRBN)<1>95VCaP
Example PROTAC Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)0.5>90Ramos

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[3][4]

Experimental Protocols

The synthesis of a PROTAC using Aminooxy-PEG3-bromide is typically performed in a two-step sequential manner to ensure controlled conjugation and minimize side products. This protocol assumes the availability of a POI ligand functionalized with an aldehyde group and an E3 ligase ligand with a nucleophilic amine group.

Protocol 1: Synthesis of the POI-Linker Intermediate via Oxime Ligation

This protocol describes the conjugation of an aldehyde-functionalized Protein of Interest (POI) ligand to the aminooxy group of the Aminooxy-PEG3-bromide linker.

Materials:

  • POI ligand with an aldehyde functional group (POI-CHO)

  • Aminooxy-PEG3-bromide

  • Anhydrous Dimethylformamide (DMF) or a mixture of Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO)

  • Aniline (as a catalyst, optional but recommended)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of POI Ligand: In a clean, dry reaction vessel, dissolve the POI-CHO (1.0 equivalent) in the chosen solvent system (e.g., DMF or PBS/DMSO).

  • Addition of Linker: To the stirred solution of the POI-CHO, add Aminooxy-PEG3-bromide (1.1 - 1.5 equivalents).

  • Catalyst Addition (Optional): If using a catalyst to accelerate the reaction, add a catalytic amount of aniline (e.g., 0.1 equivalents).[5]

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 2-4 hours under an inert atmosphere.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the POI-Linker intermediate.

  • Characterization: Confirm the structure and purity of the purified intermediate using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Synthesis of the Final PROTAC via Nucleophilic Substitution

This protocol describes the conjugation of the bromide-functionalized POI-Linker intermediate with an amine-containing E3 ligase ligand.

Materials:

  • POI-Linker Intermediate (from Protocol 1)

  • E3 ligase ligand with a primary or secondary amine (E3-NH2)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the POI-Linker intermediate (1.0 equivalent) and the E3-NH2 (1.0 - 1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture. The base acts as a scavenger for the HBr generated during the reaction.[7]

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The optimal temperature and time will depend on the reactivity of the specific amine nucleophile.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure product.

  • Characterization: Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow cluster_synthesis Two-Step PROTAC Synthesis POI_CHO POI Ligand (with Aldehyde) Step1 Step 1: Oxime Ligation (Protocol 1) POI_CHO->Step1 Linker Aminooxy-PEG3-bromide Linker->Step1 E3_Ligase_NH2 E3 Ligase Ligand (with Amine) Step2 Step 2: Nucleophilic Substitution (Protocol 2) E3_Ligase_NH2->Step2 Intermediate POI-Linker Intermediate Step1->Intermediate Purification1 Purification (Flash Chromatography) Intermediate->Purification1 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification2 Purification (Preparative HPLC) Final_PROTAC->Purification2 Characterization1 Characterization (LC-MS, NMR) Purification1->Characterization1 Characterization1->Step2 Purified Intermediate Characterization2 Characterization (HRMS, NMR) Purification2->Characterization2 AR_Signaling_Pathway cluster_pathway Androgen Receptor Signaling and PROTAC-mediated Degradation Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_PROTAC AR-PROTAC-E3 Complex AR->AR_PROTAC Binds HSP Heat Shock Proteins HSP->AR Dissociates Dimerization Dimerization AR_Androgen->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ARE Androgen Response Element (DNA) Transcription Gene Transcription ARE->Transcription Activates Proliferation Cell Proliferation (Prostate Cancer) Transcription->Proliferation Degradation AR Degradation AR_PROTAC->Degradation Leads to PROTAC AR PROTAC PROTAC->AR_PROTAC E3_Ligase E3 Ligase E3_Ligase->AR_PROTAC Degradation->Proliferation Inhibits

References

Site-Specific Protein Labeling with Aminooxy-PEG3-bromide hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic properties, improved pharmacokinetics, and tailored functionalities. One of the most robust and versatile methods for achieving site-specific labeling is oxime ligation. This bioorthogonal reaction occurs between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1][2] The reaction is highly chemoselective, proceeding efficiently under mild aqueous conditions, which helps to preserve the delicate three-dimensional structure and function of proteins.[1]

Aminooxy-PEG3-bromide hydrochloride is a heterobifunctional linker that capitalizes on the power of oxime ligation while offering additional versatility. It features a terminal aminooxy group for reaction with a carbonyl-modified protein, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a terminal bromide which can be used for subsequent nucleophilic substitution reactions.[3] This application note provides detailed protocols for the site-specific labeling of proteins using this compound, quantitative data to guide reaction optimization, and troubleshooting advice for common challenges.

Principle of the Reaction

The core of this labeling strategy is the formation of a stable oxime bond between the aminooxy group of the PEG linker and a carbonyl group on the protein. To achieve site-specificity, an aldehyde or ketone must first be introduced into the protein at a defined location. A common method for glycoproteins is the mild oxidation of sialic acid residues on the protein's glycans using sodium periodate (B1199274) (NaIO₄), which generates reactive aldehyde groups.[4] The subsequent reaction with the aminooxy-PEG reagent proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime linkage. The reaction rate can be significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778) or its derivatives, particularly at neutral pH.[5][6][7]

Data Presentation

The efficiency of oxime ligation is influenced by several key parameters. The following tables summarize quantitative data to facilitate the optimization of your labeling experiments.

Table 1: Effect of pH on Oxime Ligation Rate

pHRelative Reaction RateNotes
4-5OptimalThe reaction is generally fastest in slightly acidic conditions. However, protein stability must be considered.[5][7]
6.0HighReaction rates can be as high as 4.2 M⁻¹ s⁻¹ at this pH.[5]
7.0-7.4Moderate to Slow (uncatalyzed)The reaction rate slows significantly at neutral pH without a catalyst.[5][6]
7.0-7.4Significantly Enhanced (catalyzed)The addition of a catalyst like aniline or p-phenylenediamine (B122844) dramatically increases the reaction rate at physiological pH.[5][7]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystConcentrationFold Rate Increase (vs. uncatalyzed)Fold Rate Increase (vs. aniline)Notes
Aniline100 mMUp to 40-fold-A commonly used catalyst that significantly enhances reaction rates.[5]
p-Phenylenediamine2 mM--Highly effective even at low concentrations.[7]
p-Phenylenediamine10 mM120-fold19-foldDemonstrates superior catalytic activity compared to aniline at neutral pH.[7]
m-Phenylenediamine500 mM-Up to 15-foldIts high aqueous solubility allows for use at higher concentrations, leading to significant rate acceleration.[8][9]

Table 3: Second-Order Rate Constants for Model Oxime Ligations

Reaction ConditionsRate Constant (k) (M⁻¹s⁻¹)Reference
Uncatalyzed at neutral pH0.01 or below[5]
Aniline-catalyzed (100 mM) at pH 710¹ - 10³[6]
Aniline-catalyzed (100 mM) at pH 78.2 ± 1.0[6]

Note: Rate constants can vary depending on the specific protein, the nature of the carbonyl group (aldehydes are more reactive than ketones), and the experimental conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the site-specific labeling of a glycoprotein (B1211001) with this compound.

Materials
  • Glycoprotein of interest

  • This compound

  • Sodium periodate (NaIO₄)

  • Aniline or p-phenylenediamine (catalyst)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4

  • Coupling Buffer: 100 mM Sodium Acetate, pH 5.5

  • Quenching Solution: 10 mM Glycerol (B35011) or Ethylene (B1197577) Glycol

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Sephadex G-25) or ultrafiltration units for buffer exchange and purification

  • SDS-PAGE analysis equipment

  • Mass spectrometer for conjugate characterization

Protocol 1: Site-Specific Aldehyde Generation on a Glycoprotein
  • Protein Preparation: Dissolve the glycoprotein in PBS (pH 7.2-7.4) to a final concentration of 1-5 mg/mL.[10] Ensure the buffer is free of primary amines.

  • Oxidation Reaction:

    • Prepare a fresh 100 mM solution of sodium periodate (NaIO₄) in PBS.

    • Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.[10]

    • Incubate the reaction mixture in the dark for 15-30 minutes at room temperature or on ice.[4][10]

  • Quenching: Stop the oxidation reaction by adding a quenching solution (e.g., glycerol or ethylene glycol) to a final concentration of 10 mM. Incubate for 5-10 minutes at room temperature.[4][10]

  • Purification: Remove excess sodium periodate and quenching agent by buffer exchange into Coupling Buffer (pH 5.5) or PBS (pH 7.2) using a desalting column or ultrafiltration.[4][10]

Protocol 2: Oxime Ligation with this compound
  • Reagent Preparation:

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[4]

    • If using a catalyst, prepare a 200 mM stock solution of aniline or p-phenylenediamine in DMSO or the reaction buffer.

  • Ligation Reaction:

    • To the aldehyde-modified protein solution from Protocol 1, add a 10- to 50-fold molar excess of the this compound stock solution.[10]

    • For reactions at neutral pH (7.2-7.4), the addition of a catalyst is highly recommended. Add the catalyst stock solution to a final concentration of 10-100 mM.[10]

    • Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. The optimal reaction time should be determined empirically.

  • Monitoring the Reaction: The progress of the ligation can be monitored by SDS-PAGE, where the PEGylated protein will show a shift to a higher molecular weight.

Protocol 3: Purification and Characterization of the Labeled Protein
  • Purification:

    • Remove excess, unreacted this compound and catalyst using size-exclusion chromatography (SEC) or ultrafiltration.[4] The choice of method will depend on the scale of the reaction and the properties of the protein.

    • For more rigorous purification, other chromatography techniques such as ion-exchange chromatography (IEC) or hydrophobic interaction chromatography (HIC) can be employed.[11][12]

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, indicating successful PEGylation.[4]

    • Mass Spectrometry: Determine the degree of labeling (DOL) and confirm the mass of the final conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4]

    • HPLC: High-performance liquid chromatography (HPLC) can be used to assess the purity of the PEGylated protein.[13]

  • Storage: Store the purified PEGylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol is recommended for frozen storage.[4]

Mandatory Visualizations

G Experimental Workflow for Site-Specific Protein Labeling cluster_0 Aldehyde Generation cluster_1 Oxime Ligation cluster_2 Purification & Characterization cluster_3 Final Product A Glycoprotein Solution B Add Sodium Periodate A->B C Incubate (Dark, RT) B->C D Quench with Glycerol C->D E Purify (Desalting Column) D->E F Aldehyde-Modified Protein E->F G Add Aminooxy-PEG3-bromide & Catalyst (e.g., Aniline) F->G H Incubate (RT or 37°C) G->H I Purify Conjugate (SEC/Ultrafiltration) H->I J Characterize (SDS-PAGE, Mass Spec) I->J K Site-Specifically Labeled Protein J->K G Oxime Ligation Signaling Pathway cluster_0 Reactants cluster_1 Catalysis (Optional but Recommended) cluster_2 Intermediate cluster_3 Product Protein_Aldehyde Protein-CHO (Aldehyde-modified protein) Intermediate Schiff Base Intermediate (with catalyst) Protein_Aldehyde->Intermediate Nucleophilic Attack Aminooxy_PEG H2N-O-PEG3-Br (Aminooxy-PEG3-bromide) Aminooxy_PEG->Intermediate Catalyst Aniline Catalyst->Intermediate Oxime_Product Protein-CH=N-O-PEG3-Br (Stable Oxime Conjugate) Intermediate->Oxime_Product Dehydration

References

Application Notes and Protocols for Oxime Ligation with Aminooxy-PEG3-bromide and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Oxime Ligation

Oxime ligation is a robust and highly selective bioorthogonal conjugation reaction that forms a stable oxime bond between an aminooxy group (-ONH₂) and an aldehyde or ketone.[1][2][3] This chemoselective reaction proceeds under mild, aqueous conditions, making it an invaluable tool in chemical biology, drug development, and materials science.[2] Its wide-ranging applications include peptide and protein modification, the synthesis of antibody-drug conjugates (ADCs), PET tracers, and the formation of hydrogels.[2][4] The use of polyethylene (B3416737) glycol (PEG) linkers, such as in Aminooxy-PEG3-bromide, enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The reaction involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration of the hemiaminal intermediate leads to the formation of a stable oxime bond (C=N-O).[2] A key advantage of oxime ligation is its high chemoselectivity, allowing for specific labeling of biomolecules in complex biological systems with minimal side reactions. The resulting oxime bond is significantly more stable towards hydrolysis compared to imine bonds.[5]

Core Principles of Oxime Ligation

Several factors influence the efficiency and rate of oxime ligation, including pH, temperature, and the presence of catalysts.[1]

  • pH: The optimal pH for oxime ligation is typically between 4 and 5.[2] However, with the use of catalysts, the reaction can be effectively performed at a neutral pH of 7.[2][6]

  • Catalysts: Aniline (B41778) and its derivatives are commonly used as nucleophilic catalysts to accelerate the reaction, particularly at neutral pH.[4][6][7] p-Phenylenediamine (B122844) has been shown to be a particularly effective catalyst, significantly increasing the reaction rate compared to aniline.[6]

  • Temperature: The reaction is typically carried out at room temperature or 37°C. In some instances, higher temperatures can be used to speed up the reaction.[4]

  • Solvents: While the reaction is often performed in aqueous buffers, organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used, especially for hydrophobic reactants.[2]

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data to aid in the optimization of your oxime ligation experiments.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystTypical ConcentrationRelative Rate Enhancement (compared to uncatalyzed at pH 7)Reference
Aniline10-100 mM~19-fold[6]
p-Phenylenediamine2-10 mM~120-fold[6]
m-Phenylenediamine10-50 mMUp to 15 times more efficient than aniline[8]

Table 2: Effect of pH on Oxime Ligation Kinetics

pHReaction ConditionsObservationReference
4-5Aqueous bufferOptimal for uncatalyzed reactions[2][4]
7Aqueous buffer with aniline catalystSlower than at acidic pH but feasible for sensitive biomolecules[6]
7Aqueous buffer with p-phenylenediamine catalystHighly effective, allowing for rapid ligation[6]

Experimental Workflows and Chemical Reactions

Visualizing the experimental process and the underlying chemical reaction is crucial for understanding and successfully implementing oxime ligation.

G Figure 1: Chemical Reaction of Oxime Bond Formation cluster_reactants Reactants cluster_product Product A Aminooxy-PEG3-bromide (R-O-NH₂) P + A->P B Aldehyde (R'-CHO) B->P C Oxime Conjugate (R-O-N=CH-R') P->C Catalyst (e.g., Aniline) pH 4-7

Caption: The chemical reaction of oxime bond formation.

G Figure 2: General Experimental Workflow for Oxime Ligation prep 1. Reagent Preparation - Dissolve Aminooxy-PEG3-bromide in buffer. - Dissolve aldehyde-containing molecule in buffer. - Prepare catalyst stock solution. mix 2. Ligation Reaction - Combine reactants and catalyst. - Incubate at specified temperature and time. prep->mix monitor 3. Reaction Monitoring - Analyze aliquots by HPLC or MS. mix->monitor quench 4. Quenching (Optional) - Add excess acetone (B3395972) to consume unreacted aminooxy groups. monitor->quench purify 5. Purification - Purify the conjugate using chromatography (e.g., HPLC, SEC). quench->purify char 6. Characterization - Confirm product identity and purity (e.g., MS, NMR). purify->char

Caption: General experimental workflow for oxime ligation.

Experimental Protocols

The following protocols provide a general framework for performing oxime ligation with Aminooxy-PEG3-bromide and an aldehyde-functionalized molecule. Optimization may be necessary depending on the specific substrates.

Protocol 1: General Aqueous Oxime Ligation

This protocol is suitable for water-soluble reactants.

Materials and Reagents:

  • Aminooxy-PEG3-bromide

  • Aldehyde-functionalized molecule (e.g., protein, peptide, small molecule)

  • Aniline or p-phenylenediamine (catalyst)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Sodium acetate (B1210297) buffer (pH 4.0-7.4)

  • Quenching Reagent (optional): Acetone

  • Purification System: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) or Size-Exclusion Chromatography (SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde-functionalized molecule in the chosen reaction buffer (e.g., 10 mM in PBS, pH 7.4).

    • Prepare a stock solution of Aminooxy-PEG3-bromide in the same buffer (e.g., 100 mM).

    • Prepare a stock solution of the aniline or p-phenylenediamine catalyst in the reaction buffer or an organic co-solvent like DMF (e.g., 200 mM).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde-functionalized molecule (1 equivalent) with Aminooxy-PEG3-bromide (1.5-5 equivalents).

    • Add the catalyst to a final concentration of 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.

    • Adjust the final volume with the reaction buffer.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quenching and Purification:

    • Once the reaction is complete, you can optionally quench any unreacted aminooxy groups by adding an excess of acetone.

    • Purify the conjugate using an appropriate chromatography method (e.g., RP-HPLC for small molecules and peptides, or SEC for proteins).

Protocol 2: Rapid Oxime Ligation in Organic Solvent

This protocol is adapted for time-sensitive applications or for reactants with poor aqueous solubility.[4]

Materials and Reagents:

  • Aminooxy-PEG3-bromide

  • Aldehyde-functionalized molecule

  • Aniline or p-phenylenediamine (catalyst)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Quenching Reagent: Acetone

  • Purification System: RP-HPLC

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-functionalized molecule (1 equivalent) in anhydrous DMF.

    • Dissolve Aminooxy-PEG3-bromide (1.5-3 equivalents) in anhydrous DMF.

    • Dissolve the catalyst (2 equivalents) in anhydrous DMF.

  • Ligation Reaction:

    • Combine the solutions from the previous step in a reaction vessel.

    • For accelerated ligation, the reaction can be heated to 75°C for 5-10 minutes.[4] For less sensitive substrates, incubation at room temperature for 1-4 hours may be sufficient.

    • Monitor the reaction progress by analytical RP-HPLC.

  • Work-up and Purification:

    • Quench the reaction by adding acetone (10% v/v).[4]

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Redissolve the residue in a suitable solvent system for purification.

    • Purify the product by preparative RP-HPLC.

Applications in Research and Drug Development

Oxime ligation is a versatile tool with numerous applications in scientific research and the pharmaceutical industry.

  • Bioconjugation: This technique is widely used for the site-specific modification of proteins, peptides, and other biomolecules.[4]

  • Drug Delivery: Oxime linkages are employed to attach drugs to carrier molecules such as nanoparticles and polymers for targeted and controlled release.

  • PET Imaging: The rapid kinetics of catalyzed oxime ligation make it suitable for the development of 18F-labeled PET tracers, which have short half-lives.[4]

  • Surface Modification: Biomolecules can be immobilized onto surfaces using oxime ligation for the development of biosensors and diagnostic arrays.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Reaction Yield Suboptimal pHAdjust the pH of the reaction buffer to the optimal range (4-5 for uncatalyzed, or neutral for catalyzed reactions).
Inactive catalystUse a fresh stock of the catalyst. Consider switching to a more efficient catalyst like p-phenylenediamine.
Steric hindrance at the ligation siteIncrease the reaction time and/or temperature. Use a longer PEG linker to reduce steric hindrance.
Side Product Formation TransoximationIf performing sequential ligations, ensure complete reaction and purification after the first ligation step to avoid exchange reactions.[9]
Instability of reactantsEnsure the aldehyde-functionalized molecule is stable under the reaction conditions. Protect sensitive functional groups if necessary.
Difficulty in Purification Similar properties of product and excess reagentsUse a larger excess of one reagent to drive the reaction to completion and simplify purification. Optimize the chromatography method.

References

Application Notes and Protocols for Nucleophilic Substitution on Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-bromide is a heterobifunctional linker that is valuable in bioconjugation, drug delivery, and the creation of complex molecular structures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This linker possesses two key functional groups: an aminooxy group and a bromide. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds.[1] The bromide is an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of various nucleophiles such as amines and thiols.[1][2]

A key strategy for selectively reacting with the bromide functionality involves the use of a tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety (t-Boc-Aminooxy-PEG3-bromide).[2][3] This protection prevents the aminooxy group from participating in undesired side reactions during the nucleophilic substitution. Following the successful substitution at the bromide position, the Boc group can be easily removed under mild acidic conditions to regenerate the reactive aminooxy group for subsequent conjugation steps.[3]

This document provides detailed protocols for performing nucleophilic substitution reactions on the bromide of Aminooxy-PEG3-bromide, with a primary focus on reactions with amines and thiols using a Boc-protected strategy.

Data Presentation: Reaction Parameters

The successful outcome of nucleophilic substitution reactions is highly dependent on carefully controlling the reaction conditions. The following tables summarize the key parameters for reactions with primary amines and thiols.

Table 1: General Reaction Conditions for Nucleophilic Substitution with Primary Amines
ParameterRecommended ConditionRationale and Key Considerations
Starting Material t-Boc-Aminooxy-PEG3-bromideThe Boc group protects the aminooxy functionality, ensuring selective reaction at the bromide position.[2][3]
Nucleophile Primary Amine1.1 to 5 molar equivalents. A slight excess of the amine helps to drive the reaction to completion.[4]
Solvent Anhydrous polar aprotic solvents (e.g., DMF, DMSO, CH2Cl2)These solvents are suitable for SN2 reactions.[4]
Base Non-nucleophilic base (e.g., DIPEA, TEA)2-3 equivalents. The base neutralizes the HBr byproduct, which would otherwise protonate and deactivate the amine nucleophile.[4]
Temperature 25°C to 80°CThe reaction can often proceed at room temperature, but gentle heating may be required to increase the reaction rate.[4]
Reaction Time 2 to 24 hoursReaction progress should be monitored by TLC or LC-MS.[4]
Table 2: General Reaction Conditions for Nucleophilic Substitution with Thiols
ParameterRecommended ConditionRationale and Key Considerations
Starting Material t-Boc-Aminooxy-PEG3-bromideThe Boc group protects the aminooxy functionality.[2][3]
Nucleophile Thiol-containing molecule1.1 to 1.5 molar equivalents. A small excess of the thiol is typically sufficient.
Solvent Aqueous buffer with a minimal amount of organic co-solvent (e.g., DMF, DMSO)The reaction is typically performed in an aqueous buffer to maintain the stability of biomolecules.[5]
pH 7.0 to 8.5This pH range promotes the formation of the more nucleophilic thiolate anion.[5]
Reducing Agent TCEP (optional)For protein conjugation, a reducing agent may be needed to ensure cysteine residues are in their reduced, free thiol form.[5]
Temperature 4°C to 25°CMilder temperatures are often preferred to maintain the stability of sensitive biomolecules.[5]
Reaction Time 2 to 12 hoursReaction progress should be monitored.[5]

Experimental Protocols

Protocol 1: Nucleophilic Substitution with a Primary Amine followed by Boc Deprotection

This protocol details the reaction of a primary amine with t-Boc-Aminooxy-PEG3-bromide and the subsequent removal of the Boc protecting group.

Materials and Reagents:

  • t-Boc-Aminooxy-PEG3-bromide

  • Primary amine of interest

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Nucleophilic Substitution: a. In a clean, dry reaction flask, dissolve the primary amine (1.1 to 5 equivalents) and a non-nucleophilic base (2-3 equivalents) in anhydrous DMF or DMSO.[4] b. Under an inert atmosphere (e.g., argon or nitrogen), add a solution of t-Boc-Aminooxy-PEG3-bromide (1 equivalent) in the same anhydrous solvent to the amine solution dropwise with stirring.[4] c. Stir the reaction mixture at room temperature (or heat gently if necessary) and monitor the progress by TLC or LC-MS.[4] d. Once the reaction is complete, remove the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to isolate the Boc-protected amine-PEG conjugate.

  • Boc Deprotection: a. Dissolve the purified Boc-protected conjugate in dichloromethane (DCM). b. Add an excess of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS until the starting material is consumed. d. Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution. e. Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate. f. Concentrate the solution under reduced pressure to obtain the final deprotected amine-PEG conjugate.

Protocol 2: Nucleophilic Substitution with a Thiol

This protocol outlines the reaction of a thiol-containing molecule with t-Boc-Aminooxy-PEG3-bromide.

Materials and Reagents:

  • t-Boc-Aminooxy-PEG3-bromide

  • Thiol-containing molecule (e.g., a cysteine-containing peptide)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.0-8.5)[5]

  • Anhydrous DMF or DMSO

  • Quenching reagent (e.g., L-cysteine) (optional)[5]

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[5]

Procedure:

  • Preparation of Reagents: a. Dissolve the thiol-containing molecule in the reaction buffer. If necessary, treat with a reducing agent like TCEP to ensure the thiol is in its free form, and then remove the excess reducing agent.[5] b. Immediately before use, prepare a stock solution of t-Boc-Aminooxy-PEG3-bromide in a minimal amount of anhydrous DMF or DMSO.[5]

  • Conjugation Reaction: a. Add the desired molar excess of the t-Boc-Aminooxy-PEG3-bromide stock solution to the solution of the thiol-containing molecule.[5] b. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[5]

  • Quenching and Purification: a. (Optional) Quench any unreacted t-Boc-Aminooxy-PEG3-bromide by adding an excess of a quenching reagent like L-cysteine and incubating for an additional 30 minutes.[5] b. Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[5]

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the selective nucleophilic substitution on Aminooxy-PEG3-bromide.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection (for subsequent conjugation) A t-Boc-Aminooxy-PEG3-bromide C Reaction under controlled conditions (Solvent, Base/pH, Temperature) A->C B Nucleophile (Amine or Thiol) B->C D Boc-protected PEG-Nucleophile Conjugate C->D E Boc-protected PEG-Nucleophile Conjugate F Mild Acidic Conditions (e.g., TFA) E->F G Aminooxy-PEG-Nucleophile Conjugate F->G

Caption: General workflow for selective nucleophilic substitution.

Signaling Pathway Analogy: PROTAC Formation

Aminooxy-PEG3-bromide is often used as a linker in the synthesis of PROTACs. The following diagram illustrates the logical relationship of the components in a PROTAC.

G Target Target Protein PROTAC PROTAC Target->PROTAC binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds to Linker Aminooxy-PEG3-Linker PROTAC->Linker contains

Caption: Logical relationship of a PROTAC molecule.

References

Revolutionizing ADC Development: Harnessing Aminooxy-PEG3-bromide for Site-Specific Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The development of antibody-drug conjugates (ADCs) represents a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component in the design of a successful ADC is the linker that connects the antibody to the payload. Aminooxy-PEG3-bromide has emerged as a valuable heterobifunctional linker, enabling the site-specific conjugation of payloads to antibodies through a stable oxime linkage. This application note details the use of Aminooxy-PEG3-bromide in the development of homogeneous and effective ADCs.

The core of this methodology lies in the bioorthogonal reaction between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) introduced onto the antibody. A common and effective strategy for introducing aldehydes is the mild oxidation of the carbohydrate moieties naturally present on the Fc region of the antibody. This site-selective modification ensures a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the ADC's therapeutic index. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong its circulation half-life. The terminal bromide group allows for the attachment of the cytotoxic payload prior to antibody conjugation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of an ADC prepared using an aminooxy-PEG linker with a monomethyl auristatin E (MMAE) payload, a potent anti-tubulin agent.

Table 1: Conjugation and Characterization Parameters

ParameterTypical ValueMethod of Analysis
Antibody Concentration5-10 mg/mLUV-Vis at 280 nm
Drug-Linker Molar Excess10-20 fold-
Conjugation Efficiency> 90%HIC, LC-MS
Average Drug-to-Antibody Ratio (DAR)1.8 - 2.2HIC, LC-MS, UV-Vis
ADC Purity (Monomer Content)> 95%SEC
Aggregate Content< 5%SEC

Table 2: In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionIC50 of ADC (nM)IC50 of Free Drug (nM)
SK-BR-3High1.50.1
MDA-MB-468Low/Negative> 10000.1

Table 3: Plasma Stability of Oxime Linkage

Time (days)Incubation Temperature% Intact ADC
037°C100
137°C98
337°C95
737°C91

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis and characterization of an ADC using Aminooxy-PEG3-bromide and an MMAE payload.

Protocol 1: Preparation of Aminooxy-PEG3-MMAE

The bromide on Aminooxy-PEG3-bromide is a versatile handle for nucleophilic substitution to attach the payload. This protocol describes a general approach for conjugating MMAE to the linker.

Materials:

  • Aminooxy-PEG3-bromide

  • Monomethyl auristatin E (MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Reverse-phase HPLC system

Procedure:

  • Dissolve MMAE and a 1.2 molar excess of Aminooxy-PEG3-bromide in anhydrous DMF.

  • Add 3 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, purify the Aminooxy-PEG3-MMAE conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Antibody Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's Fc glycans.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Sodium meta-periodate (NaIO₄)

  • Ethylene (B1197577) glycol

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 6.0)

Procedure:

  • Exchange the antibody buffer to the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Cool the antibody solution to 0-4°C in an ice bath.

  • Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1 mM.

  • Incubate the reaction in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.

  • Remove excess periodate (B1199274) and ethylene glycol by passing the solution through a desalting column equilibrated with PBS, pH 6.5.

Protocol 3: Oxime Ligation and ADC Purification

This protocol details the conjugation of the Aminooxy-PEG3-MMAE to the oxidized antibody.

Materials:

  • Oxidized antibody from Protocol 2

  • Aminooxy-PEG3-MMAE from Protocol 1

  • Aniline (B41778) (catalyst)

  • Hydrophobic Interaction Chromatography (HIC) system

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • To the oxidized antibody solution, add a 10-20 fold molar excess of Aminooxy-PEG3-MMAE.

  • Add aniline to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 4-12 hours.

  • Purify the ADC using an HIC column to separate species with different DARs. Use a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) for elution.[1][2][3][4][5]

  • Further purify the ADC and remove aggregates using an SEC column.

  • The purified ADC should be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: ADC Characterization

This section outlines the methods for characterizing the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADC on an analytical HIC column. The different DAR species will separate based on hydrophobicity, allowing for the calculation of the average DAR from the peak areas.[1][2][3][4][5]

  • Mass Spectrometry (MS): Determine the molecular weights of the different ADC species using LC-MS to precisely calculate the DAR.[6]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): Use SEC to determine the percentage of monomeric ADC and to quantify any aggregates.[6]

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and free drug (MMAE)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the ADC and the free drug in cell culture medium.

  • Add the diluted compounds to the cells and incubate for 72-120 hours.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 values by fitting the dose-response curves.

Visualizations

The following diagrams illustrate the key processes involved in the development and mechanism of action of ADCs using Aminooxy-PEG3-bromide.

G cluster_payload Payload Attachment cluster_antibody Antibody Modification cluster_conjugation ADC Synthesis payload MMAE linker Aminooxy-PEG3-bromide payload->linker Nucleophilic Substitution payload_linker Aminooxy-PEG3-MMAE linker->payload_linker adc Antibody-Drug Conjugate (Oxime Linkage) payload_linker->adc antibody Monoclonal Antibody oxidized_antibody Oxidized Antibody (with Aldehyde) antibody->oxidized_antibody Glycan Oxidation (NaIO4) oxidized_antibody->adc Oxime Ligation purification Purification (HIC/SEC) adc->purification final_adc Purified ADC purification->final_adc

Caption: Experimental workflow for ADC synthesis.

G cluster_cell Cancer Cell cluster_pathway Apoptotic Signaling ADC ADC Binding to Antigen Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (MMAE) Lysosome->Payload_Release Tubulin_Inhibition Tubulin Polymerization Inhibition Payload_Release->Tubulin_Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bax_up Bax Upregulation Apoptosis->Bax_up Bcl2_down Bcl-2 Downregulation Apoptosis->Bcl2_down Caspase9 Caspase-9 Activation Bax_up->Caspase9 Bcl2_down->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage

Caption: ADC mechanism and apoptosis pathway.[7][8]

References

Application of Aminooxy-PEG3-bromide for Surface Modification of Biomaterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of biomaterial surfaces is paramount in dictating their in vivo and in vitro performance. Unmodified biomaterials can trigger undesirable biological responses, including protein fouling, immune reactions, and poor cellular integration. Aminooxy-PEG3-bromide is a heterobifunctional linker designed to address these challenges. It features a terminal aminooxy group for covalent attachment to aldehyde- or ketone-bearing surfaces via a stable oxime bond, and a terminal bromide that can be used for further conjugation, although for many surface modification applications aimed at improving biocompatibility, the PEG chain itself provides the desired effect. The short three-unit polyethylene (B3416737) glycol (PEG) spacer imparts hydrophilicity to the modified surface, which is crucial for reducing non-specific protein adsorption and enhancing biocompatibility.[1][2][3][4]

This document provides detailed application notes and protocols for the use of Aminooxy-PEG3-bromide in the surface modification of biomaterials. It includes methodologies for surface functionalization, characterization, and the assessment of biological responses, supported by quantitative data and visual diagrams to guide researchers in this critical aspect of biomaterial development.

Principle of Oxime Ligation

The core of this surface modification strategy lies in the highly efficient and chemoselective reaction known as oxime ligation. This "click chemistry" reaction occurs between the aminooxy group (-O-NH2) of the Aminooxy-PEG3-bromide and a carbonyl group (aldehyde or ketone) pre-introduced onto the biomaterial surface. The reaction forms a stable oxime linkage (-O-N=C) under mild, aqueous conditions, making it ideal for use with sensitive biological molecules and materials.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on biomaterial surfaces modified with PEG linkers, illustrating the expected outcomes of functionalization with Aminooxy-PEG3-bromide.

Table 1: Surface Wettability Before and After PEGylation

Biomaterial SubstrateModification StepWater Contact Angle (°)
Glass CoverslipAminosilane-modified65.7 ± 2.1
After Aminooxy-PEG3 functionalization (Expected) < 30
Gold SurfaceBare Gold67.3 ± 2.5
After Thiol-PEG immobilization 24.6 ± 2.8[6]
PolycarbonateUnmodified~85
After PEG grafting ~40

Data for Aminooxy-PEG3-bromide functionalization is an expected value based on the hydrophilic nature of the PEG linker. The gold surface data illustrates a typical change seen with PEGylation.

Table 2: Protein Adsorption on Modified vs. Unmodified Surfaces

SurfaceAdsorbed ProteinAmount of Adsorbed Protein (ng/cm²)Reduction in Adsorption (%)
Unmodified PolystyreneFibrinogen350 ± 30-
PEG-grafted Polystyrene Fibrinogen35 ± 8~90%
Unmodified PDMSAlbumin120 ± 15-
PEG-grafted PDMS Albumin40 ± 5~66%
Niobium Pentoxide (Nb₂O₅)Myoglobin61.3 ± 2.2-
PLL-g-PEG on Nb₂O₅ Myoglobin14.0 ± 1.3~77%[7]

This table presents representative data showing the significant reduction in protein adsorption following surface PEGylation.

Table 3: Cell Viability on Modified Biomaterial Scaffolds

Biomaterial ScaffoldCell TypeAssayCell Viability (%)
Unmodified PCL ScaffoldFibroblastsMTT Assay100 (Control)
RGD-peptide immobilized via Aminooxy-PEG FibroblastsMTT Assay> 95%
HydrogelMesenchymal Stem CellsLive/Dead Assay> 90% after 7 days

Immobilization of cell-adhesive peptides like RGD via the Aminooxy-PEG linker can maintain high cell viability, demonstrating the biocompatibility of the modification process.

Experimental Protocols

Protocol 1: Introduction of Aldehyde Groups onto a Biomaterial Surface

This protocol describes a general method for introducing aldehyde functionalities on a hydroxyl- or amine-rich biomaterial surface, preparing it for reaction with Aminooxy-PEG3-bromide.

Materials:

  • Biomaterial with surface hydroxyl or amine groups

  • Anhydrous toluene

  • 3-Aminopropyl)triethoxysilane (APTES) for hydroxylated surfaces

  • Glutaraldehyde (B144438) solution (25% in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Surface Cleaning and Activation:

    • Thoroughly clean the biomaterial surface by sonication in ethanol (B145695) for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrate under a stream of nitrogen.

    • For hydroxyl-rich surfaces (e.g., glass, silica), treat with oxygen plasma for 5 minutes to increase the density of hydroxyl groups.

  • Amine Functionalization (for hydroxylated surfaces):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and activated substrates in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates thoroughly with toluene, followed by ethanol and deionized water, then dry with nitrogen.

  • Aldehyde Group Introduction:

    • Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).

    • Immerse the amine-functionalized biomaterial in the glutaraldehyde solution for 2 hours at room temperature.

    • Rinse the surface extensively with PBS and deionized water to remove any non-covalently bound glutaraldehyde.

    • The surface is now ready for reaction with Aminooxy-PEG3-bromide.

Protocol 2: Surface Modification with Aminooxy-PEG3-bromide via Oxime Ligation

This protocol details the covalent attachment of Aminooxy-PEG3-bromide to an aldehyde-functionalized biomaterial surface.

Materials:

  • Aldehyde-functionalized biomaterial (from Protocol 1)

  • Aminooxy-PEG3-bromide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Prepare Aminooxy-PEG3-bromide Solution:

    • Dissolve Aminooxy-PEG3-bromide in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mM).

    • Dilute the stock solution to the desired final concentration (e.g., 10 mM) in acetate buffer.

  • Ligation Reaction:

    • Immerse the aldehyde-functionalized biomaterial in the Aminooxy-PEG3-bromide solution.

    • For accelerated kinetics, aniline can be added as a catalyst to a final concentration of 10-20 mM.

    • Allow the reaction to proceed for 2-16 hours at room temperature with gentle agitation.

  • Washing:

    • After the incubation period, remove the biomaterial from the reaction solution.

    • Wash the surface extensively with the reaction buffer, followed by deionized water to remove any unreacted reagents.

    • Dry the modified biomaterial under a stream of nitrogen.

Protocol 3: Characterization of the Modified Surface

1. Water Contact Angle Goniometry:

  • Purpose: To assess the change in surface hydrophilicity.

  • Procedure:

    • Place a droplet of deionized water (typically 1-5 µL) onto the unmodified and modified biomaterial surfaces.

    • Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

    • A significant decrease in the contact angle indicates successful PEGylation and a more hydrophilic surface.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the PEG linker.

  • Procedure:

    • Acquire survey scans of both unmodified and modified surfaces to identify the elements present.

    • Perform high-resolution scans of the C 1s, O 1s, and N 1s regions.

    • Successful modification will be confirmed by an increase in the C-O component in the C 1s spectrum, characteristic of the PEG backbone, and the appearance of a nitrogen peak from the oxime bond.

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize changes in surface topography and roughness.

  • Procedure:

    • Scan the unmodified and modified surfaces in tapping mode.

    • Analyze the resulting images to assess changes in surface morphology. A smoother, more uniform surface may be observed after PEGylation.

Protocol 4: Assessment of Protein Adsorption

Materials:

  • Unmodified and Aminooxy-PEG3-modified biomaterials

  • Protein solution (e.g., Fibrinogen or Bovine Serum Albumin at 1 mg/mL in PBS)

  • PBS (pH 7.4)

  • Micro BCA Protein Assay Kit

Procedure:

  • Incubate the unmodified and modified biomaterial samples in the protein solution for 1 hour at 37°C.

  • Gently wash the samples three times with PBS to remove non-adsorbed protein.

  • Elute the adsorbed protein from the surfaces using a 1% Sodium Dodecyl Sulfate (SDS) solution.

  • Quantify the amount of eluted protein using the Micro BCA Protein Assay according to the manufacturer's instructions.

  • Compare the amount of protein adsorbed on the modified surface to the unmodified control.

Protocol 5: Cell Viability and Adhesion Assay

Materials:

  • Unmodified and Aminooxy-PEG3-modified biomaterials (sterilized)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • MTT reagent or Live/Dead Viability/Cytotoxicity Kit

  • Fluorescence microscope

Procedure:

  • Place the sterile biomaterial samples in a multi-well cell culture plate.

  • Seed cells onto the surfaces at a desired density (e.g., 1 x 10⁴ cells/cm²).

  • Culture the cells for a desired period (e.g., 24, 48, 72 hours).

  • Cell Viability (MTT Assay):

    • Add MTT reagent to each well and incubate according to the manufacturer's protocol.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

    • Calculate cell viability relative to cells cultured on a tissue culture plastic control.

  • Cell Adhesion and Morphology (Live/Dead Staining):

    • Stain the cells with a Live/Dead kit.

    • Visualize the cells using a fluorescence microscope to assess cell adhesion, spreading, and morphology. Live cells will fluoresce green, and dead cells will fluoresce red.

Visualizations

Experimental Workflow for Biomaterial Surface Modification

G cluster_0 Surface Preparation cluster_1 Surface Modification cluster_2 Characterization cluster_3 Biological Evaluation A Biomaterial Substrate B Cleaning & Activation (e.g., Oxygen Plasma) A->B C Aldehyde Functionalization (e.g., Glutaraldehyde) B->C D Oxime Ligation with Aminooxy-PEG3-bromide C->D E Contact Angle D->E F XPS D->F G AFM D->G H Protein Adsorption Assay D->H I Cell Viability & Adhesion D->I

Caption: Workflow for surface modification and evaluation.

Logical Relationship of Surface Modification to Biological Response

G A Biomaterial Surface B Modification with Aminooxy-PEG3-bromide A->B C PEGylated Surface B->C D Increased Hydrophilicity C->D E Reduced Protein Adsorption D->E F Reduced Non-Specific Cell Adhesion E->F G Improved Biocompatibility E->G F->G

Caption: From chemical modification to improved biocompatibility.

Signaling Pathway for Cell Adhesion on RGD-Modified Surfaces

When a bioactive ligand such as an RGD peptide is immobilized on the surface using the Aminooxy-PEG3 linker (by first reacting the linker with an aldehyde-modified RGD peptide), it can mediate specific cell adhesion through integrin receptors, triggering downstream signaling cascades.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling RGD Immobilized RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Recruitment & Reorganization Proliferation Proliferation FAK->Proliferation Downstream Signaling Spreading Cell Spreading Actin->Spreading

Caption: Integrin-mediated signaling on an RGD-functionalized surface.[8][9][10][11]

References

Application Notes and Protocols for the Purification of Proteins Conjugated with Aminooxy-PEG3-bromide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance in vivo stability by protecting against proteolytic degradation, and decrease immunogenicity.[][2][3]

Aminooxy-PEG3-bromide hydrochloride is a heterobifunctional linker that facilitates the site-specific conjugation of PEG to proteins.[4] The aminooxy group reacts with aldehyde or ketone moieties on a protein to form a stable oxime bond.[4][5][6] These carbonyl groups can be introduced into the protein structure through site-specific oxidation of carbohydrate domains or by enzymatic modification. The bromide group on the other end of the PEG linker serves as a reactive site for further functionalization if desired.[4]

The PEGylation reaction mixture is often a heterogeneous collection of the desired mono-PEGylated protein, unreacted native protein, excess PEG reagent, and potentially di- or multi-PEGylated species and positional isomers.[][7] Therefore, a robust purification strategy is critical to isolate the desired conjugate in a highly pure and homogeneous form, which is a prerequisite for therapeutic applications and detailed characterization.

This document provides detailed application notes and protocols for the purification of proteins conjugated with this compound. It covers the most common and effective chromatographic techniques, including Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

General Purification Strategy

A multi-step purification approach is often necessary to achieve the high purity required for therapeutic proteins. The choice and order of purification steps depend on the specific properties of the protein and the PEG conjugate. A typical workflow for the purification of a protein conjugated with this compound is depicted below.

G cluster_0 Purification Workflow Reaction_Mixture PEGylation Reaction Mixture (Crude) SEC Size Exclusion Chromatography (SEC) (Bulk Separation) Reaction_Mixture->SEC Remove excess PEG & unreacted protein IEX Ion-Exchange Chromatography (IEX) (Fine Separation) SEC->IEX Separate by charge differences HIC Hydrophobic Interaction Chromatography (HIC) (Polishing) IEX->HIC Separate by hydrophobicity Final_Product Purified Mono-PEGylated Protein HIC->Final_Product G cluster_1 SEC Protocol Workflow Equilibrate Equilibrate SEC Column (SEC Buffer) Prepare_Sample Prepare Sample (Centrifuge & Filter) Equilibrate->Prepare_Sample Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Elute Isocratic Elution (SEC Buffer) Inject_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze Analyze Fractions (SDS-PAGE, Analytical SEC) Collect_Fractions->Analyze G cluster_2 IEX Protocol Workflow Equilibrate Equilibrate IEX Column (Binding Buffer) Load_Sample Load Sample Equilibrate->Load_Sample Wash Wash Column (Binding Buffer) Load_Sample->Wash Elute Gradient Elution (0-100% Elution Buffer) Wash->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Desalt Analyze & Desalt Collect_Fractions->Analyze_Desalt G cluster_3 HIC Protocol Workflow Prepare_Sample Prepare Sample (Add Ammonium Sulfate & Filter) Equilibrate Equilibrate HIC Column (Binding Buffer) Prepare_Sample->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Wash Wash Column (Binding Buffer) Load_Sample->Wash Elute Gradient Elution (Decreasing Salt) Wash->Elute Analyze_Desalt Analyze & Desalt Elute->Analyze_Desalt

References

Application Notes and Protocols for Stoichiometric Control in Aminooxy-PEG3-Bromide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical execution of conjugation reactions involving Aminooxy-PEG3-bromide. This heterobifunctional linker is a valuable tool for the precise, covalent linkage of molecules, particularly in the development of biotherapeutics such as antibody-drug conjugates (ADCs). The protocols outlined below are designed to ensure optimal stoichiometric control, leading to homogeneous and effective conjugates.

Introduction to Aminooxy-PEG3-Bromide Conjugation

Aminooxy-PEG3-bromide is a versatile linker that facilitates the conjugation of two distinct molecules through two orthogonal reactions. The aminooxy group reacts specifically with an aldehyde or ketone to form a highly stable oxime bond.[1][2][3] This reaction is efficient under mild, aqueous conditions.[2][4] The other end of the linker features a bromide group, a good leaving group for nucleophilic substitution reactions, allowing for conjugation to nucleophiles such as thiols or amines.[3] The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[2][5][6]

The ability to control the stoichiometry of the conjugation reaction is critical, especially in the development of therapeutics like ADCs, where a precise drug-to-antibody ratio (DAR) is essential for efficacy and safety.[7][8]

Key Reaction Parameters and Stoichiometry

Achieving a desired degree of labeling (DOL) requires careful control over several reaction parameters. The following table summarizes key quantitative data for optimizing Aminooxy-PEG3-bromide conjugation reactions.

ParameterRecommended RangeNotes
Molar Excess of Aminooxy-PEG3-bromide 5 to 50-foldA molar excess of the PEG linker is typically used to drive the reaction to completion.[7][8] The optimal ratio depends on the number of available reactive sites on the target molecule and the desired DOL.
Reaction pH 6.5 - 7.5Oxime ligation is most efficient in a slightly acidic to neutral pH range.[7][9]
Catalyst (optional) 1-10 mM Aniline (B41778)Aniline can be used to accelerate the rate of oxime bond formation.[2][9]
Reaction Time 2 - 4 hoursThe reaction is typically incubated at room temperature.[2]
Temperature Room Temperature or 4°CMilder temperatures can be used to protect sensitive biomolecules.[2][8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical two-step conjugation reaction using Aminooxy-PEG3-bromide. This example describes the conjugation of a thiol-containing payload to an antibody that has been oxidized to generate aldehyde groups.

Materials and Reagents
  • Antibody of interest

  • Aminooxy-PEG3-bromide

  • Thiol-containing payload (e.g., a cytotoxic drug)

  • Sodium meta-periodate (NaIO₄)

  • Ethylene (B1197577) glycol

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer (e.g., Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A affinity chromatography)

Step 1: Generation of Aldehyde Groups on the Antibody

This protocol is for the oxidation of antibody glycans.

  • Prepare the antibody in the Reaction Buffer at a concentration of 5-10 mg/mL.[8]

  • Protect the antibody solution from light.[8]

  • Add a solution of sodium meta-periodate to a final concentration of 1-10 mM.[2]

  • Incubate the reaction for 30 minutes at 4°C in the dark.[2][8]

  • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM.[8]

  • Incubate for 10-15 minutes at room temperature.[8]

  • Purify the oxidized antibody using a desalting column or dialysis to exchange the buffer to the Coupling Buffer.[9]

Step 2: Conjugation of Aminooxy-PEG3-bromide to the Thiol-Containing Payload
  • Dissolve the thiol-containing payload and a 1.5-fold molar excess of Aminooxy-PEG3-bromide in an anhydrous organic solvent like DMSO.[2]

  • The reaction can be facilitated by the addition of a non-nucleophilic base.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • The resulting payload-linker conjugate can be purified by reverse-phase HPLC if necessary.

Step 3: Conjugation of the Payload-Linker to the Oxidized Antibody
  • To the purified oxidized antibody solution, add the purified payload-linker conjugate at a 5-20 fold molar excess.[8]

  • If desired, add aniline to a final concentration of 1-10 mM to catalyze the reaction.[2]

  • Incubate the reaction for 2-4 hours at room temperature.[2]

  • Quench the reaction by adding a quenching buffer.[7]

Step 4: Purification of the Final Conjugate
  • Purify the final antibody-drug conjugate using size exclusion chromatography (SEC) or protein A affinity chromatography to remove excess payload-linker and any unconjugated antibody.[2][10][]

  • Collect the fractions containing the purified ADC.[8]

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

Analytical MethodPurpose
UV-Vis Spectroscopy To determine the concentration of the antibody and the conjugated payload, which allows for the calculation of the DAR.[12][13]
Size Exclusion Chromatography (SEC) To assess the purity of the conjugate and detect any aggregation.[10][][14]
Hydrophobic Interaction Chromatography (HIC) Can be used to separate different drug-loaded species.[]
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and verify the covalent attachment of the payload.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

G cluster_0 Step 1: Antibody Oxidation cluster_1 Step 2: Payload-Linker Conjugation cluster_2 Step 3: Final Conjugation cluster_3 Step 4: Purification & Analysis A Antibody in Reaction Buffer B Add Sodium meta-periodate A->B C Incubate at 4°C (dark) B->C D Quench with Ethylene Glycol C->D E Purify Oxidized Antibody D->E I Mix Oxidized Antibody and Payload-Linker E->I F Thiol-Payload + Aminooxy-PEG3-bromide G React in DMSO F->G H Purify Payload-Linker Conjugate G->H H->I J Add Aniline (optional catalyst) I->J K Incubate at Room Temperature J->K L Quench Reaction K->L M Purify ADC (SEC or Protein A) L->M N Characterize ADC (UV-Vis, HIC, MS) M->N

Caption: Experimental workflow for ADC synthesis.

G cluster_0 Oxime Ligation A Antibody-CHO C Antibody-CH=N-O-PEG3-Br-Payload A->C + B H2N-O-PEG3-Br-Payload B->C

Caption: Chemical reaction of oxime ligation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aminooxy-PEG3-bromide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in Aminooxy-PEG3-bromide conjugation reactions. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize your conjugation strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my conjugation reaction. What are the common causes?

Low conjugation yield is a frequent challenge that can often be attributed to several factors. A systematic evaluation of your experimental setup can help identify the root cause.

Troubleshooting Steps:

  • Verify Reagent Quality and Storage:

    • Aminooxy-PEG3-bromide Degradation: The aminooxy group is susceptible to moisture and oxidation.[1] It is recommended to use the reagent shortly after purchase, ideally within a week.[1][2] Store the reagent at -20°C in a desiccated environment and allow the vial to warm to room temperature before opening to prevent moisture condensation.[1][3]

    • Inactive Aldehyde/Ketone: Ensure that your target molecule contains an accessible and reactive carbonyl group.[1]

  • Optimize Reaction Conditions:

    • Suboptimal pH: The rate of oxime ligation is highly pH-dependent. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[4][5] However, for biomolecules that are not stable in acidic conditions, the reaction can be performed at a neutral pH (6.5-7.5) with the addition of a catalyst.[3][6]

    • Inefficient or Absent Catalyst: At neutral pH, the reaction is often very slow.[4] The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is crucial to accelerate the reaction and improve yields.[4][5]

    • Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent. If the reactants are too dilute, the reaction rate will be slow.[3][4] Consider increasing the concentration of your reactants.

  • Investigate Potential Side Reactions:

    • Reaction with Non-Target Carbonyls: The aminooxy group may react with other aldehydes or ketones present as impurities in your sample or solvents (e.g., acetone).[1][5] Ensure the purity of your target molecule and use high-purity, carbonyl-free solvents.

Q2: What is the optimal pH for my Aminooxy-PEG3-bromide conjugation?

The optimal pH depends on whether you are using a catalyst.

  • Uncatalyzed Reactions: A pH range of 4.0-5.0 is optimal.[3][4] The reaction is faster at a slightly acidic pH.

  • Catalyzed Reactions: At a neutral pH of 6.5-7.5, a catalyst is recommended to achieve a reasonable reaction rate.[3][6] This is often necessary when working with sensitive biomolecules.[7]

Q3: Is a catalyst necessary, and which one should I choose?

While the reaction can proceed without a catalyst at acidic pH, it is often slow at neutral pH.[4] Aniline is a commonly used catalyst to accelerate the reaction under physiological conditions.[1] Substituted anilines like p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have been shown to be even more efficient.[3][7]

Q4: How should I store and handle Aminooxy-PEG3-bromide?

Aminooxy compounds are reactive and sensitive.[2]

  • Short-term storage: 0 - 4°C for days to weeks.[8]

  • Long-term storage: -20°C for months to years.[8]

  • Handling: Always allow the vial to reach room temperature before opening to prevent condensation.[1][3] For best results, use the reagent shortly after purchase.[2] Stock solutions in anhydrous solvents like DMSO can be stored at -20°C for up to a month.[1]

Quantitative Data for Reaction Optimization

The following tables summarize key quantitative data to aid in the design and optimization of your experiments.

Table 1: Recommended Reaction Conditions for Oxime Ligation

ParameterRecommended RangeNotes
pH (Uncatalyzed) 4.0 - 5.0Optimal for accelerating the reaction without a catalyst.[4][5]
pH (Catalyzed) 6.5 - 7.5Suitable for biomolecules, requires a catalyst for efficient reaction.[3][6]
Temperature Room Temperature (20-25°C)Higher temperatures (e.g., 37°C) can increase the reaction rate if the biomolecules are stable.[9]
Molar Ratio (Aminooxy:Carbonyl) 1.5:1 to 50:1A molar excess of the aminooxy-PEG reagent is often used to drive the reaction to completion.[9][10][11] The optimal ratio should be determined empirically.
Reactant Concentration >1 mMReaction kinetics are concentration-dependent; higher concentrations lead to faster reactions.[4] For protein solutions, a concentration of 1-10 mg/mL is a good starting point.[9]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystTypical ConcentrationRelative EfficiencyNotes
Aniline 10-100 mMGoodA standard, widely used catalyst.[4][12]
p-Phenylenediamine (pPDA) 2-10 mMHighMore efficient than aniline and effective at lower concentrations.[4][7]
m-Phenylenediamine (mPDA) 50-750 µMVery HighReported to be up to 15 times more efficient than aniline.[4]

Experimental Protocols

Protocol 1: General Two-Step Conjugation using Aminooxy-PEG3-bromide

This protocol describes a general workflow for a two-step conjugation. The first step involves conjugating the bromide end of the linker to a nucleophile on Molecule A. The second step is the oxime ligation of the deprotected aminooxy group to an aldehyde or ketone on Molecule B.

Step 1: Nucleophilic Substitution with the Bromide Group

  • Molecule A Preparation: Ensure Molecule A (containing a nucleophile like a thiol or amine) is in a suitable buffer. For thiol reactions, a pH of 7.5-8.5 is recommended, while for amines, a pH of 8.0-9.0 is optimal.[13] Avoid buffers with competing nucleophiles like Tris.[13]

  • Linker Preparation: Prepare a stock solution of Aminooxy-PEG3-bromide in an anhydrous solvent like DMSO or DMF.[13]

  • Conjugation: Add a 10- to 20-fold molar excess of the Aminooxy-PEG3-bromide stock solution to the solution of Molecule A.[13]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[14]

  • Purification: Purify the resulting Aminooxy-PEG3-Molecule A conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess linker.

Step 2: Oxime Ligation to an Aldehyde or Ketone

  • Conjugate and Molecule B Preparation: Dissolve the purified Aminooxy-PEG3-Molecule A and the aldehyde/ketone-containing Molecule B in a reaction buffer. For uncatalyzed reactions, use a buffer with a pH of 4-5. For catalyzed reactions, use a buffer with a pH of 6.5-7.5.

  • Catalyst Addition (if applicable): If reacting at neutral pH, add the catalyst (e.g., aniline) to the desired final concentration (e.g., 10-100 mM).

  • Conjugation: Mix the reactants and incubate at room temperature for 2-24 hours.[9] The reaction can be monitored by HPLC, SDS-PAGE, or mass spectrometry.[9][15]

  • Purification: Purify the final conjugate (Molecule A-PEG3-Molecule B) from excess reagents using a suitable chromatography method.[9]

Visualizations

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxime Ligation Molecule_A Molecule A (with -SH or -NH2) Intermediate Aminooxy-PEG3-Molecule_A Molecule_A->Intermediate Reaction at pH 7.5-9.0 Linker Aminooxy-PEG3-bromide Linker->Intermediate Molecule_B Molecule B (with Aldehyde/Ketone) Final_Product Final Conjugate (Molecule_A-PEG3-Molecule_B) Molecule_B->Final_Product Intermediate_2 Aminooxy-PEG3-Molecule_A Intermediate_2->Final_Product Reaction at pH 4-5 (uncatalyzed) or pH 6.5-7.5 (catalyzed)

Caption: General workflow for a two-step conjugation.

G Start Low Conjugation Yield Check_Reagents Degraded/Inactive Reagents? Start->Check_Reagents Check_Conditions Suboptimal Reaction Conditions? Check_Reagents->Check_Conditions No Fix_Reagents Use fresh reagents Verify concentrations Check_Reagents->Fix_Reagents Yes Check_Purification Inefficient Purification? Check_Conditions->Check_Purification No Fix_Conditions Optimize pH (4-5 or 7 with catalyst) Increase reactant concentration Adjust temperature/time Check_Conditions->Fix_Conditions Yes Success Successful Conjugation Check_Purification->Success No Fix_Purification Optimize purification method (e.g., different chromatography) Check_Purification->Fix_Purification Yes Fix_Reagents->Start Fix_Conditions->Start Fix_Purification->Start

Caption: Troubleshooting flowchart for low conjugation yield.

G Aminooxy R1-O-NH2 Intermediate Tetrahedral Intermediate Aminooxy->Intermediate + Carbonyl R2-C=O Carbonyl->Intermediate + Oxime R1-O-N=C-R2 (Oxime) Intermediate->Oxime - H2O H2O H2O

Caption: Simplified reaction pathway for oxime ligation.

References

How to optimize reaction pH for oxime ligation with Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the optimization of reaction pH for oxime ligation with Aminooxy-PEG3-bromide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation with Aminooxy-PEG3-bromide?

The optimal pH for oxime ligation depends on whether a catalyst is used. For uncatalyzed reactions, a mildly acidic pH of approximately 4.5 is typically most effective.[1] However, many biomolecules are not stable under these acidic conditions.[2] With the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, the reaction can be efficiently performed at a neutral pH of 7.0-7.5, which is often necessary for biological applications.[2][3]

Q2: Why is the reaction pH important for oxime ligation?

The reaction rate is pH-dependent because the ligation mechanism involves a balance between the nucleophilicity of the aminooxy group and the acid-catalyzed dehydration of the hemiaminal intermediate.[1] In acidic conditions, the dehydration step is accelerated, but excessive protonation of the aminooxy group can reduce its nucleophilicity.[4] Catalysts like aniline help to increase the reaction rate at neutral pH where the uncatalyzed reaction is slow.[1][2]

Q3: What are the recommended buffers for oxime ligation?

For reactions at a slightly acidic pH, 0.1 M sodium acetate (B1210297) buffer (pH 4.6) is a suitable choice.[5] For reactions at a neutral pH, 0.1 M sodium phosphate (B84403) buffer (pH 7.0) is commonly used.[5] It is crucial to use high-purity, aldehyde-free solvents and buffers to avoid side reactions.[3]

Q4: Can I perform the oxime ligation without a catalyst?

Yes, the reaction can proceed without a catalyst, and it is most efficient at a pH of around 4-5.[6] However, the reaction rate at neutral pH is significantly slower.[1] If your biomolecule is stable at acidic pH, a catalyst may not be necessary. For reactions at or near physiological pH, a catalyst is highly recommended to achieve a reasonable reaction rate.[7]

Q5: What are the most common catalysts for oxime ligation, and what are their recommended concentrations?

Aniline and its derivatives are the most common nucleophilic catalysts for oxime ligation.[8]

  • Aniline: Typically used at a final concentration of 10-100 mM.[5] It can increase the reaction rate up to 40-fold at neutral pH.[9][10]

  • p-Phenylenediamine (B122844): Often more efficient than aniline, especially at neutral pH, and can be used at lower concentrations (e.g., 2-10 mM).[2][5] It has been reported to be 19-fold faster than aniline at pH 7.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction Poor solubility of Aminooxy-PEG3-bromide or the carbonyl-containing molecule.Increase the proportion of an organic co-solvent such as DMF or DMSO (up to 20%).[3] Sonicate the reaction mixture to aid dissolution.[6]
Incorrect pH of the reaction buffer.Verify the pH of your buffer. For uncatalyzed reactions, ensure the pH is in the 4.5-5.5 range. For catalyzed reactions, a pH of 6.0-7.5 is recommended.[6][11]
Inactive or insufficient catalyst.Use a fresh stock of the catalyst. Consider screening different catalysts; p-phenylenediamine is often more effective than aniline at neutral pH.[3] Increase the catalyst concentration.[3]
Low reactivity of the aldehyde or ketone.Increase the reaction temperature to 37°C.[12] Note that higher temperatures can affect the stability of some biomolecules. Increase the concentration of the reactants.
Formation of Multiple Products or Side Reactions Instability of the substrate or product at the reaction pH.Ensure the pH is not excessively acidic or basic.[6] Consider running the reaction at a lower temperature.
Reaction with aldehyde impurities in solvents or buffers.Use high-purity, aldehyde-free solvents and buffers.[3]
Transoximation (oxime exchange).Use a sufficient excess of the aminooxy reagent to drive the initial ligation to completion.[3] Purify the product promptly after the reaction is complete.
Precipitation During Reaction Poor solubility of the starting materials or the final conjugate.Add a co-solvent like DMF or DMSO.[3] If using a PEG linker, consider one with a longer PEG chain to improve solubility.[3]

Quantitative Data Summary

The efficiency of oxime ligation is influenced by pH and the presence of a catalyst. The following table summarizes the key parameters for reaction optimization.

pH Range Catalyst Catalyst Concentration Relative Reaction Rate Notes
4.5 - 5.5NoneN/A1xOptimal for uncatalyzed reactions, but may not be suitable for all biomolecules.[2][4]
6.0 - 7.5Aniline10 - 100 mMUp to 40x faster than uncatalyzed at neutral pH.[9][10]A commonly used and effective catalyst.[5]
6.0 - 7.5p-Phenylenediamine2 - 10 mMUp to 120x faster than uncatalyzed and 19x faster than aniline at pH 7.[2]Generally more efficient than aniline at neutral pH.[2]

Experimental Protocols

General Protocol for Oxime Ligation in Aqueous Buffer

This protocol provides a general procedure for the conjugation of a molecule containing an aldehyde or ketone to Aminooxy-PEG3-bromide.

Materials:

  • Aminooxy-PEG3-bromide

  • Aldehyde or ketone-functionalized molecule

  • Reaction Buffer:

    • 0.1 M Sodium Acetate, pH 4.6 (for uncatalyzed reactions)

    • 0.1 M Sodium Phosphate, pH 7.0 (for catalyzed reactions)

  • Catalyst Stock Solution (for reactions at pH 7.0): 1 M Aniline or p-phenylenediamine in DMSO or water.

  • Quenching Reagent (optional): Acetone (B3395972) or hydroxylamine (B1172632) solution.

  • Purification system (e.g., RP-HPLC, Size Exclusion Chromatography).

Procedure:

  • Dissolve Reactants: Dissolve the aldehyde or ketone-functionalized molecule and Aminooxy-PEG3-bromide in the chosen reaction buffer to the desired final concentrations (typically in the µM to mM range). A slight molar excess (1.5 to 5 equivalents) of the aminooxy-PEG reagent is often used to drive the reaction to completion.[3]

  • Add Catalyst (if applicable): For reactions at pH 7.0, add the catalyst stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10-100 mM for aniline, 2-10 mM for p-phenylenediamine).[5]

  • Incubate: Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[3] Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Quench Reaction (optional): To stop the reaction, an excess of a quenching reagent like acetone can be added to react with any remaining aminooxy groups.[5]

  • Purify: Purify the resulting oxime conjugate using a suitable chromatography method. For proteins and large molecules, size-exclusion chromatography or dialysis is effective for removing small molecule impurities.[3] For smaller molecules, RP-HPLC is commonly used.[3]

  • Characterize: Confirm the identity and purity of the final product using appropriate analytical techniques such as ESI-MS and analytical HPLC.[3]

Visualizations

Oxime_Ligation_Reaction cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Aminooxy Aminooxy-PEG3-bromide (R1-O-NH2) Oxime Oxime Conjugate (R1-O-N=C-R2) Aminooxy->Oxime + Carbonyl Aldehyde/Ketone (R2-C=O) Carbonyl->Oxime pH pH 4.5-7.5 pH->Oxime Catalyst Aniline or p-Phenylenediamine (at neutral pH) Catalyst->Oxime

Caption: Chemical reaction scheme for oxime ligation.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Oxime Ligation CheckReaction Monitor Reaction Progress (LC-MS, SDS-PAGE) Start->CheckReaction Success Reaction Complete Purify Product CheckReaction->Success Yes Failure Low or No Conversion CheckReaction->Failure No CheckpH Verify Buffer pH Failure->CheckpH CheckSolubility Improve Solubility (add co-solvent, sonicate) CheckpH->CheckSolubility CheckCatalyst Check Catalyst Activity (use fresh stock, increase concentration) CheckSolubility->CheckCatalyst CheckCatalyst->Start Re-run Reaction

Caption: Troubleshooting workflow for oxime ligation.

References

Preventing side reactions with Aminooxy-PEG3-bromide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG3-bromide hydrochloride. It focuses on preventing and troubleshooting side reactions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional linker molecule. It contains two key reactive groups:

  • An aminooxy group (-ONH₂) , which specifically reacts with aldehyde or ketone groups to form a stable oxime bond. This is a common chemoselective ligation strategy used in bioconjugation.

  • A terminal bromide (-Br) , which is a reactive alkyl halide suitable for alkylating nucleophiles such as thiols (e.g., cysteine residues in proteins) or amines.

The molecule is supplied as a hydrochloride salt to improve its stability and solubility in aqueous buffers. The PEG3 linker is a short, hydrophilic polyethylene (B3416737) glycol spacer that can improve the solubility of the resulting conjugate. Its primary application is in the sequential or simultaneous conjugation of two different molecules, for example, linking a payload to a targeting protein.

Q2: What is the optimal pH for the oxime ligation reaction with the aminooxy group?

The formation of an oxime bond is pH-dependent. The reaction is most efficient in a slightly acidic buffer, typically between pH 4.5 and 5.5 . At lower pH values, the aminooxy group is protonated, reducing its nucleophilicity. At higher pH values, the rate of dehydration, a key step in oxime formation, decreases. It is crucial to maintain the pH within the recommended range for optimal yield and reaction speed.

Q3: What are the most common side reactions associated with this compound?

The most common side reactions stem from the two functional ends of the molecule:

  • Hydrolysis of the Aminooxy Group: While relatively stable, the aminooxy group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions outside the optimal pH range.

  • Non-specific Alkylation by the Bromide: The alkyl bromide is an electrophile that can react with various nucleophiles. In the context of protein conjugation, it can react with the side chains of cysteine (most reactive), lysine (B10760008), histidine, and methionine residues. This can lead to unintended cross-linking or modification if not properly controlled.

  • Hydrolysis of the Bromide: The C-Br bond can undergo nucleophilic substitution by water (hydrolysis) to form a hydroxyl group (-OH), especially at elevated temperatures or non-optimal pH, rendering the linker incapable of alkylation.

Troubleshooting Guide

This section addresses common problems encountered during experiments, their potential causes, and recommended solutions.

Problem 1: Low Yield of the Desired Dual-Conjugated Product

If you are performing a sequential conjugation and observe a low final yield, consider the following troubleshooting steps.

Troubleshooting_Low_Yield

Caption: Troubleshooting workflow for low yield conjugation reactions.

Table 1: Troubleshooting Guide for Low Reaction Yield

Potential Cause Recommended Solution Detailed Explanation
Suboptimal pH for Oxime Ligation Adjust reaction buffer to pH 4.5-5.5 .The reaction between the aminooxy group and an aldehyde/ketone is fastest in a slightly acidic environment.[1] Buffers such as sodium acetate (B1210297) or MES are suitable.
Slow Oxime Ligation at Neutral pH Add a nucleophilic catalyst like aniline (B41778) (10-100 mM).If the reaction must be performed at neutral pH (e.g., pH 7), aniline can significantly accelerate the rate of oxime formation.[2][3]
Inefficient Thiol Alkylation Ensure the target thiol (e.g., cysteine) is reduced. Increase pH to 7.5-8.5 for the alkylation step.Thiols must be in their reduced form (-SH) to be nucleophilic. The thiol side chain has a pKa of ~8.3, so a pH near or slightly below this value deprotonates it to the more reactive thiolate anion (-S⁻).
Low Reactant Concentration Increase the concentration of one or both reactants.Reaction kinetics are concentration-dependent. If working with dilute protein solutions, a higher excess of the linker may be required to drive the reaction to completion.[1]
Linker Instability/Degradation Use the linker immediately after preparing solutions. Avoid prolonged storage in solution.The aminooxy group is highly reactive and can degrade over time.[4] Similarly, the bromide can hydrolyze. Prepare stock solutions fresh for best results.
Problem 2: Multiple Products or Side Products Detected by Analysis (LC-MS, SDS-PAGE)

The presence of unexpected molecular weights or multiple peaks in your analysis indicates side reactions are occurring.

Side_Reactions

Caption: Desired reaction pathway versus common side reactions.

Table 2: Troubleshooting Guide for Side Product Formation

Observed Problem Potential Cause Recommended Solution
Higher MW than expected Non-specific alkylation. The bromide has reacted with other nucleophilic residues like lysine or histidine.Perform the alkylation step at a lower pH (closer to 7.5) to favor the more nucleophilic thiol over amines. Reduce the molar excess of the linker.
Unreacted starting material (thiol-containing molecule) Linker hydrolysis. The bromide end of the linker was hydrolyzed to a non-reactive hydroxyl group before it could react with the thiol.Ensure the linker is used promptly after dissolution. Avoid high temperatures and extreme pH during storage or reaction.
Unreacted starting material (aldehyde/ketone molecule) Aminooxy degradation. The aminooxy group has degraded.Use fresh linker solution. Ensure solvents are free of contaminants like acetone (B3395972) which can react with the aminooxy group.[1]
Multiple linker additions to one molecule High linker-to-substrate ratio. A large excess of the linker can drive reactions at less reactive sites.Optimize the stoichiometry. Start with a lower molar excess of the linker (e.g., 3-5 fold) and increase only if necessary.

Experimental Protocols

Protocol 1: Two-Step Sequential Protein-Peptide Conjugation

This protocol describes the conjugation of a peptide containing an aldehyde group to a protein containing a single free cysteine.

Step 1: Oxime Ligation (Peptide + Linker)

  • Peptide Preparation: Dissolve the aldehyde-containing peptide in 100 mM sodium acetate buffer, pH 4.7, to a final concentration of 5 mM.

  • Linker Preparation: Immediately before use, dissolve this compound in the same pH 4.7 buffer to a final concentration of 10 mM.

  • Reaction: Add 1.5 equivalents of the linker solution (7.5 mM final concentration) to the peptide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. Monitor progress by LC-MS to confirm the formation of the Peptide-Oxime-PEG3-Br intermediate.

  • Purification (Optional but Recommended): Purify the intermediate using reverse-phase HPLC to remove excess linker. Lyophilize the clean product.

Step 2: Thiol Alkylation (Intermediate + Protein)

  • Protein Preparation: Dissolve the cysteine-containing protein in a phosphate (B84403) buffer (100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA), pH 7.5. If the cysteine is in a disulfide bond, it must first be reduced (e.g., with TCEP) and purified.

  • Intermediate Preparation: Dissolve the purified and lyophilized Peptide-Oxime-PEG3-Br intermediate from Step 1 in the pH 7.5 phosphate buffer.

  • Reaction: Add 3-5 equivalents of the intermediate to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, as alkylating reagents can be light-sensitive.

  • Quenching: Quench any unreacted bromide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 20 mM.

  • Final Purification: Purify the final conjugate using an appropriate method for your protein, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted protein, peptide-linker intermediate, and quenching agent.

  • Analysis: Characterize the final product by SDS-PAGE, mass spectrometry (e.g., ESI-MS), and HPLC.

References

Technical Support Center: Improving the Stability of Amino-PEG3-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Aminooxy-PEG3-bromide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is Aminooxy-PEG3-bromide and what are its reactive groups?

Aminooxy-PEG3-bromide is a heterobifunctional linker composed of an aminooxy group (-ONH₂) and a primary alkyl bromide (-Br) separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.

  • The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][2]

  • The bromide is a good leaving group that reacts with nucleophiles such as thiols (from cysteine residues) and amines (from lysine (B10760008) residues or N-terminus) via nucleophilic substitution (SN2) reactions.[2][3]

Q2: What are the recommended storage conditions for Aminooxy-PEG3-bromide?

To ensure stability, Aminooxy-PEG3-bromide should be stored under the following conditions:

  • Solid form: Store at -20°C for long-term storage (months to years), protected from light and moisture.[4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[4]

  • In solution: It is highly recommended to prepare solutions fresh immediately before use.[3] If necessary, stock solutions in anhydrous DMSO can be stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Q3: How stable is the oxime bond formed from the aminooxy group?

The oxime bond is significantly more stable than other linkages like imines and hydrazones, particularly at physiological pH.[6] This high stability makes it ideal for bioconjugation.[6][7] The rate of oxime formation is influenced by pH, with optimal conditions typically between pH 4.5 and 7.[3]

Q4: What factors can affect the stability of the bromide group?

The primary degradation pathway for the alkyl bromide is hydrolysis, where the bromide is replaced by a hydroxyl group (-OH), rendering it unreactive towards its target nucleophile. The rate of hydrolysis is influenced by:

  • pH: Hydrolysis of primary alkyl bromides is faster at higher pH (alkaline conditions) via an SN2 mechanism and can also occur at very low pH through an SN1 mechanism.[4]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[8]

  • Solvent: Polar protic solvents, like water, can participate in solvolysis reactions.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the use of Aminooxy-PEG3-bromide conjugates.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Degradation of Aminooxy-PEG3-bromide: The aminooxy group is sensitive to moisture and oxidation, and the bromide can hydrolyze.• Ensure proper storage of the reagent at -20°C in a desiccated, dark environment.[4][5] • Allow the vial to warm to room temperature before opening to prevent condensation.[3] • Prepare fresh stock solutions in an anhydrous solvent like DMSO immediately before use.[1]
Suboptimal Reaction pH: The pH affects the reactivity of both the aminooxy group and the target functional groups.• For oxime ligation (aminooxy reaction), maintain a pH between 4.5 and 7.[3] • For reaction of the bromide with thiols, a pH of 7.0-8.5 is recommended. For amines, a pH of 8.0-9.0 may be necessary.[10]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) can react with the bromide.• Use non-nucleophilic buffers such as phosphate (B84403), HEPES, or acetate (B1210297).[3]
Inactive Target Molecule: The aldehyde/ketone or thiol/amine on the target molecule may be inaccessible or degraded.• Verify the presence and reactivity of the target functional group using an independent assay. • For proteins with thiol groups, consider a pre-reduction step with a non-thiol reducing agent like TCEP.[3]
Multiple Products or Impurities Side Reactions: The bromide may react with unintended nucleophiles on the biomolecule or in the buffer.• Optimize the reaction pH to favor the desired reaction. Lowering the pH can increase selectivity for thiols over amines.[1] • Control the stoichiometry and reaction time to minimize side reactions.
Hydrolysis of the Bromide: The bromide group can hydrolyze to a hydroxyl group, leading to an unreactive species.• Perform the conjugation reaction at a neutral or slightly acidic pH if possible. • Avoid prolonged reaction times at high pH and elevated temperatures.[4]
Product Instability During Purification Harsh Purification Conditions: Exposure to very low or high pH during purification can lead to degradation of the conjugate.• Use purification methods that maintain a near-neutral pH, such as size-exclusion chromatography (SEC) with a suitable buffer. • Minimize the duration of exposure to harsh conditions.

Quantitative Data on Stability

The stability of Aminooxy-PEG3-bromide conjugates is dependent on the stability of both the unreacted linker and the resulting conjugate.

Table 1: Factors Affecting the Stability of the Aminooxy-PEG3-bromide Linker
Functional Group Degradation Pathway Influencing Factors General Stability Profile
Aminooxy (-ONH₂) Oxidation, reaction with moistureExposure to air and waterSensitive; best used fresh.[2][11]
Alkyl Bromide (-Br) Hydrolysis (SN1 or SN2)pH, temperature, solventSusceptible to hydrolysis, especially at pH > 8-9.[4]
Table 2: Stability of the Resulting Conjugate Linkages
Linkage Formation Reaction pH Stability Notes
Oxime (-C=N-O-) Aminooxy + Aldehyde/KetoneHighly stable at physiological pH (7.4).[6] Can be cleaved under acidic conditions.[12]Significantly more stable than imine and hydrazone linkages.[6]
Thioether (-S-) Bromide + ThiolHighly stableA very robust and stable covalent bond.
Secondary Amine (-NH-) Bromide + AmineHighly stableA stable covalent bond.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Hydrolytic Stability of Aminooxy-PEG3-bromide

Objective: To determine the rate of hydrolysis of the bromide and the stability of the aminooxy group under different pH and temperature conditions.

Materials:

  • Aminooxy-PEG3-bromide

  • Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)

  • Anhydrous DMSO

  • Reverse-phase HPLC system with UV detector

  • Mass spectrometer (optional, for product identification)

  • Temperature-controlled incubator/water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Aminooxy-PEG3-bromide in anhydrous DMSO (e.g., 10 mg/mL).

  • Incubation:

    • In separate vials, dilute the stock solution to a final concentration (e.g., 1 mg/mL) in the different aqueous buffers.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Quench any further reaction by adding an equal volume of cold acetonitrile (B52724) or by freezing immediately.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) as the mobile phase.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).

  • Data Analysis:

    • Quantify the peak area of the intact Aminooxy-PEG3-bromide at each time point.

    • Plot the percentage of remaining intact linker against time for each condition.

    • Identify any new peaks corresponding to degradation products (e.g., the hydrolyzed alcohol derivative). Mass spectrometry can be used to confirm the identity of these products.

Protocol 2: General Protocol for Oxime Ligation

Objective: To conjugate an aldehyde- or ketone-containing molecule with Aminooxy-PEG3-bromide.

Materials:

  • Aldehyde- or ketone-containing molecule

  • Aminooxy-PEG3-bromide

  • Reaction buffer (e.g., 100 mM phosphate buffer or acetate buffer, pH 4.5-7)

  • Anhydrous DMSO

  • (Optional) Aniline (B41778) catalyst (prepare a fresh stock solution in the reaction buffer)

Procedure:

  • Dissolve Reactants:

    • Dissolve the aldehyde/ketone-containing molecule in the reaction buffer.

    • Dissolve the Aminooxy-PEG3-bromide in a small amount of anhydrous DMSO and then dilute with the reaction buffer.

  • Conjugation Reaction:

    • Add the Aminooxy-PEG3-bromide solution to the aldehyde/ketone solution. A molar excess of the aminooxy linker (e.g., 5-20 fold) is often used.

    • (Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.

    • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and byproducts.

Visualizations

Degradation Pathway of Aminooxy-PEG3-bromide

A Aminooxy-PEG3-bromide B Aminooxy-PEG3-OH (Hydrolyzed Product) A->B Hydrolysis (High pH, High Temp) C Oxidized Aminooxy Species A->C Oxidation (Exposure to Air)

Caption: Potential degradation pathways for the Aminooxy-PEG3-bromide linker.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution (in Anhydrous DMSO) B Dilute in Buffers (pH 4, 7.4, 9) A->B C Incubate at Different Temperatures (4°C, 25°C, 37°C) B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by RP-HPLC E->F G Quantify Peak Areas F->G H Plot % Remaining vs. Time G->H

Caption: Workflow for assessing the hydrolytic stability of Aminooxy-PEG3-bromide.

Logical Flow for Troubleshooting Low Conjugation Yield

cluster_reagent Reagent Stability cluster_conditions Reaction Conditions cluster_target Target Molecule A Low or No Conjugation Yield B Check Reagent Stability A->B C Verify Reaction Conditions A->C D Assess Target Molecule Activity A->D B1 Proper Storage? (-20°C, dry, dark) B->B1 B2 Freshly Prepared Solution? B->B2 C1 Optimal pH? (4.5-7 for oxime, 7-9 for bromide) C->C1 C2 Correct Buffer? (non-nucleophilic) C->C2 C3 Appropriate Stoichiometry? C->C3 D1 Target Group Accessible? D->D1 D2 Target Group Active? D->D2

Caption: A logical guide for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Strategies to Increase the Efficiency of PROTAC® Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using PEG linkers in PROTAC design?

PEG linkers are frequently incorporated into PROTAC design due to several beneficial properties. Their hydrophilic nature can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[1][2][3] This enhancement in solubility can also positively impact cell permeability and oral absorption.[1][2] Furthermore, the flexibility of PEG chains is crucial for the formation of a stable and productive ternary complex by allowing for fine-tuning of the distance and orientation between the target protein and the E3 ligase.[1][3] Bifunctional PEG linkers also facilitate a modular and efficient assembly of PROTACs.[1][2]

Q2: How does the length of a PEG linker influence PROTAC activity?

The linker's length is a critical parameter in PROTAC design as it directly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[1]

  • Too Long: An excessively long linker might lead to an unstable or unproductive ternary complex, failing to bring the two proteins into the correct proximity for efficient ubiquitination.[1] The entropic cost of reduced flexibility in a very long linker can also offset the energy gained from new protein-protein interactions within the ternary complex.[2]

The optimal PEG linker length is target-dependent and often requires empirical determination through the synthesis and testing of a library of PROTACs with varying linker lengths.[1][2]

Q3: What is the "hook effect" and how does the PEG linker contribute to it?

The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations. This occurs because excess PROTAC molecules are more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[4]

Q4: How does the PEG linker composition affect the physicochemical properties of the PROTAC?

The chemical makeup of the linker significantly influences a PROTAC's properties such as solubility and cell permeability.[5]

  • PEG Linkers: These are hydrophilic and are often used to improve the solubility and, in some cases, cell permeability of the PROTAC.[2][5]

  • Alkyl Chains: These are more hydrophobic and can provide more rigidity to the linker, which can be beneficial for pre-organizing the binding moieties.[3][5]

  • Rigid Linkers: Incorporating elements like piperazine (B1678402) or triazole rings can modulate conformational flexibility and may improve metabolic stability.[3][4]

The choice of linker composition is a balance to achieve optimal drug-like properties.[5]

PROTAC Synthesis Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of PROTACs containing PEG linkers.

Problem 1: Low or No Yield During Coupling Reactions (Amide or Click Chemistry)

Possible Cause Troubleshooting Steps & Solutions Expected Outcome
Inefficient Amide Coupling Screen Coupling Reagents: Test different reagents (e.g., HATU, HBTU, COMU). HATU is often highly effective.[1][6] Optimize Base: Use a non-nucleophilic base like DIPEA or TEA (2-3 equivalents).[1][6] Optimize Solvent: Ensure reactants are fully dissolved. Use a co-solvent system (e.g., DMF/DCM, DMSO) or switch to a solvent like NMP, which can improve rates for challenging couplings.[1] Activate Carboxylic Acid: Pre-activate the carboxylic acid-containing component with the coupling reagent and base for 15-30 minutes before adding the amine.[5][7]Increased conversion to the desired product, as monitored by LC-MS.[1]
Poor Reactant Solubility Use a co-solvent system (e.g., DMF/DCM, DMSO) to create a homogenous reaction mixture. Sonication can also aid dissolution.[1]Improved reaction kinetics and yield due to better mixing of reactants.[1]
Degradation of Materials Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents, especially with moisture-sensitive reagents.[1]Minimized side-product formation and increased purity of the crude product.[1]
Inefficient Click Chemistry (CuAAC) Use a Ligand: Employ a copper(I)-stabilizing ligand like TBTA or THPTA to prevent oxidation to the inactive Cu(II) state.[8] Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) for each reaction.[8] Degas Solvents: Remove dissolved oxygen from the reaction mixture by bubbling with an inert gas.[9]A cleaner reaction with higher conversion to the triazole-linked product.[7]

Problem 2: Difficulty in Purifying the Final PROTAC

Possible Cause Troubleshooting Steps & Solutions Expected Outcome
High Polarity of PEGylated PROTAC Switch to Reverse-Phase HPLC: PEGylated compounds often adhere strongly to normal-phase silica (B1680970) gel. Reverse-phase HPLC (RP-HPLC) using a C18 or C8 column is the most effective method for purification.[9][10][11] Optimize HPLC Method: Use a suitable gradient of acetonitrile (B52724) or methanol (B129727) in water, with an acidic modifier like 0.1% TFA or formic acid for good peak shape.[10][11]Improved separation of the final PROTAC from unreacted starting materials and byproducts, leading to higher purity.[1][10]
Co-elution of Impurities Use Orthogonal Methods: If RP-HPLC is insufficient, consider other techniques like Size Exclusion Chromatography (SEC) to separate based on size or Supercritical Fluid Chromatography (SFC).[11] Optimize Gradient: A shallower gradient in RP-HPLC can improve the resolution between the product and closely eluting impurities.[11]Isolation of the PROTAC with the required purity for biological evaluation.
Product Aggregation Prepare stock solutions in organic solvents like DMSO and perform serial dilutions in aqueous buffers for biological assays.[1] During purification, work at lower concentrations if possible.Minimized aggregation, facilitating accurate biological testing.[1]
Product Loss During Workup Minimize aqueous washes during extraction, as the hydrophilic PEG linker can increase the product's solubility in the aqueous phase. Use saturated brine washes to "salt out" the product into the organic layer.[12]Increased recovery of the crude product prior to chromatographic purification.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is crucial and must be determined empirically for each new target-ligase pair. The following tables provide synthesized data from studies on Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor α (ERα) to illustrate this principle.

Table 1: In Vitro Degradation of BRD4 with JQ1-PEG-VHL PROTACs

Linker DC₅₀ (nM) Dₘₐₓ (%) Cell Permeability (Papp, 10⁻⁶ cm/s) Oral Bioavailability (%)
PEG3 55 85 3.5 15
PEG4 20 95 4.2 25
PEG5 15 >98 4.0 30
PEG6 30 92 3.1 20

Data synthesized from literature for illustrative purposes.[4][13] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) were determined in MV4-11 cells. A lower DC₅₀ indicates higher potency.

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) E3 Ligase Cell Line
9 >1000 <20 VHL MCF7
12 ~500 ~60 VHL MCF7
16 ~100 >90 VHL MCF7
19 ~750 ~50 VHL MCF7
21 >1000 <30 VHL MCF7

Data summarized from a study on ERα degradation.[14] This highlights that the optimal linker length is highly dependent on the specific protein system.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a standard procedure for coupling a carboxylic acid-functionalized component to an amine-functionalized component.

Materials:

  • Carboxylic acid-functionalized component (e.g., E3-ligand-linker-COOH) (1.0 eq)

  • Amine-functionalized component (e.g., POI-ligand-NH₂) (1.0 - 1.2 eq)

  • HATU (1,1,3,3-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-functionalized component in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5][7]

  • Add the amine-functionalized component to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.[1]

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.[10]

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines a typical procedure for conjugating an azide-functionalized component with an alkyne-functionalized component.

Materials:

  • Azide-functionalized component (1.0 eq)

  • Alkyne-functionalized component (1.0 eq)

  • Copper(II) sulfate (CuSO₄) (0.1 - 0.2 eq)

  • Sodium Ascorbate (B8700270) (0.5 - 1.0 eq), freshly prepared solution

  • Copper-stabilizing ligand (e.g., THPTA or TBTA) (0.2 - 0.4 eq)

  • Solvent (e.g., DMF/water or tBuOH/water mixture)

Procedure:

  • Dissolve the azide- and alkyne-functionalized components in the chosen solvent system.

  • In a separate vial, pre-mix the CuSO₄ and the stabilizing ligand in water/DMF for a few minutes.[8]

  • Add the copper/ligand solution to the reaction mixture.

  • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within minutes to a few hours.[7]

  • Monitor the reaction progress by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or reverse-phase HPLC.

Protocol 3: Western Blot for Target Protein Degradation

This protocol provides a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][9][13][15]

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[4][13]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][15]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for all samples.[9][15]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[13][15]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[13]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[4]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis POI_Ligand POI Ligand (with handle) Coupling Coupling Reaction (e.g., Amide, Click) POI_Ligand->Coupling E3_Ligand E3 Ligand (with handle) E3_Ligand->Coupling PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Crude Product Purification Purification (Reverse-Phase HPLC) Crude_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Purified Fractions Pure_PROTAC Pure PROTAC Characterization->Pure_PROTAC Identity & Purity Confirmed

Caption: General workflow for PROTAC synthesis, purification, and analysis.

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

Troubleshooting_Low_Yield cluster_solutions Solutions Start Start: Low Reaction Yield Check_Reagents Check Reactant Quality (Purity by NMR/LC-MS) Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Check_Reagents->Check_Conditions Quality OK Sol_Reagents Source fresh/purified starting materials Check_Reagents->Sol_Reagents Quality Poor Check_Coupling Screen Coupling Reagents (e.g., HATU, COMU, HBTU) Check_Conditions->Check_Coupling No Improvement Sol_Conditions Use co-solvents (DMF/DMSO) Ensure anhydrous conditions Check_Conditions->Sol_Conditions Check_Stoichiometry Verify Stoichiometry & Base Equivalents Check_Coupling->Check_Stoichiometry No Improvement Sol_Coupling Use HATU with DIPEA Check_Coupling->Sol_Coupling End End: Yield Optimized Check_Stoichiometry->End Yield Improves Sol_Stoichiometry Use 1.2 eq coupling reagent and 2-3 eq base Check_Stoichiometry->Sol_Stoichiometry Sol_Reagents->Check_Reagents Sol_Conditions->Check_Conditions Sol_Coupling->Check_Coupling Sol_Stoichiometry->Check_Stoichiometry

Caption: Logical workflow for troubleshooting low reaction yields.

References

Impact of buffer composition on Aminooxy-PEG3-bromide reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG3-bromide and related bioconjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a reaction involving Aminooxy-PEG3-bromide?

A1: The optimal pH for an uncatalyzed oxime ligation reaction is typically between 4.0 and 5.0. However, many biomolecules, such as proteins, are not stable under these acidic conditions. In such cases, the reaction can be effectively performed at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst.[1][2][3][4]

Q2: Is a catalyst necessary for the reaction between an aminooxy group and a carbonyl group?

A2: While the reaction can proceed without a catalyst, it is often slow at neutral pH.[1][2][3] For efficient conjugation, especially with low reactant concentrations or less reactive carbonyls (like ketones), a nucleophilic catalyst is highly recommended. Aniline (B41778) and its derivatives are commonly used to significantly increase the reaction rate at neutral pH.[1][2][3][4]

Q3: What are the recommended catalysts and their typical concentrations?

A3: Aniline is a traditional catalyst for oxime ligation. However, substituted anilines such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have been shown to be significantly more efficient.[1][2][5][6] Boronic acids can also facilitate rapid oxime condensations at neutral pH.[7] A typical starting concentration for aniline or its derivatives is in the range of 10-100 mM.[4][8]

Q4: How does the choice of buffer affect the reaction?

A4: The buffer should be chosen to maintain the desired pH and be compatible with your biomolecule. Phosphate (B84403) buffers are commonly used for reactions at neutral pH.[5][6][7] It is crucial to use amine-free buffers, such as phosphate or acetate, as primary amine-containing buffers (e.g., Tris) can compete with the aminooxy group for reaction with the carbonyl compound.[9]

Q5: My Aminooxy-PEG3-bromide reagent is an HCl salt. Do I need to neutralize it before the reaction?

A5: Yes, it is advisable to neutralize the HCl salt of Aminooxy-PEG3-bromide, especially if the reaction is not being performed in a strongly buffered solution at the desired pH. The addition of a small amount of a suitable base can be used to neutralize the acid.

Q6: What is the expected stability of the Aminooxy-PEG3-bromide reagent?

A6: Aminooxy compounds are known to be reactive and sensitive.[10] It is recommended to store Aminooxy-PEG3-bromide at -20°C, protected from moisture. To prevent condensation, allow the vial to equilibrate to room temperature before opening. For best results, immediate use after reconstitution is highly recommended.[4][10]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Suboptimal pH Verify the pH of your reaction mixture. For uncatalyzed reactions, adjust the pH to 4.0-5.0. For reactions at neutral pH, ensure the buffer is between pH 6.5 and 7.5 and include a catalyst.[1][3][11]
Absence of Catalyst If reacting at neutral pH, add a suitable catalyst like aniline or p-phenylenediamine (10-100 mM).[4][8]
Low Reactant Concentration Increase the concentration of one or both reactants. If one component is particularly valuable, consider using a 1.5 to 5-fold excess of the other reactant.[4]
Inactive Aminooxy-PEG3-bromide Ensure the reagent has been stored correctly at -20°C and protected from moisture. Use fresh reagent if degradation is suspected.[4][10]
Low Carbonyl Reactivity Ketones react significantly slower than aldehydes. If using a ketone-functionalized molecule, increase reaction time, reactant concentrations, and use a more efficient catalyst like m-phenylenediamine.[4][6] If possible, consider using an aldehyde-functionalized molecule.
Inefficient Carbonyl Generation If the carbonyl group was introduced in a prior step, verify its presence and accessibility before proceeding with the PEGylation reaction.[11]
Issue 2: Presence of Side Products
Potential Cause Troubleshooting Step
Catalyst-Induced Side Reactions Diamine catalysts like p-phenylenediamine can potentially cross-link molecules if both reactants have accessible reactive sites. If you observe unexpected dimerization or oligomerization, consider switching to a mono-amine catalyst like aniline.[4]
Instability of Reactants or Product Ensure the reaction is performed under mild temperature conditions unless thermal acceleration is specifically intended. Confirm the stability of your aldehyde/ketone-containing molecule under the chosen reaction conditions.[4]
Reaction with Buffer Components Avoid buffers containing primary amines (e.g., Tris) as they can form Schiff bases with carbonyl compounds.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-elution of Product and Excess Reagents Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point. For larger biomolecule conjugates, size-exclusion chromatography (SEC) or dialysis can be effective for removing smaller, unreacted PEG linkers.[4]
Poor Resolution in Chromatography Optimize the HPLC gradient and flow rate. A shallower gradient can improve the separation of closely eluting species. Consider using a different stationary phase, such as a C4 column, which can sometimes provide better resolution for PEGylated molecules.[4]

Quantitative Data Summary

Table 1: Impact of Catalysts on Oxime Ligation Rate at Neutral pH

CatalystConcentrationFold Increase in Rate (vs. Uncatalyzed)Fold Increase in Rate (vs. Aniline)Reference
Aniline---[1],[2],[3]
p-Phenylenediamine2 mM12019[1],[2]
m-Phenylenediamine50 mM-~15[6]

Note: The exact rate enhancement can vary depending on the specific reactants and reaction conditions.

Experimental Protocols

General Protocol for PEGylation of an Aldehyde-Containing Protein with Aminooxy-PEG3-bromide at Neutral pH
  • Protein Preparation: Prepare the aldehyde-containing protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Reagent Preparation:

    • Dissolve Aminooxy-PEG3-bromide HCl salt in the reaction buffer to a desired stock concentration (e.g., 100 mM).

    • Prepare a stock solution of the catalyst (e.g., 500 mM p-phenylenediamine) in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the Aminooxy-PEG3-bromide solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a good starting point.[11]

    • Initiate the reaction by adding the catalyst stock solution to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the components and the catalyst used.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the PEGylated protein from excess reagents and catalyst using an appropriate method, such as size-exclusion chromatography (SEC) or RP-HPLC.[4]

Visual Guides

ReactionPathway Reactants Aldehyde/Ketone + Aminooxy-PEG3-bromide Intermediate Oxime Intermediate Reactants->Intermediate pH dependent Product Stable Oxime Conjugate Intermediate->Product Catalyst Catalyst (e.g., p-phenylenediamine) Catalyst->Intermediate Accelerates reaction Buffer Buffer (pH 6.5-7.5)

Caption: General reaction pathway for oxime ligation.

TroubleshootingWorkflow Start Low Reaction Yield Check_pH Is pH optimal? (4.0-5.0 uncatalyzed, 6.5-7.5 catalyzed) Start->Check_pH Add_Catalyst Is a catalyst present (for neutral pH)? Check_pH->Add_Catalyst Yes Optimize Optimize Conditions Check_pH->Optimize No Check_Concentration Are reactant concentrations adequate? Add_Catalyst->Check_Concentration Yes Add_Catalyst->Optimize No Check_Reagent_Quality Is Aminooxy-PEG3-bromide fresh and stored correctly? Check_Concentration->Check_Reagent_Quality Yes Check_Concentration->Optimize No Check_Reagent_Quality->Start Yes, issue persists Check_Reagent_Quality->Optimize No

Caption: Logical workflow for troubleshooting low reaction yields.

References

Removal of unreacted Aminooxy-PEG3-bromide from conjugation mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Aminooxy-PEG3-bromide from conjugation mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted Amino-PEG3-bromide from my conjugation mixture?

A1: The most effective methods for removing small molecules like unreacted Aminooxy-PEG3-bromide from larger biomolecule conjugates leverage the significant size difference between them. The three primary techniques are:

  • Size Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their hydrodynamic volume. Larger conjugated molecules elute first, while the smaller, unreacted PEG linker is retained in the porous beads of the chromatography resin and elutes later.[1][2] SEC is recognized for its mild conditions, which helps in preserving the structure and activity of the purified protein.[1][2]

  • Dialysis: This technique utilizes a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) that allows the smaller unreacted PEG linker to diffuse out into a large volume of buffer, while retaining the larger conjugate.[3]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for separating and purifying biomolecules.[4] It uses a semi-permeable membrane where the feed solution flows parallel to the membrane surface, preventing filter clogging and allowing for the efficient removal of small molecules.[4]

Q2: How do I choose the best purification method for my experiment?

A2: The optimal method depends on several factors including your sample volume, the desired final concentration, processing time, and the scale of your experiment. The following workflow can guide your decision:

G start Start: Reaction Mixture (Conjugate + Unreacted Aminooxy-PEG3-bromide) q_volume What is your sample volume? start->q_volume q_speed_purity Is speed or final concentration a primary concern? q_volume->q_speed_purity < 10 mL q_scalability Is scalability for larger volumes a future requirement? q_volume->q_scalability > 10 mL sec Size Exclusion Chromatography (SEC) q_speed_purity->sec Speed & Purity dialysis Dialysis q_speed_purity->dialysis Gentleness & Simplicity q_scalability->sec No tff Tangential Flow Filtration (TFF) q_scalability->tff Yes

Diagram 1. Decision workflow for selecting a purification method.

Q3: What Molecular Weight Cut-Off (MWCO) should I use for Dialysis or TFF?

A3: For effective separation, the MWCO of the membrane should be at least 3 to 5 times smaller than the molecular weight of your conjugated biomolecule. Aminooxy-PEG3-bromide has a molecular weight of approximately 340 g/mol . Therefore, for most protein and antibody conjugates (typically >50 kDa), a dialysis or TFF membrane with a MWCO of 3-10 kDa is a safe and effective choice to ensure retention of the conjugate while allowing the unreacted linker to pass through.

Method Comparison

The following table summarizes the key characteristics of the three primary purification methods. The provided efficiency data is based on published examples and may vary depending on the specific experimental conditions.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume.Diffusion across a semi-permeable membrane based on a concentration gradient.[3]Convective transport across a semi-permeable membrane with cross-flow.[4]
Typical Efficiency High; can reduce aggregates from 5% to <1%.[5] Actual small molecule removal is typically very high with appropriate column selection.High; theoretically can reduce contaminant levels by a factor of the buffer-to-sample volume ratio with each buffer exchange.[6]Very high; 5-10 diafiltration volumes can result in >99% removal of small molecules.[7]
Processing Time Fast (minutes to a few hours).Slow (typically overnight with multiple buffer changes).Very fast (can be completed in hours).
Sample Dilution Can cause sample dilution.Can result in an increase in sample volume.Can be used to concentrate the sample.[4]
Scalability Good for lab-scale; can be scaled up.Limited scalability; best for small volumes.Excellent scalability from lab to industrial scale.
Gentleness Very gentle, preserves protein activity.[1]Very gentle.Generally gentle, but shear forces can be a concern for sensitive molecules.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Possible Cause Recommended Solution
Low recovery of conjugated protein - Non-specific binding to the column matrix.- The protein is precipitating on the column.- Ensure the column is properly equilibrated with the running buffer.- Consider using a buffer with a slightly higher ionic strength to minimize interactions.- Check the solubility of your conjugate in the chosen buffer and adjust pH or add solubilizing agents if necessary.
Incomplete removal of unreacted linker - Poor resolution between the conjugate and the linker.- Sample volume is too large for the column.- Use a column with a smaller pore size or a longer column for better resolution.- Optimize the flow rate; a slower flow rate often improves resolution.[1] - Ensure the sample volume does not exceed 2-5% of the total column volume.
Peak tailing or fronting - Interactions between the protein and the column matrix.- Sample overload.- Adjust the pH or increase the salt concentration of the buffer to reduce ionic interactions.- Decrease the sample volume or dilute the sample before loading.
Presence of aggregates in the final product - Aggregation induced by the conjugation reaction or buffer conditions.- Optimize conjugation reaction conditions (e.g., pH, temperature).- Ensure the purification buffer is optimal for your protein's stability.
Dialysis
Problem Possible Cause Recommended Solution
Low recovery of conjugated protein - The MWCO of the dialysis membrane is too high.- Non-specific binding of the protein to the membrane.- Use a dialysis membrane with a MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate.- Consider using a membrane made from a low-protein-binding material (e.g., regenerated cellulose).
Residual unreacted linker detected after dialysis - Insufficient dialysis time or number of buffer changes.- The volume of the dialysis buffer is too small.- Increase the dialysis time to allow for complete diffusion (overnight is common).- Perform at least 3-4 buffer changes.- Use a dialysis buffer volume that is at least 200-500 times the sample volume.
Significant increase in sample volume - The osmotic pressure of the sample is higher than the dialysis buffer.- Ensure the buffer composition inside and outside the dialysis bag is similar, except for the small molecule to be removed.
Sample precipitation in the dialysis bag - The buffer conditions are not optimal for protein stability.- The protein concentration is too high.- Ensure the pH and ionic strength of the dialysis buffer are suitable for your protein.- If possible, perform dialysis with a more dilute protein solution.
Tangential Flow Filtration (TFF)
Problem Possible Cause Recommended Solution
Low recovery of conjugated protein - The MWCO of the membrane is too high.- Non-specific binding to the membrane.- Ensure the MWCO of the membrane is at least 3-5 times smaller than the molecular weight of your protein.- Pre-condition the membrane according to the manufacturer's instructions.
Unreacted linker still present in the retentate - Incorrect MWCO of the membrane.- Insufficient diafiltration volumes.- For Aminooxy-PEG3-bromide, use a membrane with a low MWCO (e.g., 3-10 kDa).- Perform at least 5-10 diafiltration volumes to ensure >99% removal of the unreacted linker.[7]
Low flux rate (slow processing) - Membrane fouling due to protein aggregation or high concentration.- Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling.- Consider a pre-filtration step to remove any aggregates before TFF.
Protein aggregation during processing - High shear stress.- Sub-optimal buffer conditions.- Adjust the pump speed to reduce shear stress.- Ensure the diafiltration buffer has the optimal pH and ionic strength for your conjugate's stability.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for removing unreacted Aminooxy-PEG3-bromide using a gravity-flow or FPLC system.

Workflow Diagram:

G start Start: Post-Conjugation Reaction Mixture equilibration Equilibrate SEC Column (2-3 column volumes of buffer) start->equilibration loading Load Sample (Volume <5% of column volume) equilibration->loading elution Elute with Buffer loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions (e.g., UV 280nm) collection->analysis pooling Pool Fractions Containing Purified Conjugate analysis->pooling end Purified Conjugate pooling->end

Diagram 2. Experimental workflow for Size Exclusion Chromatography.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 75, or equivalent, with a fractionation range suitable for separating the conjugate from the ~340 Da linker).

  • Equilibration/elution buffer (e.g., PBS, pH 7.4).

  • Chromatography system (FPLC or gravity flow setup).

  • Fraction collector.

  • UV detector or spectrophotometer.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired buffer until a stable baseline is achieved on the UV detector.

  • Sample Preparation: If necessary, centrifuge the conjugation mixture to remove any precipitated material.

  • Sample Loading: Apply the reaction mixture to the top of the column. The sample volume should not exceed 2-5% of the total column bed volume for optimal resolution.

  • Elution: Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer. A slower flow rate generally leads to better resolution.[1]

  • Fraction Collection: Collect fractions as the sample passes through the column. The larger conjugated protein will elute in the earlier fractions (void volume), while the smaller unreacted Aminooxy-PEG3-bromide will elute in later fractions.

  • Analysis of Fractions: Monitor the protein elution profile by measuring the UV absorbance at 280 nm for each fraction.

  • Pooling: Combine the fractions containing the purified conjugate, identified as the first major peak.

Protocol 2: Purification by Dialysis

This protocol outlines the steps for removing unreacted Aminooxy-PEG3-bromide using dialysis tubing or a cassette.

Workflow Diagram:

G start Start: Post-Conjugation Reaction Mixture prep_membrane Prepare Dialysis Membrane (Rinse/hydrate as per manufacturer) start->prep_membrane load_sample Load Sample into Dialysis Device prep_membrane->load_sample dialyze1 Dialyze against Buffer 1 (2-4 hours) load_sample->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 Dialyze against Buffer 2 (2-4 hours) change_buffer1->dialyze2 change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze3 Dialyze against Buffer 3 (Overnight at 4°C) change_buffer2->dialyze3 recover Recover Purified Sample dialyze3->recover end Purified Conjugate recover->end

Diagram 3. Experimental workflow for Dialysis.

Materials:

  • Dialysis tubing or cassette with a suitable MWCO (e.g., 3-10 kDa).

  • Large beaker or container.

  • Stir plate and stir bar.

  • Dialysis buffer (e.g., PBS, pH 7.4), with a volume at least 200-500 times that of the sample.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with DI water).

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to accommodate potential volume changes.

  • Dialysis: Place the sealed dialysis device into the beaker containing the dialysis buffer. Gently stir the buffer at 4°C.

  • Buffer Exchange: For efficient removal of the unreacted linker, perform at least three buffer changes. A typical schedule is:

    • Dialyze for 2-4 hours.

    • Change the buffer and dialyze for another 2-4 hours.

    • Change the buffer again and dialyze overnight at 4°C.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

This protocol describes the use of a TFF system for the removal of unreacted Aminooxy-PEG3-bromide and for buffer exchange.

Workflow Diagram:

G start Start: Post-Conjugation Reaction Mixture setup Set up and Equilibrate TFF System start->setup concentrate Concentrate Sample (Optional) setup->concentrate diafilter Perform Diafiltration (5-10 Diavolumes) concentrate->diafilter final_concentrate Final Concentration Step diafilter->final_concentrate recover Recover Purified Conjugate final_concentrate->recover end Purified Conjugate recover->end

Diagram 4. Experimental workflow for Tangential Flow Filtration.

Materials:

  • TFF system (including pump, reservoir, and membrane holder).

  • TFF membrane cassette or hollow fiber cartridge with a suitable MWCO (e.g., 3-10 kDa).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • System Preparation: Assemble the TFF system according to the manufacturer's instructions. Flush the system with purified water and then with the diafiltration buffer to equilibrate the membrane.

  • Sample Loading: Add the conjugation mixture to the sample reservoir.

  • Concentration (Optional): The initial reaction mixture can be concentrated to reduce the volume for diafiltration.

  • Diafiltration: Begin recirculating the sample through the TFF device. Add diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This process is known as constant volume diafiltration.

  • Buffer Exchange: Continue the diafiltration process for 5-10 diavolumes to ensure >99% removal of the unreacted linker.[7] A diavolume is equal to the volume of the sample in the reservoir.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated conjugate from the system.

References

Technical Support Center: Troubleshooting Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during conjugation with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can be triggered by several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1][2] Even monofunctional PEG reagents may contain bifunctional impurities that can cause unintended cross-linking.[1]

  • High Protein Concentration: At high concentrations, the close proximity of protein molecules increases the likelihood of intermolecular interactions, which can lead to aggregation.[1][2][3]

  • Suboptimal Reaction Conditions: A protein's stability and solubility are highly dependent on factors like pH, temperature, and buffer composition.[1][2][3] Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[1][2][4]

  • Increased Hydrophobicity: The attachment of certain PEG linkers or their reactive groups can increase the overall hydrophobicity of the protein surface, encouraging intermolecular interactions and aggregation.[3] This is a particular concern with hydrophobic drug payloads in antibody-drug conjugates (ADCs).[5]

  • Over-Labeling: Attaching an excessive number of PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.[3][6]

  • Inherent Protein Instability: Some proteins are intrinsically more prone to aggregation, and the conjugation process can further destabilize them.[1]

  • Poor Reagent Quality: The presence of impurities in the PEG reagent can lead to unintended side reactions and aggregation.[2] It is also crucial to ensure that activated PEG reagents, such as NHS esters, have not hydrolyzed, as this will reduce conjugation efficiency and can contribute to issues.[7]

  • Localized High Reagent Concentration: Adding the PEG reagent too quickly can create localized areas of high concentration, leading to uncontrolled reactions and precipitation.[3]

Q2: How does the choice of PEG linker affect protein aggregation?

The properties of the PEG linker play a significant role in the outcome of the conjugation reaction:

  • Functionality: The use of monofunctional versus bifunctional PEG linkers is a critical consideration. Homobifunctional linkers are a primary cause of intermolecular cross-linking and subsequent aggregation.[2] Whenever possible, using a monofunctional PEG reagent is recommended to avoid this issue.[2]

  • Length: The length of the PEG chain can influence aggregation.[1] While longer PEG chains can sometimes improve the solubility of the final conjugate, the optimal length is protein-dependent and should be determined empirically.[5][8]

  • Site of Attachment: The specific site of PEGylation on the protein can significantly impact stability.[4][9] Modifying residues within or near the active site may induce conformational changes that promote aggregation.[4] Site-specific PEGylation, targeting a unique residue like a free cysteine, can lead to a more homogeneous product with a lower risk of aggregation.[2][4]

Q3: What are some common strategies to prevent aggregation during PEGylation?

Preventing aggregation often involves a multi-pronged approach focused on optimizing the reaction conditions and using stabilizing agents:

  • Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature.[1] Conducting the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.[4][10]

  • Buffer Selection: Use a buffer system that maintains the stability of your protein. Avoid buffers containing primary amines, such as Tris, when using NHS-ester chemistry, as they will compete with the protein for the PEG reagent.[7][11]

  • Addition of Excipients: The inclusion of stabilizing excipients in the reaction buffer can significantly enhance protein stability and prevent aggregation.[4] Common excipients include sugars (sucrose, trehalose), polyols (glycerol, sorbitol), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20/80).[4][6]

  • Control of PEGylation Stoichiometry: Carefully control the molar ratio of the PEG reagent to the protein to avoid over-labeling.[3]

  • Site-Specific Conjugation: Employing site-specific PEGylation techniques can minimize the risk of aggregation by producing a more homogeneous product.[2][4]

Troubleshooting Guides

Problem 1: Immediate Precipitation or Turbidity Upon Adding PEG Reagent

  • Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may be suboptimal, leading to rapid aggregation upon introduction of the PEGylating agent.[1] The organic solvent used to dissolve the PEG linker may also be causing the protein to precipitate.[3]

  • Troubleshooting Steps:

    • Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.[1][10]

    • Optimize Buffer: Screen a range of pH values and buffer compositions to identify conditions where the protein exhibits maximum stability.[1]

    • Slow Addition of PEG Reagent: Add the dissolved PEG reagent dropwise to the protein solution with gentle stirring to avoid localized high concentrations.[3]

    • Minimize Organic Solvent: If the PEG reagent is dissolved in an organic solvent like DMSO or DMF, use the smallest volume necessary and keep the final concentration in the reaction mixture low (typically below 10%).[7]

Problem 2: Gradual Increase in Aggregation During the Reaction

  • Possible Cause: The reaction conditions may be slowly inducing protein unfolding and aggregation over time.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[4][10]

    • Add Stabilizing Excipients: Include excipients like sucrose, arginine, or glycerol (B35011) in the reaction buffer to enhance protein stability.[4][6]

    • Reduce Reaction Time: If sufficient conjugation is achieved in a shorter time, consider reducing the overall incubation period.

Problem 3: High Molecular Weight Species Observed by SEC or DLS Post-Purification

  • Possible Cause: If using a bifunctional PEG linker, intermolecular cross-linking is a likely cause.[1] If using a monofunctional linker, there may be a significant percentage of bifunctional impurities.[1] Over-labeling can also contribute to the formation of soluble aggregates.[3]

  • Troubleshooting Steps:

    • Verify PEG Reagent: Confirm the purity and functionality of your PEG reagent.[1]

    • Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent to minimize over-labeling and the potential for cross-linking.[1][10]

    • Switch to Monofunctional PEG: If using a bifunctional linker is not essential, switch to a monofunctional PEG to eliminate the possibility of cross-linking.[1][2]

    • Purification Strategy: Employ purification methods that effectively remove aggregates, such as preparative Size Exclusion Chromatography (SEC).[5]

Data Presentation: Recommended Starting Conditions for Reaction Optimization

The following tables provide recommended starting ranges for various parameters to optimize your PEGylation reaction and minimize aggregation.

Table 1: Reaction Condition Screening Parameters

ParameterStarting RangeRationale
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can increase reaction efficiency but also elevate aggregation risk. If aggregation occurs, try reducing the concentration.[3][6]
PEG:Protein Molar Ratio 1:1 to 20:1A higher ratio drives the reaction towards completion but increases the risk of over-labeling and aggregation. Titrate to find the optimal balance.[3][6]
pH 6.0 - 8.5The optimal pH depends on the conjugation chemistry and the protein's stability profile. For NHS-ester chemistry, a pH of 7.2-8.5 is common.[7]
Temperature 4°C to 25°CLowering the temperature can slow the reaction rate and may reduce aggregation.[4][6]

Table 2: Common Stabilizing Excipients

ExcipientTypical ConcentrationMechanism of Action
Sugars/Polyols (Sucrose, Trehalose, Glycerol) 5-10% (w/v) for sugars, 5-20% (v/v) for glycerolAct as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.[3][4][6]
Amino Acids (Arginine, Glycine) 50-100 mMSuppress non-specific protein-protein interactions and can prevent aggregation.[4][6]
Non-ionic Surfactants (Polysorbate 20/80) 0.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[4]

Experimental Protocols

Protocol 1: Detection of Aggregates by Size Exclusion Chromatography (SEC)

SEC is a powerful technique for separating molecules based on their size in solution. Aggregates will elute earlier than the monomeric PEGylated protein.[2]

  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase. The mobile phase should be buffered and contain salt (e.g., 150 mM NaCl in 100 mM phosphate (B84403) buffer, pH 6.8) to minimize non-specific interactions between the protein and the stationary phase.[5]

  • Sample Preparation:

    • Filter the protein sample through a 0.22 µm filter to remove any large particulates.[12]

  • Injection and Data Acquisition:

    • Inject a known volume of your sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm or 214 nm.[12]

  • Data Analysis:

    • Analyze the resulting chromatogram to identify and quantify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times.

Protocol 2: Analysis of Aggregates by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[2]

  • Sample Preparation:

    • Filter the sample through a 0.2 µm or smaller syringe filter directly into a clean DLS cuvette to remove dust and other large contaminants.[2] A sample volume of approximately 30 µL is typically required.[2]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to equilibrate to the desired measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Acquire data for a sufficient duration to obtain a stable correlation function (typically 10-20 measurements).[2]

  • Data Analysis:

    • Analyze the data to obtain the size distribution by intensity, volume, and number. The presence of large species will be readily apparent in the intensity distribution.

Protocol 3: Qualitative Assessment of Aggregation by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under non-reducing conditions can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[2]

  • Sample Preparation:

    • Mix the protein sample with SDS-PAGE loading buffer without a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Do not heat the samples if non-covalent aggregates are of interest.

  • Electrophoresis:

    • Load the samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[1]

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain to visualize the protein bands.[1]

  • Analysis:

    • Examine the gel for the presence of high-molecular-weight bands in the PEGylated sample lane that are not present in the unmodified protein control lane. These bands may correspond to aggregated species.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Protein Aggregation start Protein Aggregation Observed check_conditions Review Reaction Conditions start->check_conditions optimize_conc Reduce Protein Concentration check_conditions->optimize_conc High Concentration? optimize_ratio Optimize PEG:Protein Ratio check_conditions->optimize_ratio Over-labeling? optimize_buffer Optimize Buffer (pH, Ionic Strength) check_conditions->optimize_buffer Suboptimal Buffer? add_excipients Add Stabilizing Excipients check_conditions->add_excipients Instability? change_temp Lower Reaction Temperature check_conditions->change_temp Kinetics Too Fast? check_reagent Review PEG Reagent optimize_conc->check_reagent optimize_ratio->check_reagent optimize_buffer->check_reagent add_excipients->check_reagent change_temp->check_reagent verify_purity Verify Reagent Purity check_reagent->verify_purity Impure Reagent? use_monofunctional Switch to Monofunctional PEG check_reagent->use_monofunctional Cross-linking? success Aggregation Minimized verify_purity->success use_monofunctional->success Experimental_Workflow Experimental Workflow for Aggregation Analysis start Prepare PEGylated Protein Sample visual_inspection Visual Inspection (Turbidity/Precipitate) start->visual_inspection sds_page SDS-PAGE (Non-reducing) start->sds_page dls Dynamic Light Scattering (DLS) (Size Distribution) visual_inspection->dls sec Size Exclusion Chromatography (SEC) (Quantify Aggregates) sds_page->sec dls->sec data_analysis Data Analysis & Comparison sec->data_analysis

References

Optimizing storage conditions for Aminooxy-PEG3-bromide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and use of Aminooxy-PEG3-bromide hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and reactivity of this compound, it is crucial to adhere to proper storage conditions. For long-term storage (months to years), the compound should be kept at -20°C, protected from moisture and light.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is highly recommended to use the reagent promptly after purchase, ideally within one week, as aminooxy compounds are known to be reactive and sensitive.[2][3]

Q2: How should I handle the compound upon receiving it?

A2: this compound is typically shipped at ambient temperatures as it is stable for the duration of shipping.[1] Upon receipt, it is recommended to store it at the appropriate temperature as mentioned above. Before opening the vial, it should be allowed to warm to room temperature to prevent moisture condensation, which can compromise the compound's stability.[4]

Q3: What solvents are suitable for dissolving this compound?

A3: This compound is soluble in water, as well as in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[5] When preparing stock solutions, it is best to use anhydrous solvents to minimize hydrolysis.[4]

Q4: What is the primary application of this compound?

A4: this compound is a heterobifunctional linker. The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime bond, a common bioconjugation technique.[5][6] The bromide group is a good leaving group for nucleophilic substitution reactions, allowing for the attachment to other molecules.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Degraded Reagent: The aminooxy group is sensitive to moisture and oxidation.Ensure the compound has been stored correctly at -20°C in a desiccated environment.[4] It is best to use a fresh vial or a freshly prepared stock solution.[4]
Inactive Carbonyl Group: The aldehyde or ketone on the target molecule may not be present or accessible.Confirm the presence and reactivity of the carbonyl group on your target molecule using an appropriate assay before starting the conjugation reaction.[4]
Suboptimal pH: The rate of oxime bond formation is pH-dependent.The optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.0.[5] If your biomolecule is not stable in acidic conditions, the reaction can be performed at a neutral pH (6.5-7.5) with the addition of a catalyst.[5][7]
Slow Reaction Kinetics: The reaction between an aminooxy group and a carbonyl can be slow, especially with ketones.Consider using a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), to accelerate the reaction rate, particularly at neutral pH.[1] A typical starting concentration for aniline is 10-100 mM.[5] Increasing the concentration of the this compound (e.g., 5-20 fold molar excess) can also improve the reaction rate.[1]
Presence of Unexpected Byproducts Reaction with Ambient Carbonyls: The highly reactive aminooxy group can react with trace aldehydes and ketones from solvents (e.g., acetone) or the air.Use high-purity, carbonyl-free solvents and reagents. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).[8]
Difficulty in Product Purification Co-elution of Product and Excess Reagent: The PEGylated product and the unreacted PEG linker may have similar properties, making separation challenging.For larger biomolecules, size-exclusion chromatography (SEC) or dialysis can be effective for removing the smaller, unreacted PEG linker. For smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) with an optimized gradient may be necessary.[5]

Experimental Protocols & Workflows

Below are diagrams illustrating a typical experimental workflow for a bioconjugation reaction using this compound and a logical troubleshooting workflow for low reaction yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Prepare fresh stock solution of This compound in anhydrous DMSO or DMF mix Combine target molecule and This compound (typically 1.5-2 fold excess of PEG linker) reagent_prep->mix target_prep Prepare target molecule with aldehyde/ketone group in appropriate buffer (pH 4.5-7.5) target_prep->mix catalyst Add catalyst (e.g., aniline) if reacting at neutral pH mix->catalyst incubate Incubate at room temperature (monitor reaction progress by HPLC or LC-MS) catalyst->incubate purify Purify the conjugate using RP-HPLC, SEC, or dialysis incubate->purify analyze Characterize the final product (e.g., mass spectrometry) purify->analyze

Caption: General experimental workflow for bioconjugation.

G start Low Reaction Yield? check_reagent Is the Aminooxy-PEG reagent fresh and stored correctly? start->check_reagent check_target Is the carbonyl group on the target molecule active and accessible? check_reagent->check_target Yes sol_reagent Use a fresh vial or newly prepared stock solution. check_reagent->sol_reagent No check_ph Is the reaction pH optimal? check_target->check_ph Yes sol_target Verify carbonyl presence with an independent assay. check_target->sol_target No check_catalyst Is a catalyst needed/optimized? check_ph->check_catalyst Yes sol_ph Adjust pH to 4.5-5.0 or use a catalyst at neutral pH. check_ph->sol_ph No sol_catalyst Add/optimize catalyst concentration (e.g., 10-100 mM aniline). check_catalyst->sol_catalyst No

Caption: Troubleshooting workflow for low conjugation yield.

References

Validation & Comparative

Characterizing Aminooxy-PEG3-Bromide Conjugated Proteins: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometry techniques and alternative analytical methods for the characterization of proteins conjugated with Aminooxy-PEG3-bromide. Detailed experimental protocols and comparative data are presented to facilitate informed decisions in your analytical workflow.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. Aminooxy-PEG3-bromide is a specific linker that allows for the site-specific conjugation of molecules to proteins containing an aldehyde or ketone group, forming a stable oxime bond. The bromide functional group can be used for further chemical modifications. Accurate and robust analytical methods are essential to verify the successful conjugation, determine the degree of PEGylation, and identify the conjugation sites.

Mass Spectrometry for the Characterization of Aminooxy-PEG3-Bromide Conjugated Proteins

Mass spectrometry (MS) is a cornerstone technique for the detailed characterization of PEGylated proteins, providing information on molecular weight, heterogeneity, and the precise location of the PEGylation site.[1][2] The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).[1][2]

Comparison of Mass Spectrometry Techniques
FeatureMALDI-TOF MSESI-MS
Principle Analyte is co-crystallized with a matrix and ionized by a laser beam.Analyte in solution is nebulized and ionized by a high voltage, creating multiply charged ions.
Sample Throughput High; multiple samples can be spotted on a single target plate.Lower; typically coupled with liquid chromatography (LC) for sample introduction.[1][2]
Tolerance to Buffers/Salts More tolerant to non-volatile salts and buffers.Less tolerant; requires volatile buffers and desalting.
Mass Accuracy GoodExcellent
Resolution Good, can resolve individual PEG oligomers in some cases.[3]High, especially with Orbitrap or FT-ICR analyzers.
Fragmentation In-source decay can provide some structural information.[3]Tandem MS (MS/MS) provides detailed peptide sequencing and localization of the PEG chain.
Ease of Use Relatively simple and fast for intact mass analysis.Can be more complex, especially when coupled with LC.[1][2]
Typical Application Rapid screening, determination of average molecular weight and degree of PEGylation.[1]Detailed structural characterization, peptide mapping, and identification of conjugation sites.

Experimental Protocols

I. Aminooxy-PEG3-Bromide Conjugation to a Protein

This protocol outlines the general steps for conjugating Aminooxy-PEG3-bromide to a protein containing a carbonyl group (aldehyde or ketone). For glycoproteins, an initial oxidation step is required to generate aldehyde groups from the carbohydrate moieties.

Materials:

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) Glycoprotein Oxidation:

    • Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.

    • Purify the oxidized protein using a desalting column equilibrated with the reaction buffer.

  • Conjugation Reaction:

    • Dissolve Aminooxy-PEG3-bromide in a suitable solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

    • Add the Aminooxy-PEG3-bromide stock solution to the protein solution at a 20-50 fold molar excess.

    • If using, add aniline to a final concentration of 10 mM to catalyze the reaction.

    • Incubate the reaction at room temperature for 2-16 hours.

  • Purification: Purify the conjugated protein using SEC to remove excess reagents and unconjugated linker.

II. Mass Spectrometry Analysis of the Conjugated Protein

A. Sample Preparation for Mass Spectrometry:

Proper sample preparation is crucial for obtaining high-quality MS data. This typically involves buffer exchange to a volatile buffer and, for peptide mapping, protein denaturation, reduction, alkylation, and enzymatic digestion.

Materials:

  • Purified Aminooxy-PEG3-bromide conjugated protein

  • Volatile buffer (e.g., 100 mM Ammonium (B1175870) Bicarbonate)

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAA) for alkylation

  • Trypsin (or other suitable protease)

  • Formic acid

Procedure for Intact Mass Analysis:

  • Buffer exchange the purified conjugate into a volatile buffer like ammonium bicarbonate using a desalting column or ultrafiltration.

  • Dilute the sample to an appropriate concentration (typically 0.1-1 mg/mL) in a solution of 50% acetonitrile (B52724) and 0.1% formic acid for ESI-MS or with the appropriate MALDI matrix.

Procedure for Peptide Mapping (Bottom-Up Analysis):

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein in a solution containing 8 M urea (B33335).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the urea concentration to less than 1 M with ammonium bicarbonate.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

B. Mass Spectrometry Instrumentation and Data Acquisition:

  • MALDI-TOF MS:

    • Mix the desalted sample with a suitable matrix (e.g., sinapinic acid for intact proteins, alpha-cyano-4-hydroxycinnamic acid for peptides).

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire mass spectra in the appropriate mass range.

  • LC-ESI-MS:

    • Inject the desalted sample (intact protein or peptide digest) onto a reverse-phase HPLC column.

    • Elute the sample with a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.

    • Introduce the eluent directly into the ESI source of the mass spectrometer.

    • Acquire mass spectra over the appropriate m/z range. For peptide mapping, perform tandem MS (MS/MS) on the eluting peptides to obtain fragment ion spectra for sequencing.

Alternative Characterization Techniques

While mass spectrometry provides unparalleled detail at the molecular level, other techniques offer complementary information and are often used for routine analysis and quality control.

Comparison of Alternative Analytical Techniques
TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[4]Purity, presence of aggregates, and separation of different PEGylated species (e.g., mono-, di-PEGylated).[4]Robust, reproducible, and widely used for quality control.Limited resolution between species with similar hydrodynamic radii. Does not provide mass information directly.[4]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with MALS, UV, and Refractive Index (RI) detectors.[5][6][7]Absolute molecular weight of eluting species, allowing for the determination of the degree of PEGylation.[5][6][7]Provides absolute molecular weight without the need for column calibration.[5][6]Requires specialized equipment and more complex data analysis.[4]
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the protein and its conjugates.[8][9]Determination of the drug-to-antibody ratio (DAR) and distribution of different drug-loaded species.[8][9]Orthogonal to SEC and can resolve species with the same size but different degrees of conjugation.The presence of non-volatile salts in the mobile phase can make it incompatible with direct MS coupling.[10]

Visualizing the Workflow and Logic

To better understand the experimental process and the relationships between different analytical approaches, the following diagrams are provided.

experimental_workflow cluster_conjugation Protein Conjugation cluster_characterization Characterization Protein Protein (with Carbonyl) Oxidation Glycoprotein Oxidation (Optional) Protein->Oxidation Glycoprotein Conjugation Aminooxy-PEG3-bromide Conjugation Protein->Conjugation Oxidation->Conjugation Purification Purification (SEC) Conjugation->Purification MS Mass Spectrometry Purification->MS SEC_MALS SEC-MALS Purification->SEC_MALS HIC HIC Purification->HIC

Caption: Experimental workflow for the conjugation and characterization of Aminooxy-PEG3-bromide proteins.

ms_comparison MS Mass Spectrometry Characterization Intact Intact Mass Analysis MS->Intact Peptide Peptide Mapping (Bottom-Up) MS->Peptide MALDI MALDI-TOF Intact->MALDI Avg. MW, Degree of PEGylation ESI LC-ESI-MS Intact->ESI Accurate MW, Heterogeneity Peptide->ESI Conjugation Site ID, Sequence Confirmation

Caption: Decision tree for mass spectrometry analysis of Aminooxy-PEG3-bromide conjugated proteins.

alternative_techniques Conjugate Purified Conjugate SEC SEC Conjugate->SEC SECMALS SEC-MALS Conjugate->SECMALS HIC HIC Conjugate->HIC Purity Purity & Aggregation SEC->Purity MW Absolute Molecular Weight SECMALS->MW DAR Drug-to-Antibody Ratio HIC->DAR

Caption: Relationship between alternative characterization techniques and the information they provide.

Conclusion

The characterization of Aminooxy-PEG3-bromide conjugated proteins requires a multi-faceted analytical approach. Mass spectrometry, particularly LC-ESI-MS, offers the most detailed structural information, including the precise mass, degree of PEGylation, and identification of conjugation sites. MALDI-TOF MS serves as a valuable tool for rapid, high-throughput analysis of the average molecular weight and heterogeneity. Alternative techniques such as SEC, SEC-MALS, and HIC provide complementary information regarding purity, aggregation, absolute molecular weight, and drug-to-antibody ratio, and are indispensable for routine quality control. The choice of analytical technique will ultimately depend on the specific information required at different stages of the research, development, and manufacturing process. This guide provides the foundational knowledge and protocols to effectively characterize these complex bioconjugates.

References

A Comparative Guide to Validating Oxime Bond Formation in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful and verifiable formation of a stable covalent bond is paramount in the field of bioconjugation. Oxime ligation, a bioorthogonal reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone, has emerged as a robust method for linking biomolecules. Its high chemoselectivity and the stability of the resulting oxime bond make it a valuable tool in the development of antibody-drug conjugates (ADCs), protein-polymer conjugates, and other advanced biotherapeutics.

This guide provides an objective comparison of key analytical techniques used to validate the formation of an oxime bond. We present a detailed overview of common validation methods, complete with experimental protocols and quantitative data to aid in the selection of the most appropriate technique for your specific research needs. Furthermore, we offer a comparison with alternative bioconjugation chemistries to provide a broader context for your experimental design.

At a Glance: Comparison of Analytical Techniques for Oxime Bond Validation

The choice of analytical technique for validating oxime bond formation is dictated by several factors, including the nature of the bioconjugate, the required level of detail, and the available instrumentation. The following table summarizes the key characteristics of the most common methods.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Precise molecular weight of the conjugate, confirmation of bond formation, and structural information through fragmentation.Ionizable sample, typically in the low micromolar to nanomolar range.HighHigh sensitivity and specificity. Can be coupled with liquid chromatography (LC-MS) for analysis of complex mixtures.May not distinguish between isomers. Fragmentation patterns can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Separation of conjugate from starting materials, assessment of purity, and quantification of reaction efficiency.Soluble sample.HighExcellent for monitoring reaction progress and purifying the final product. Can be coupled with various detectors (UV, MS).Retention times can be influenced by factors other than conjugation, such as conformational changes.
UV-Vis Spectroscopy Real-time monitoring of reaction kinetics by observing changes in absorbance.Soluble sample with a chromophore near the ligation site.HighSimple, rapid, and non-destructive. Excellent for determining reaction rates.An indirect method for confirming bond formation. Requires a change in the chromophore upon ligation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the chemical environment of atoms at the ligation site and confirmation of E/Z isomers.Soluble sample in a deuterated solvent, typically at higher concentrations (micromolar to millimolar).Low to MediumProvides unambiguous structural confirmation.Requires higher sample concentrations and can be time-consuming. Not ideal for very large proteins due to signal broadening.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Visual confirmation of an increase in molecular weight upon conjugation.Protein sample.HighSimple, widely available, and provides a clear visual indication of conjugation.Low resolution, provides only an estimation of molecular weight. Not suitable for non-protein bioconjugates.

In-Depth Analysis and Experimental Protocols

A thorough validation of oxime bond formation often involves a combination of the techniques mentioned above. Below are detailed experimental protocols for the key methods.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming bioconjugation, as it directly measures the mass of the resulting molecule. An increase in mass corresponding to the addition of the conjugated partner provides strong evidence of successful bond formation.

Experimental Protocol: ESI-MS Analysis of a Protein-Small Molecule Conjugate

  • Sample Preparation:

    • Desalt the bioconjugate sample using a suitable method, such as a desalting column or buffer exchange, to remove non-volatile salts that can interfere with ionization.

    • Dilute the desalted sample to a final concentration of 1-10 µM in a solvent compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup:

    • Set up an electrospray ionization mass spectrometer in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) for the specific bioconjugate.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular weights of the starting materials and the final conjugate.

  • Data Analysis:

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the conjugate to the masses of the unconjugated protein and the small molecule to confirm the addition of the payload. The mass difference should correspond to the molecular weight of the attached molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is an invaluable tool for monitoring the progress of a bioconjugation reaction and assessing the purity of the final product. By separating the reaction mixture into its components, HPLC allows for the quantification of the starting materials and the newly formed conjugate.

Experimental Protocol: RP-HPLC Analysis of a Bioconjugation Reaction

  • Sample Preparation:

    • At various time points, withdraw aliquots from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a scavenger for one of the reactants).

    • Dilute the samples in the mobile phase A to a suitable concentration for UV detection.

  • Chromatographic Conditions:

    • Use a reverse-phase (RP) column suitable for protein separations (e.g., C4 or C8).

    • Set up a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • The gradient should be optimized to resolve the unconjugated biomolecule, the payload, and the bioconjugate.

  • Data Acquisition:

    • Inject the samples onto the HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where both the protein and the payload absorb (e.g., 280 nm for the protein and a specific wavelength for the payload if it has a unique chromophore).

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times. Successful conjugation will result in a new peak with a different retention time (often longer for more hydrophobic conjugates).

    • Calculate the percentage of conversion by integrating the peak areas.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for monitoring the kinetics of an oxime ligation reaction in real-time, provided there is a change in the absorbance spectrum upon bond formation.

Experimental Protocol: Kinetic Analysis of Oxime Ligation

  • Wavelength Selection:

    • Acquire the UV-Vis spectra of the starting materials and the expected product to identify a wavelength with a significant change in absorbance upon conjugation.

  • Reaction Setup:

    • In a quartz cuvette, combine the biomolecule and the payload in a suitable buffer.

    • Place the cuvette in a temperature-controlled spectrophotometer.

  • Data Acquisition:

    • Monitor the change in absorbance at the selected wavelength over time.

  • Data Analysis:

    • Plot the absorbance versus time to obtain the reaction kinetics.

    • This data can be used to determine the reaction rate and the time required for completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for unambiguously confirming the formation of the oxime bond. It can also be used to distinguish between the E and Z isomers of the oxime.

Experimental Protocol: ¹H NMR Analysis of a Small Molecule Oxime

  • Sample Preparation:

    • Dissolve the purified oxime product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 1-10 mM.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis:

    • Look for characteristic signals of the oxime bond. The proton of the C=N-OH group typically appears as a broad singlet in the downfield region (around 8-12 ppm).

    • The chemical shifts of protons adjacent to the oxime bond will also be indicative of its formation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique in biochemistry to separate proteins based on their molecular weight. For bioconjugation, it provides a straightforward visual confirmation of a successful reaction.

Experimental Protocol: SDS-PAGE Analysis of a Protein Conjugate

  • Sample Preparation:

    • Mix the protein conjugate with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to denature the protein and break disulfide bonds.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the protein of interest and its conjugate.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel to visualize the protein bands.

  • Data Analysis:

    • A successful conjugation will be indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated protein.[1]

Visualizing the Workflow and Decision-Making Process

To further aid in understanding the process of oxime bond validation, the following diagrams have been generated using Graphviz.

Oxime_Formation_Validation_Workflow cluster_reaction Oxime Ligation Reaction cluster_validation Validation Biomolecule (Aldehyde/Ketone) Biomolecule (Aldehyde/Ketone) Reaction Mixture Reaction Mixture Biomolecule (Aldehyde/Ketone)->Reaction Mixture Payload (Aminooxy/Hydroxylamine) Payload (Aminooxy/Hydroxylamine) Payload (Aminooxy/Hydroxylamine)->Reaction Mixture Mass Spectrometry Mass Spectrometry Reaction Mixture->Mass Spectrometry Confirm Mass HPLC HPLC Reaction Mixture->HPLC Assess Purity UV-Vis UV-Vis Reaction Mixture->UV-Vis Monitor Kinetics SDS-PAGE SDS-PAGE Reaction Mixture->SDS-PAGE Confirm MW Shift Purified Conjugate Purified Conjugate HPLC->Purified Conjugate NMR NMR Purified Conjugate->NMR Structural Confirmation Final Product Final Product Purified Conjugate->Final Product

Caption: Workflow for oxime bond formation and subsequent validation.

Validation_Decision_Tree cluster_questions cluster_methods Start Need to Validate Oxime Bond Formation q1 Need to confirm exact mass? Start->q1 q2 Need to assess purity & reaction progress? q1->q2 No ms Mass Spectrometry q1->ms Yes q3 Need real-time kinetic data? q2->q3 No hplc HPLC q2->hplc Yes q4 Need detailed structural confirmation? q3->q4 No uvvis UV-Vis Spectroscopy q3->uvvis Yes q5 Is it a protein conjugate? q4->q5 No nmr NMR Spectroscopy q4->nmr Yes sdspage SDS-PAGE q5->sdspage Yes End Validation Complete q5->End No ms->End hplc->End uvvis->End nmr->End sdspage->End

Caption: Decision tree for selecting a validation method.

Comparison with Alternative Bioconjugation Chemistries

While oxime ligation is a powerful tool, other bioconjugation methods offer distinct advantages and may be more suitable for certain applications.

FeatureOxime LigationClick Chemistry (CuAAC/SPAAC)Maleimide-Thiol ChemistryNHS Ester Chemistry
Target Residues Aldehydes/Ketones (often introduced site-specifically)Azides/Alkynes (introduced via unnatural amino acids or enzymatic modification)CysteineLysine, N-terminus
Selectivity HighVery HighHigh (for free thiols)Low (reacts with all accessible primary amines)
Reaction Speed Moderate, can be accelerated with catalysts.Fast (CuAAC) to very fast (some SPAAC variants).Very FastFast
Bond Stability Generally stable.Very stable triazole ring.Thioether bond is stable, but maleimide (B117702) can be susceptible to hydrolysis and retro-Michael addition.Amide bond is stable.
Biocompatibility High. Aniline catalysts can have some toxicity.High (SPAAC). CuAAC requires a copper catalyst which can be cytotoxic.[2]Good, but maleimides can react with other nucleophiles.Good, but NHS esters can hydrolyze in aqueous solution.

Choosing the Right Chemistry:

  • Oxime Ligation is an excellent choice when a stable, bioorthogonal linkage is required and the introduction of a carbonyl group is feasible.[3]

  • Click Chemistry , particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), is ideal for in vivo applications due to its high bioorthogonality and fast reaction rates without the need for a toxic catalyst.[2]

  • Maleimide-Thiol Chemistry is a popular choice for its rapid kinetics and high specificity for cysteine residues.

  • NHS Ester Chemistry is a simple and effective method for labeling proteins, but it lacks site-specificity, leading to heterogeneous products.

References

The Unrivaled Stability of Oxime Linkages in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of chemical linkage is paramount, directly influencing the stability, efficacy, and safety of the resulting molecule. For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between various ligation chemistries is essential for designing robust bioconjugates. This guide provides an in-depth comparison of the stability of oxime linkages against other prevalent linkages—hydrazone, thioether, and amide—supported by quantitative data and detailed experimental methodologies.

Executive Summary: Oxime Linkages Demonstrate Superior Stability

Oxime linkages, formed by the reaction of an aminooxy group with an aldehyde or ketone, consistently exhibit superior stability across a range of physiologically relevant conditions when compared to hydrazones and maleimide-thiol based thioethers.[1][2][3] While amide bonds offer the highest stability, their formation often requires conditions that can be detrimental to sensitive biomolecules. Oxime chemistry, therefore, presents an optimal balance of stability and biocompatibility for many applications.

Quantitative Comparison of Linkage Stability

The stability of a bioconjugate linkage is often assessed by its half-life (t½) under specific conditions, such as varying pH or in the presence of biological matrices like plasma. The following tables summarize the available quantitative data for the hydrolytic stability of different linkages.

Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages

Linkage TypepD 5.0 (Half-life)pD 7.0 (Half-life)pD 9.0 (Half-life)Reference
Oxime 29 days25 days> 30 days (very slow hydrolysis)[1][2]
Methylhydrazone1.5 hours1 hour1.5 hours[1][2]
Acetylhydrazone2 hours2 hours17 hours[1][2]
Semicarbazone4 hours5 hours2 days[1][2]
Data derived from a study on isostructural conjugates and measured in deuterated buffers (pD is the equivalent of pH in D₂O).[1][2]

Table 2: Stability of Thioether (Maleimide-Thiol) and Amide Linkages

Linkage TypeConditionHalf-life (t½)Reference
Thioether (Maleimide-Thiol) Human Plasma (37°C)~7 days (susceptible to thiol exchange)[4][5]
Thioether (Hydrolyzed Maleimide) In vitro> 2 years (stabilized form)[6][7]
Amide Physiological pH (7.4, 37°C)Years (highly stable)[8]

In-Depth Linkage Analysis

Oxime: The Gold Standard for Stability in Dynamic Environments

Oxime bonds are significantly more resistant to hydrolysis than their hydrazone counterparts, a stability attributed to the higher electronegativity of the oxygen atom compared to the nitrogen in the hydrazone linkage.[2] This inherent stability makes oximes the preferred choice for bioconjugates that need to remain intact in circulation for extended periods, such as antibody-drug conjugates (ADCs).[1][2] The rate of hydrolysis for oximes is nearly 1000-fold lower than that for simple hydrazones.[2][9]

Hydrazone: Tunable Instability for Controlled Release

While less stable than oximes, hydrazone linkages offer the advantage of pH-sensitive cleavage.[3] They are relatively stable at physiological pH (~7.4) but undergo accelerated hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3] This property is leveraged in drug delivery systems designed for controlled release of a payload within the target cell.[3] However, their instability can lead to premature drug release in circulation.

Thioether (Maleimide-Thiol): A Workhorse with a Caveat

The reaction between a maleimide (B117702) and a thiol to form a thioether bond is a widely used bioconjugation strategy due to its speed and specificity. However, the resulting succinimide (B58015) ring is susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in plasma.[4][5] This can result in a half-life of around 7 days in human plasma.[4] Strategies to improve stability include hydrolysis of the succinimide ring, which creates a more stable, ring-opened structure.[6][7]

Amide: The Pinnacle of Stability

Amide bonds are the most stable linkages used in bioconjugation, with an estimated half-life of years under physiological conditions.[8] This exceptional stability is due to the resonance delocalization between the nitrogen lone pair and the carbonyl group.[8] However, the formation of amide bonds often requires activation of a carboxylic acid and can necessitate conditions that may not be suitable for all biomolecules.

Visualizing the Impact of Linker Stability: The ADC Pathway

The stability of the linker is a critical determinant of the efficacy and safety of an Antibody-Drug Conjugate (ADC). A stable linker ensures that the potent cytotoxic payload is delivered specifically to the target cancer cell, minimizing off-target toxicity. The following diagram illustrates the journey of an ADC and the importance of linker stability at each step.

ADC_Pathway cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) in Circulation StableLinker Stable Linker is Critical (e.g., Oxime) ADC->StableLinker Desired Path UnstableLinker Unstable Linker (e.g., Hydrazone, Maleimide) can lead to premature payload release ADC->UnstableLinker Undesired Path Binding 1. ADC binds to target antigen on cancer cell surface StableLinker->Binding ADC reaches target intact OffTarget Payload affects healthy cells UnstableLinker->OffTarget Off-target toxicity Internalization 2. ADC-antigen complex is internalized via endocytosis Binding->Internalization Endosome 3. Trafficking to endosome/lysosome Internalization->Endosome Lysosome 4. Lysosomal degradation (acidic pH, enzymes) Endosome->Lysosome PayloadRelease 5. Linker cleavage and payload release Lysosome->PayloadRelease CellDeath 6. Payload induces cell death PayloadRelease->CellDeath

Caption: The journey of an Antibody-Drug Conjugate (ADC) from circulation to a target cancer cell.

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial. Below are generalized protocols for key stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma from different species.

Materials:

  • Bioconjugate of interest

  • Human, mouse, rat, or cynomolgus monkey plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for separation and quantification (e.g., HPLC, LC-MS, ELISA)

Procedure:

  • Dilute the bioconjugate to a final concentration in pre-warmed plasma and a control sample in PBS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample.

  • Immediately quench any reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the bioconjugate and any released payload by the chosen analytical method.

  • Quantify the amount of intact bioconjugate at each time point and calculate the half-life.[10][11]

pH Stability Assay

Objective: To evaluate the hydrolytic stability of the bioconjugate at different pH values.

Materials:

  • Bioconjugate of interest

  • A series of buffers with different pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH).

  • Incubator set to a desired temperature (e.g., 37°C).

  • Analytical method for quantification (e.g., HPLC, NMR spectroscopy).

Procedure:

  • Dissolve the bioconjugate in each of the different pH buffers to a known concentration.

  • Incubate the solutions at a constant temperature.

  • At specified time intervals, take an aliquot from each solution.

  • Analyze the aliquots to determine the concentration of the intact bioconjugate.

  • Plot the natural logarithm of the concentration of the intact bioconjugate versus time.

  • The negative of the slope of this plot gives the first-order rate constant (k) for hydrolysis.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[12][13]

Conclusion

The selection of a linkage for bioconjugation is a critical decision that profoundly impacts the performance of the final product. While all the discussed linkages have their specific applications, oxime chemistry stands out for its exceptional stability under physiological conditions, making it a highly reliable and robust choice for bioconjugates requiring long-term integrity in vivo. For applications where controlled release in an acidic environment is desired, hydrazones offer a viable, though less stable, alternative. Thioether linkages, particularly those derived from maleimides, require careful consideration of their potential for in vivo cleavage. Amide bonds, while supremely stable, may necessitate less biocompatible reaction conditions. Ultimately, a thorough understanding of the stability profiles of these different linkages will empower researchers to design and develop more effective and safer bioconjugates.

References

A Comparative Guide to Analytical Techniques for the Quality Control of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][2] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to improve solubility, modulate cell permeability, and provide the necessary flexibility for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3][4][5][6]

The unique tripartite structure and mechanism of action of PROTACs present distinct challenges for quality control. A comprehensive analytical strategy is essential to ensure the identity, purity, stability, and efficacy of these complex molecules. This guide provides a comparative overview of key analytical techniques used for the quality control of PEG-ylated PROTACs, complete with representative data and detailed experimental protocols.

The PROTAC Mechanism of Action & Quality Control Workflow

The function of a PROTAC relies on its ability to simultaneously bind both the target protein and an E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length and flexibility are critical for optimizing the geometry of this complex and achieving potent protein degradation.[3][4][5]

A robust quality control (QC) workflow validates the structural integrity of the PROTAC and its ability to mediate every step in this pathway.

PROTAC_QC_Workflow cluster_synthesis PROTAC Synthesis cluster_qc Quality Control Analysis cluster_attributes Quality Attributes Synthesized_PROTAC Synthesized PROTAC (with PEG Linker) LCMS LC-MS Synthesized_PROTAC->LCMS HPLC RP-HPLC/UPLC Synthesized_PROTAC->HPLC NMR NMR Synthesized_PROTAC->NMR SEC SEC Synthesized_PROTAC->SEC Identity Identity Molecular Weight LCMS->Identity Purity Purity Impurities LCMS->Purity HPLC->Purity Structure Structure Conformation NMR->Structure Aggregation Aggregation Stability SEC->Aggregation

Caption: General workflow for the quality control of synthesized PROTACs.

Comparison of Key Analytical Techniques

A multi-pronged analytical approach is crucial for the comprehensive characterization of PROTACs.[1] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Size-Exclusion Chromatography (SEC) provide complementary information.[][8][][10]

Technique Primary Application Information Provided Typical Performance Metrics Challenges with PEG-ylated PROTACs
LC-MS/MS Identity & Purity Confirmation, Metabolite IDMolecular Weight, Purity (%), Impurity Profile, Sequence (for peptide components)Mass Accuracy: < 5 ppm; Limit of Detection (LOD): 20 pg/mL[11]In-source fragmentation of labile linkers; Signal dispersion due to multi-charged ions.[12]
RP-HPLC/UPLC Purity Assessment & QuantificationPurity (%), Impurity Profile, Stability (Forced Degradation)Purity: >98%[]; Resolution of isomers.Peak splitting due to multiple chiral centers; Non-specific binding to column hardware.[12]
NMR Spectroscopy Structure Elucidation & Conformation3D Structure, Ligand-Protein Interactions, Linker ConformationProvides detailed structural information for molecules that do not crystallize.[]Complex spectra requiring 2D techniques (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) for full assignment.[13]
Size-Exclusion Chromatography (SEC) Aggregate Detection & QuantificationPresence of Dimers, Trimers, and Higher-Order AggregatesQuantifies aggregate content; Monitors stability.Resolution can be affected by mobile phase and column parameters.[10]

Detailed Experimental Protocols

LC-MS/MS for Identity and Purity

This method is essential for confirming the molecular weight of the synthesized PROTAC and assessing its purity.

  • Instrumentation: A high-resolution mass spectrometer coupled with a UPLC system (e.g., Waters Xevo TQ Absolute, SCIEX 7500 system).[14]

  • Sample Preparation: Plasma samples can be prepared by protein precipitation using a 1:3 ratio of sample to an organic solvent like acetonitrile.[11] For pure compounds, dissolve in a suitable solvent (e.g., DMSO) and dilute with the mobile phase.

  • Chromatography:

    • Column: ACQUITY Premier HSS T3 1.8 µm, 2.1 x 100 mm.[14]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.6 mL/min.[14]

    • Column Temperature: 60 °C.[14]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Data is collected in Multiple Reaction Monitoring (MRM) mode for quantification or full scan mode for identity confirmation.[14]

    • Data Analysis: The molecular weight is confirmed by the mass-to-charge ratio (m/z) of the parent ion. Purity is determined by the relative area of the main peak in the chromatogram.

RP-HPLC for Purity and Stability Analysis

Reversed-phase HPLC is a robust method for quantifying the purity of the PROTAC and studying its degradation under stress conditions.[15]

  • Instrumentation: HPLC or UPLC system with UV detection.

  • Sample Preparation: Prepare a stock solution of the PROTAC in DMSO (e.g., 1 mg/mL) and dilute to a working concentration with the mobile phase. For forced degradation, samples are subjected to acidic, basic, oxidative, and thermal stress.

  • Chromatography:

    • Column: C18 wide-pore column (e.g., 4.6 x 250 mm, 5 µm).[15]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[15]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[15]

    • Gradient: A suitable gradient to elute the PROTAC and its impurities (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV absorbance at a relevant wavelength (e.g., 254 nm or 280 nm).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

NMR for Structural Confirmation

NMR provides unambiguous structural confirmation of the PROTAC, including the constitution of the linker and its attachment points.[][16]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra for basic structural information.

    • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to assign all protons and carbons and confirm connectivity.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are used to piece together the complete molecular structure, confirming the identity of the warhead, linker, and E3 ligase ligand.

Size-Exclusion Chromatography (SEC) for Aggregate Analysis

Due to their large size and the nature of PEG linkers, PROTACs can be prone to aggregation, which can impact efficacy and safety.[10][17] SEC is the preferred method for quantifying these aggregates.[10][17]

  • Instrumentation: HPLC system with UV or light-scattering detection.[18]

  • Sample Preparation: Dissolve the PROTAC in the mobile phase. Ensure the sample is filtered before injection.

  • Chromatography:

    • Column: A column specifically designed for biomolecule SEC (e.g., Agilent AdvanceBio SEC).[17]

    • Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) pH 7.4, to mimic physiological conditions.[10]

    • Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) is often used to improve resolution.[10]

    • Detection: UV at 280 nm for protein-binding PROTACs. Multi-Angle Light Scattering (MALS) can be coupled for absolute molecular weight determination of aggregates.

  • Data Analysis: Aggregates, being larger, will elute earlier than the monomeric PROTAC. The percentage of aggregates is calculated from the peak areas in the chromatogram.

Visualization of the PROTAC Mechanism

The core function of a PROTAC is to induce the formation of a ternary complex, leading to protein degradation. This process is a key aspect to verify during development.

PROTAC_Mechanism cluster_components Components cluster_process Degradation Pathway PROTAC PROTAC Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-Induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.[1][19]

Conclusion

The quality control of PROTACs, particularly those containing flexible PEG linkers, requires a sophisticated and orthogonal analytical approach. The combination of LC-MS for identity, RP-HPLC for purity, NMR for definitive structure, and SEC for aggregation provides a comprehensive characterization. The methodologies and comparative data presented in this guide offer a framework for researchers to establish robust QC strategies, ensuring the development of safe and effective PROTAC therapeutics.

References

A Researcher's Guide to Aminooxy-PEG Linkers in Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a linker is critical to the success of creating stable and functional biomolecular conjugates. Among the diverse options available, aminooxy-PEG linkers have emerged as a powerful tool for researchers in drug development, proteomics, and diagnostics. Their ability to form highly specific and stable bonds makes them particularly valuable for applications requiring well-defined and homogenous products, such as antibody-drug conjugates (ADCs).

This guide provides a comparative analysis of different aminooxy-PEG linkers, offering insights into their performance, supported by experimental data. We will delve into the core mechanism of action, present detailed experimental protocols, and visualize key workflows to aid in the rational selection of the optimal linker for your specific research needs.

The Core Mechanism: Oxime Ligation

The primary mechanism of action for aminooxy-PEG linkers in bioconjugation is oxime ligation.[1] This highly efficient and bioorthogonal reaction involves the coupling of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond (-O-N=C-).[1] This reaction proceeds under mild aqueous conditions, making it suitable for sensitive biological molecules.[1] The resulting oxime bond is significantly more stable than other linkages like hydrazones, particularly at physiological pH.[1][2]

A key advantage of this chemistry is its high specificity. Carbonyl groups are relatively rare in native proteins, which allows for site-specific modification and the creation of a more homogeneous population of conjugates, a crucial factor in the development of therapeutics like ADCs where a precise drug-to-antibody ratio (DAR) is essential.[3]

Comparative Analysis of Aminooxy-PEG Linker Performance

The performance of an aminooxy-PEG linker can be influenced by several factors, including the length of the polyethylene (B3416737) glycol (PEG) chain and the nature of the second functional group. The PEG spacer enhances solubility, reduces immunogenicity, and provides flexibility to the resulting conjugate.[4][5]

FeatureAminooxy-PEG-MethaneAminooxy-PEG-AzideAminooxy-PEG-Thiol (via MTS)
Second Functional Group Methane (inert)AzideMethanethiosulfonate (reacts with thiols)
Primary Application Single-molecule conjugationClick chemistry, dual functionalizationConjugation to cysteine residues
Reaction pH (Oxime Ligation) 6.5 - 7.5[3][4]6.5 - 7.5[6]6.5 - 7.5[4]
Reaction Time (Oxime Ligation) 1 - 4 hours[4]1 - 4 hours1 - 4 hours[4]
Catalyst (Optional) Aniline (B41778) (1-10 mM) can accelerate the reaction[1][2][4]Aniline (1-10 mM) can accelerate the reaction[6]Aniline (1-10 mM) can accelerate the reaction[4]
Resulting Linkage Stability High[3][4]HighHigh (oxime), Reducible (disulfide with thiol)[4]
Typical Molar Excess of Linker 10-50 fold[4]1.5 to 5 equivalents for peptides[6]5-20 fold[4]

Table 1: Comparison of Aminooxy-PEG Linkers with Different Functional Groups. This table summarizes the key characteristics and reaction parameters for aminooxy-PEG linkers featuring different second functional groups. The optimal molar excess can vary depending on the specific application and should be determined empirically.[2][4]

The length of the PEG chain also plays a crucial role in the properties of the final bioconjugate. Longer PEG chains can offer enhanced solubility and a greater shielding effect, potentially leading to a longer in vivo circulation half-life.[5][7][8] However, this can sometimes come at the cost of reduced in vitro potency or decreased cell permeability.[7]

Experimental Workflows and Protocols

To ensure reproducible and successful bioconjugation, detailed experimental protocols are essential. Below are representative workflows and protocols for key applications of aminooxy-PEG linkers.

General Workflow for Protein Bioconjugation via Oxime Ligation

The following diagram outlines the general steps involved in conjugating an aminooxy-PEG linker to a protein containing a carbonyl group.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Carbonyl-Containing Protein in Reaction Buffer r1 Add Linker to Protein Solution p1->r1 1 p2 Prepare Aminooxy-PEG Linker Stock Solution p2->r1 2 r2 Incubate at Room Temperature or 37°C for 2-24 hours r1->r2 3 pu1 Purify Conjugate via Size-Exclusion Chromatography r2->pu1 4 a1 Characterize Final Conjugate (SDS-PAGE, Mass Spectrometry) pu1->a1 5

General experimental workflow for protein conjugation.[1]
Detailed Protocol: Conjugation of Aminooxy-PEG9-MTS to an Antibody

This protocol describes the site-specific conjugation of a drug containing a free thiol to an antibody through its carbohydrate moieties.

Materials:

  • Antibody in 0.1 M sodium acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Aminooxy-PEG9-MTS

  • Thiol-containing drug

  • Anhydrous DMSO or DMF

  • Aniline (optional catalyst)

  • Quenching solution (e.g., ethylene (B1197577) glycol)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Oxidation of Antibody Glycans:

    • To the antibody solution, add NaIO₄ to a final concentration of 1-10 mM.[4]

    • Incubate the reaction for 30 minutes at 4°C in the dark.[4]

    • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.[4]

    • Remove excess reagents by buffer exchange into a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • Preparation of Drug-Linker Conjugate:

    • Dissolve the thiol-containing drug and a 1.5-fold molar excess of Aminooxy-PEG9-MTS in an organic solvent like DMSO.[4]

  • Conjugation to the Oxidized Antibody:

    • To the oxidized antibody solution, add the purified drug-linker conjugate at a 10-20 fold molar excess.[4]

    • If desired, add aniline to a final concentration of 1-10 mM to catalyze the reaction.[4]

    • Incubate the reaction for 2-4 hours at room temperature.[4]

  • Purification and Analysis:

    • Purify the antibody-drug conjugate using size-exclusion chromatography to remove unreacted drug-linker and other small molecules.

    • Analyze the final conjugate by methods such as SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio.

Bifunctional Conjugation Strategy using Aminooxy-PEG-Azide

Aminooxy-PEG-azide linkers offer the versatility of two orthogonal conjugation strategies: oxime ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[6] This allows for a two-step, sequential, or convergent approach to bioconjugation.

G cluster_pathways Bifunctional Conjugation Pathways cluster_oxime Oxime Ligation Pathway cluster_click Click Chemistry Pathway start Aminooxy-PEG-Azide o1 Peptide with Aldehyde/Ketone c1 Peptide with Alkyne o2 Peptide-Oxime-PEG-Azide o1->o2 Oxime Ligation final Final Bioconjugate o2->final CuAAC c2 Peptide-Triazole-PEG-Aminooxy c1->c2 CuAAC c2->final Oxime Ligation modifier Alkyne- or Aldehyde/Ketone- modified Molecule modifier->final

Bifunctional conjugation strategy using Aminooxy-PEG-azide.[6]

Conclusion

Aminooxy-PEG linkers represent a versatile and powerful class of tools for bioconjugation. Their ability to form stable oxime bonds with high specificity makes them ideal for applications demanding well-defined and homogenous products. The choice of a specific aminooxy-PEG linker will depend on the desired functionality of the final conjugate, with options for inert termini, or reactive groups for subsequent "click" chemistry or thiol conjugation. Furthermore, the length of the PEG chain can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the bioconjugate. By understanding the principles of oxime ligation and following established experimental protocols, researchers can effectively leverage aminooxy-PEG linkers to advance their work in therapeutics, diagnostics, and beyond.

References

A Comparative Guide to Aminooxy-PEG3-Bromide Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing an Aminooxy-PEG3-bromide linker system with other common ADC linkage technologies. The following sections detail the in vitro and in vivo performance of these ADCs, supported by experimental data and protocols to inform rational ADC design and development.

Introduction to Aminooxy-PEG3-Bromide Linkers in ADCs

Aminooxy-PEG3-bromide is a heterobifunctional linker that facilitates the conjugation of a cytotoxic payload to an antibody via oxime ligation. This bioorthogonal chemistry involves the reaction of the aminooxy group with a carbonyl group (an aldehyde or ketone) introduced onto the antibody, forming a stable oxime bond. The PEG3 (polyethylene glycol) component enhances solubility and can influence the pharmacokinetic properties of the resulting ADC. This method allows for site-specific conjugation, leading to a more homogeneous drug-to-antibody ratio (DAR) and potentially improved therapeutic outcomes.

Comparative In Vitro Evaluation

The in vitro performance of an ADC is a critical indicator of its potential therapeutic efficacy. Key parameters evaluated include cytotoxicity against cancer cell lines and stability in plasma.

Cytotoxicity

The cytotoxic potential of ADCs is typically assessed by determining the half-maximal inhibitory concentration (IC50) against target antigen-expressing cancer cells. While direct head-to-head studies with identical antibodies and payloads for Aminooxy-PEG3-bromide versus all other linker types are not extensively available in single publications, we can infer performance characteristics from existing comparative studies of oxime-linked ADCs against other linker technologies.

One review highlighted that the in vitro antitumor effect of oxime-linked daunomycin-peptide conjugates was in the micromolar (µM) range, which was noted to be one to two orders of magnitude lower than that of the free drug.[1] It is important to consider that the specific antibody, payload, target antigen expression level, and cell line all significantly impact the IC50 value.

Table 1: Representative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypePayloadTarget Cell LineIC50 (nM)Reference
Oxime DaunomycinPC-3 (Prostate)~100 - 1000[1]
Val-Cit-PABC MMAEJeko-1 (Lymphoma)Potent (specific value not stated)[2]
Glucuronide MMAEJeko-1 (Lymphoma)Potent (specific value not stated)[2]
Maleimide (B117702) (SMCC) DM1J2898A-expressing cellsPotent (specific value not stated)[3]
OHPAS MMAFB7-H3 expressing cellsNot specified[4]

Note: The data presented are from different studies and should be interpreted with caution as experimental conditions vary.

Plasma Stability

A crucial characteristic of an ADC is the stability of the linker in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. The oxime bond formed via aminooxy chemistry is generally considered to be highly stable under physiological conditions.

Comparative studies have shown that different linker chemistries exhibit varying degrees of stability in plasma. For instance, a study comparing a novel ortho hydroxy-protected aryl sulfate (B86663) (OHPAS) linker to a valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker found the OHPAS linker to be stable in both mouse and human plasma, whereas the VC-PABC linker was relatively unstable in mouse plasma.[4] Another study highlighted that traditional maleimide-based linkers are prone to a retro-Michael reaction, leading to premature drug release, a drawback that next-generation maleimide linkers aim to address.

Comparative In Vivo Evaluation

In vivo studies in animal models are essential to assess the anti-tumor efficacy and pharmacokinetic profile of ADCs.

Anti-Tumor Efficacy

The ability of an ADC to inhibit tumor growth in xenograft models is a key measure of its in vivo efficacy. Studies have demonstrated that oxime-linked ADCs can achieve significant tumor growth inhibition. For example, an oxime-linked daunomycin-peptide conjugate showed significant tumor growth inhibition in a murine colon cancer xenograft model.[1]

A direct comparison of a novel "Exo-linker" ADC with the clinically validated T-DXd in an NCI-N87 xenograft model showed similar tumor inhibition profiles, highlighting the potential for new linker technologies to match or exceed the performance of established ones.

Table 2: Representative In Vivo Efficacy of ADCs with Different Linkers

Linker TypeADCAnimal ModelTumor Growth Inhibition (%)Reference
Oxime GnRH-III derivative–Dau conjugateC26 murine colon cancerSignificant (quantitative data not specified)[1]
Exo-linker Trastuzumab-Exo-EVC-ExatecanNCI-N87 gastric cancer xenograftSimilar to T-DXd[5]
Glucuronide Glucuronide-MMAE ADCNot specifiedGreater than Val-Cit-PAB ADC[6]
Val-Cit-PABC Val-Cit-PAB-MMAE ADCNot specifiedLess than Glucuronide ADC[6]
OHPAS ITC6103RO (OHPAS-MMAF)Mouse xenograftNot specified[4]

Note: The data presented are from different studies and should be interpreted with caution as experimental conditions vary.

Pharmacokinetics

The pharmacokinetic profile of an ADC, including its clearance and the stability of the drug-to-antibody ratio (DAR) over time, is heavily influenced by the linker. A study on the oxime-linked ADC, AGS62P1, assessed its metabolism and tolerability in rats and cynomolgus monkeys.[7][8]

In a comparative study, an ADC with an OHPAS linker showed low exposure and high clearance of the antibody-conjugated drug with a VC-PABC linker in mice, consistent with the in vitro stability data.[4] Another study demonstrated that an "Exo-linker" ADC maintained a more stable DAR over 7 days in rats compared to T-DXd, suggesting superior linker stability in vivo.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 of an ADC.

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Add the diluted ADCs and controls to the respective wells.

  • Incubation: Incubate the plate for a period that allows for cell division and the cytotoxic effects of the ADC to manifest (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration. Determine the IC50 value using a suitable curve-fitting model.

In Vivo Xenograft Study

This protocol provides a general workflow for evaluating the in vivo efficacy of an ADC.

  • Cell Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Animal Randomization: Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC, a control antibody, and a vehicle control to the respective groups via an appropriate route (e.g., intravenous).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and monitor the body weight of the mice regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a specified maximum size or if significant toxicity is observed.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[6]

Visualizations

Signaling Pathway for ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Compartment ADC ADC (Antibody-Drug Conjugate) ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Binding Endocytosis Endocytosis ReceptorBinding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Antibody Degradation TargetInteraction Interaction with Intracellular Target (e.g., Microtubules, DNA) PayloadRelease->TargetInteraction 5. Payload Action Apoptosis Apoptosis TargetInteraction->Apoptosis 6. Cell Death

Caption: General signaling pathway of ADC action.

Experimental Workflow for In Vivo ADC Efficacy Study

InVivo_Workflow Start Start: Tumor Cell Culture CellImplant Tumor Cell Implantation in Immunocompromised Mice Start->CellImplant TumorGrowth Tumor Growth Monitoring CellImplant->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment ADC/Control Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Tumors reach max size or toxicity observed DataAnalysis Data Analysis: Tumor Growth Inhibition Endpoint->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for a typical in vivo ADC xenograft study.

Logical Relationship of ADC Components

ADC_Components ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody (Specificity) ADC->Antibody Targets Linker Linker (Stability & Release) ADC->Linker Connects Payload Cytotoxic Payload (Potency) ADC->Payload Delivers

Caption: Interrelationship of the core components of an ADC.

Conclusion

ADCs based on Aminooxy-PEG3-bromide linkers offer a promising platform for targeted cancer therapy, primarily due to the high stability of the resulting oxime bond and the potential for site-specific conjugation. This can translate to an improved safety profile by minimizing premature drug release and a more homogeneous product. While direct, comprehensive comparative data against all other linker types from single, controlled studies are limited, the available evidence suggests that oxime ligation is a robust and viable alternative to more traditional methods like maleimide-based conjugation and other cleavable linker systems. The choice of linker, payload, and conjugation strategy should be carefully considered and empirically tested to optimize the therapeutic index for a given target and indication.

References

A Researcher's Guide to Assessing the Purity of Synthesized PROTACs using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of these novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by experimental data and detailed protocols.

PROTACs are complex heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Due to their intricate structures, the synthesis of PROTACs can result in a variety of impurities, including unreacted starting materials, byproducts, and diastereomers.[3] Rigorous purity analysis is therefore essential to ensure the reliability of biological data and the safety of potential drug candidates.

Comparison of Analytical Methods for PROTAC Purity Assessment

While HPLC is a cornerstone for purity analysis, a multi-pronged approach using orthogonal methods provides the highest degree of confidence. The following table summarizes and compares commonly employed techniques.

Method Principle Quantitative Readout Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary and mobile phase.Peak area percentageHigh resolution and sensitivity, rapid, reproducible, and applicable to a wide range of PROTACs.[4][5]Requires a chromophore for UV detection, potential for co-eluting impurities.[3][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Peak area percentage and mass confirmationProvides molecular weight information for peak identity confirmation, high sensitivity and specificity.[7][8]More expensive and complex than standalone HPLC.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmationGold standard for accurate mass determination and structural elucidation of impurities.Not a quantitative method on its own for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Structural confirmationUnambiguous structure elucidation of the PROTAC and potential impurities.[10]Lower sensitivity compared to other methods, requires larger sample amounts.
Biological Assays (e.g., Western Blot, CETSA, NanoBRET) Measure the biological activity of the PROTAC.DC50, DmaxDirectly assesses the functional consequence of impurities on target protein degradation.[11]Indirect measure of purity, can be influenced by factors other than compound purity.

Quantitative Data Summary

The following table presents representative data for the purity assessment of a hypothetical BRD4-degrading PROTAC synthesized via amide coupling.

Analytical Technique Parameter Result
HPLC (UV at 254 nm) Purity97.5%
Retention Time12.8 min
LC-MS Purity97.3%
[M+H]⁺ (Expected)850.4
[M+H]⁺ (Observed)850.5
High-Resolution Mass Spectrometry (HRMS) Calculated Mass849.39
Measured Mass849.41
¹H NMR Structural ConfirmationConsistent with proposed structure
Western Blot BRD4 Degradation (DC50)50 nM

Experimental Protocols

Detailed Protocol for HPLC Purity Assessment of a Synthesized PROTAC

This protocol outlines a general method for analyzing the purity of a PROTAC using reversed-phase HPLC. Optimization of the mobile phase gradient and other parameters may be required for different PROTACs.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: 50:50 Acetonitrile:Water

2. Sample Preparation:

  • Accurately weigh and dissolve the synthesized PROTAC in the sample solvent to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm (or a wavelength appropriate for the PROTAC's chromophores)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

4. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the PROTAC by dividing the peak area of the main product by the total peak area of all components and multiplying by 100.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Purity Assessment

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Characterization Start Starting Materials (POI Ligand, Linker, E3 Ligand) Synthesis Chemical Synthesis Start->Synthesis Crude Crude PROTAC Synthesis->Crude Purification Purification (e.g., Flash Chromatography, Preparative HPLC) Crude->Purification Purified Purified PROTAC Purification->Purified HPLC HPLC Analysis (Purity Assessment) Purified->HPLC LCMS LC-MS Analysis (Purity & Identity) Purified->LCMS NMR NMR Spectroscopy (Structural Confirmation) Purified->NMR Final Pure & Characterized PROTAC (>95% Purity) HPLC->Final LCMS->Final NMR->Final Bioassay Biological Assays (Functional Validation) Final->Bioassay

Caption: Workflow for PROTAC synthesis and purity analysis.

References

Safety Operating Guide

Proper Disposal of Aminooxy-PEG3-bromide hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of Aminooxy-PEG3-bromide hydrochloride waste should be conducted within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • This compound is a halogenated organic compound due to the presence of bromine.[1] As such, it must be segregated from non-halogenated waste streams to prevent costly and complex disposal procedures.[2][3]

    • Treat all waste containing this compound as hazardous chemical waste.

  • Waste Collection and Segregation :

    • Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste."[1][4]

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[5][6]

    • Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.[5][7]

  • Container Labeling :

    • Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[2][4]

    • Maintain a log of the contents, including the approximate quantity of the waste added.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8][9]

    • Ensure the SAA is a well-ventilated, cool, and dry location, away from sources of ignition.

    • The total volume of hazardous waste in an SAA should not exceed 55 gallons.[8][9]

  • Arranging for Disposal :

    • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9][10]

    • Complete all necessary waste disposal request forms as required by your institution.

  • Spill and Emergency Procedures :

    • In the event of a spill, immediately alert others in the vicinity.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in the designated halogenated organic waste container.

    • Clean the spill area thoroughly.

    • For large spills or if you are unsure how to proceed, contact your institution's EHS office for assistance.[2]

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting, based on general guidelines.

ParameterGuidelineSource
Maximum SAA Volume 55 gallons for hazardous waste[8][9]
Maximum Acutely Toxic Waste 1 quart for P-listed waste[8][9]
pH Range for Aqueous Waste Must be between 5.5 and 9.5 for drain disposal (if permissible)[7]
Storage Time Limit in SAA Up to 12 months, provided accumulation limits are not exceeded[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: Aminooxy-PEG3-bromide hydrochloride B Is it a halogenated organic compound? A->B C YES: Segregate as 'Halogenated Organic Waste' B->C Contains Bromine D NO: Follow procedure for non-halogenated waste B->D No Halogens E Collect in a labeled, compatible container C->E F Store in designated Satellite Accumulation Area (SAA) E->F G Container Full or Waste Generation Complete? F->G H Contact EHS/Licensed Disposal Company for pickup G->H YES I Continue to collect waste G->I NO I->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Aminooxy-PEG3-bromide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Aminooxy-PEG3-bromide hydrochloride is readily available. Therefore, the following guidance is based on the general principles of handling laboratory chemicals with similar functional groups, including brominated organic compounds, which may be hygroscopic and light-sensitive. Always perform a risk assessment for your specific laboratory conditions and consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Personal protective equipment is a critical last line of defense against chemical exposure in the laboratory.[1] The minimum required PPE for handling any chemical, including this compound, includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2]

A thorough hazard assessment of the specific operations being performed is necessary to determine if additional or specialized PPE is required.[3] Factors to consider include the quantity and concentration of the chemical, its potential hazards, routes of exposure, and the duration of contact.[3]

The following table summarizes the recommended PPE for various laboratory operations involving this compound:

OperationRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) - Standard PPE (Lab coat, safety glasses) - Disposable nitrile gloves (consider double-gloving) - Work within a chemical fume hood or ventilated enclosure to avoid inhalation of dust.
Preparing Solutions - Standard PPE - Chemical splash goggles for eye protection against splashes.[2][4] - Disposable nitrile gloves. If splashing is likely, consider heavier-duty gloves.[2]
Running Reactions - Standard PPE - Chemical splash goggles. A face shield worn over safety glasses is recommended if there is a significant splash hazard.[2][5] - Appropriate chemical-resistant gloves (consult manufacturer's compatibility charts).[1][5] - Ensure all operations are conducted in a certified chemical fume hood.
Handling Light-Sensitive Aspects - Use amber or foil-wrapped containers to protect the compound from light degradation.[6][7]
Handling Hygroscopic Aspects - Handle in a dry atmosphere, such as a glove box or under an inert gas, to prevent moisture absorption.[8]

Operational Plans: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[9]

  • Given the potential for light sensitivity and hygroscopicity, storage in a desiccator with protection from light is advisable.[10]

2. Experimental Workflow:

  • Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE readily accessible.

  • Handling:

    • For weighing and transferring the solid, use a ventilated enclosure or chemical fume hood to minimize inhalation risks.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the compound is noted to be light-sensitive, minimize exposure to light by using amber vials or wrapping containers in aluminum foil.[6]

    • If the compound is hygroscopic, handle it quickly in a low-humidity environment or under an inert atmosphere.

  • Spill Response:

    • In case of a small spill, use an inert absorbent material to contain it.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's EHS department.

The following diagram illustrates the logical workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal Assess_Hazards Assess Hazards & Review SDS (if available) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Select_PPE->Prepare_Workspace Weigh_Transfer Weighing and Transferring Prepare_Workspace->Weigh_Transfer Proceed to Handling Solution_Prep Solution Preparation Weigh_Transfer->Solution_Prep Reaction Running Reaction Solution_Prep->Reaction Segregate_Waste Segregate Halogenated Waste Reaction->Segregate_Waste End of Experiment Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Waste Store Waste in SAA Label_Container->Store_Waste Request_Pickup Request EHS Pickup Store_Waste->Request_Pickup

Workflow for Handling this compound

Disposal Plans

Due to the presence of bromine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[11]

Step-by-Step Disposal Protocol:

  • Segregation: Never mix halogenated waste with non-halogenated organic waste.[12] Collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste.[11][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its chemical contents, including "this compound".[13]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department.[12]

  • Collection: When the container is nearly full, follow your institution's procedures to request a waste pickup.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.